molecular formula C28H50N2O2 B1683340 Xestospongin C CAS No. 88903-69-9

Xestospongin C

Cat. No.: B1683340
CAS No.: 88903-69-9
M. Wt: 446.7 g/mol
InChI Key: PQYOPBRFUUEHRC-HCKQMYSWSA-N
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Description

(1R,8S,10R,15S,22S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane is a complex, stereochemically defined polycyclic compound of significant interest in advanced chemical research. This molecule features a unique pentacyclic structure incorporating both oxygen and nitrogen heteroatoms within its complex ring system, making it a valuable scaffold for exploratory studies in medicinal chemistry and chemical synthesis . The specific stereochemistry, defined by seven distinct stereocenters, is critical for its three-dimensional shape and potential for selective molecular interactions . As a sophisticated chemical entity, its primary research applications include serving as a key intermediate in the synthesis of novel pharmacologically active agents and as a model compound for studying structure-activity relationships (SAR) and molecular recognition processes. Researchers also utilize this and related complex structures in the development of new asymmetric synthesis methodologies and for investigating host-guest chemistry . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88903-69-9

Molecular Formula

C28H50N2O2

Molecular Weight

446.7 g/mol

IUPAC Name

(1S,8R,10S,15R,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane

InChI

InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24+,25-,26-,27+,28+/m1/s1

InChI Key

PQYOPBRFUUEHRC-HCKQMYSWSA-N

Isomeric SMILES

C1CCC[C@@H]2CCN3CCC[C@@H]([C@@H]3O2)CCCCCC[C@@H]4CCN5CCC[C@H]([C@@H]5O4)CC1

Canonical SMILES

C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Xestospongin C;  Xestospongin-C; 

Origin of Product

United States

Foundational & Exploratory

Xestospongin C: An In-depth Technical Guide to its Mechanism of Action on the IP3 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of Xestospongin C on the inositol 1,4,5-trisphosphate receptor (IP3R). This compound, a macrocyclic bis-1-oxaquinolizidine isolated from the marine sponge Xestospongia sp., is widely utilized as a potent, membrane-permeable, and reversible inhibitor of IP3R-mediated calcium release. This document details its non-competitive, allosteric mode of inhibition, its effects on IP3R conformation, and the existing controversies surrounding its selectivity for IP3R subtypes and its impact on SERCA pumps. Quantitative data from key studies are summarized, and detailed experimental protocols are provided for researchers investigating IP3R function. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex interactions between this compound and the IP3 receptor.

Introduction: this compound and the IP3 Receptor

The inositol 1,4,5-trisphosphate receptor (IP3R) is a ligand-gated intracellular calcium channel located on the endoplasmic reticulum (ER) membrane. Upon binding to its endogenous ligand, inositol 1,4,5-trisphosphate (IP3), the IP3R mediates the release of calcium ions (Ca2+) from the ER lumen into the cytosol. This elevation in cytosolic calcium is a critical second messenger in a vast array of cellular processes, including cell proliferation, differentiation, apoptosis, and synaptic plasticity.

This compound has emerged as a valuable pharmacological tool for elucidating the physiological roles of IP3R-mediated calcium signaling. Its ability to permeate cell membranes allows for its use in intact cell systems, providing a significant advantage over non-permeable inhibitors. Understanding the precise mechanism by which this compound inhibits IP3R is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent.

Mechanism of Action of this compound on IP3R

The primary mechanism of action of this compound is the inhibition of IP3-induced Ca2+ release from the endoplasmic reticulum.[1][2] This inhibition is potent, with reported IC50 values in the nanomolar range.[3][4]

Allosteric and Non-Competitive Inhibition

A key feature of this compound's inhibitory action is its non-competitive nature with respect to IP3 binding.[5] This indicates that this compound does not bind to the same site as IP3 on the receptor. Instead, it is proposed to act as an allosteric modulator, binding to a distinct site on the IP3R protein and inducing a conformational change that prevents channel opening, even when IP3 is bound. This allosteric mechanism is a critical aspect of its function and distinguishes it from competitive antagonists.

Conformational Effects on the IP3 Receptor

While the precise binding site of this compound on the IP3R has not been definitively elucidated, its allosteric mode of action implies that it stabilizes a closed or non-conductive conformation of the receptor channel. Upon binding, this compound is thought to lock the receptor in a state that is refractory to activation by IP3. This conformational locking prevents the structural rearrangements necessary for the opening of the Ca2+ pore. It has been suggested that this compound may interfere with the conformational coupling between the IP3 binding domain and the channel gate.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.

ParameterValueCell/System TypeReference
IC50 (IP3-induced Ca2+ release) 358 nMCerebellar microsomes[3][4]
350 nMER and SR vesicles[3][6]
Concentration for Inhibition in Intact Cells 3 - 10 µMRBL-2H3 mast cells[1][2]
Selectivity over Ryanodine Receptor ~30-foldNot specified[3]

Table 1: Inhibitory Potency and Selectivity of this compound

IP3R SubtypeEffect of this compoundCell LineReference
IP3R1 Ineffective antagonistDT40 cells[7][8][9]
IP3R2 Ineffective antagonistDT40 cells[7][8][9]
IP3R3 Ineffective antagonistDT40 cells[7][8][9]

Table 2: Subtype Selectivity of this compound

Controversies and Off-Target Effects

While widely used as a selective IP3R inhibitor, several studies have highlighted potential off-target effects and a lack of universal efficacy for this compound.

Inhibition of SERCA Pumps

A significant point of contention is the effect of this compound on the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. Some studies have reported that this compound is also a potent inhibitor of SERCA, with an efficacy comparable to its inhibition of the IP3R.[10][11][12] Inhibition of SERCA would independently lead to a depletion of ER Ca2+ stores and could confound the interpretation of results aimed at studying IP3R function. However, other studies have found that at concentrations effective for IP3R inhibition, this compound does not significantly affect SERCA activity.[1] This discrepancy may be due to cell-type specific differences or the specific experimental conditions used.

IP3R Subtype Selectivity

The efficacy of this compound appears to be dependent on the IP3R subtype and the cellular context. Studies using DT40 cells, which are engineered to express single IP3R subtypes, have shown that this compound is not an effective antagonist of any of the three mammalian IP3R subtypes in this system.[7][8][9] This suggests that the inhibitory action of this compound may be influenced by cellular factors or post-translational modifications of the receptor that are present in some cell types but not others.

Effects on Store-Operated Calcium Entry (SOCE)

This compound has been shown to inhibit store-operated calcium entry (SOCE) that is initiated by IP3-generating agonists.[1][2] However, it does not appear to directly inhibit the SOCE machinery itself, as thapsigargin-induced SOCE remains unaffected.[1][2] This suggests that the inhibition of SOCE by this compound is a downstream consequence of its blockade of IP3R-mediated store depletion.

Experimental Protocols

Calcium Imaging in Permeabilized Cells to Assess Direct IP3R Inhibition

This protocol allows for the direct application of IP3 to the intracellular environment and the measurement of its effect on ER Ca2+ release in the presence or absence of this compound.

Materials:

  • Cells grown on glass coverslips

  • Fluorescent Ca2+ indicator for the ER (e.g., Mag-Fura-2 AM)

  • Permeabilization agent (e.g., β-escin or saponin)

  • Ca2+-free buffer (containing EGTA)

  • Ca2+-loading buffer (containing a known concentration of free Ca2+)

  • IP3 solution

  • This compound solution

  • Fluorescence microscope with ratiometric imaging capabilities

Procedure:

  • Cell Loading: Incubate cells with Mag-Fura-2 AM according to the manufacturer's instructions to load the ER with the Ca2+ indicator.

  • Permeabilization: Wash the cells with Ca2+-free buffer and then briefly expose them to a buffer containing a low concentration of β-escin or saponin to selectively permeabilize the plasma membrane while leaving the ER membrane intact.[1]

  • Baseline Measurement: Transfer the coverslip to the microscope stage and perfuse with a Ca2+-loading buffer to establish a stable baseline fluorescence ratio, indicating a full ER Ca2+ store.

  • This compound Incubation: For the experimental group, perfuse the cells with Ca2+-loading buffer containing the desired concentration of this compound for a specified incubation period (e.g., 3-5 minutes). The control group receives the vehicle control.[1]

  • IP3 Stimulation: Switch the perfusion to a Ca2+-free buffer containing IP3 (and this compound for the experimental group).

  • Data Acquisition: Record the change in the Mag-Fura-2 fluorescence ratio over time. A decrease in the ratio indicates Ca2+ release from the ER.

  • Data Analysis: Quantify the rate and extent of the decrease in the fluorescence ratio to determine the effect of this compound on IP3-induced Ca2+ release.

Radioligand Binding Assay to Determine Non-Competitive Inhibition

This assay is used to assess whether this compound competes with IP3 for binding to the IP3R.

Materials:

  • Cell or tissue homogenates containing IP3R (e.g., cerebellar microsomes)

  • Radiolabeled IP3 (e.g., [3H]IP3)

  • Unlabeled ("cold") IP3

  • This compound

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare membrane fractions from a tissue or cell line known to express high levels of IP3R.

  • Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of radiolabeled IP3, and either:

    • Increasing concentrations of unlabeled IP3 (for the competition curve).

    • Increasing concentrations of this compound.

    • Buffer alone (for total binding).

    • A high concentration of unlabeled IP3 (for non-specific binding).

  • Incubation: Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the concentration of unlabeled IP3 to generate a competition curve and determine the IC50 of IP3.

    • Plot the specific binding in the presence of different concentrations of this compound. If this compound is a non-competitive inhibitor, it should not shift the IC50 of the IP3 competition curve but may reduce the maximum binding.

Visualizations

G cluster_0 Cellular Signaling Pathway Agonist Agonist (e.g., Bradykinin) GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (IP3R) IP3->IP3R Ca_ER Ca2+ (in ER) IP3R->Ca_ER Release ER Endoplasmic Reticulum (ER) Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Downstream Downstream Cellular Responses Ca_cyto->Downstream XestoC This compound XestoC->IP3R Inhibits

Caption: Signaling pathway of IP3-mediated calcium release and its inhibition by this compound.

G cluster_1 Experimental Workflow: Calcium Imaging in Permeabilized Cells Start Start: Cells on coverslip Load Load with Mag-Fura-2 AM Start->Load Permeabilize Permeabilize with β-escin/saponin Load->Permeabilize Baseline Establish Baseline (Ca2+ loading buffer) Permeabilize->Baseline Incubate_XestoC Incubate with This compound (or vehicle) Baseline->Incubate_XestoC Stimulate Stimulate with IP3 (in Ca2+-free buffer) Incubate_XestoC->Stimulate Record Record Fluorescence Ratio Change Stimulate->Record Analyze Analyze Ca2+ Release Record->Analyze

Caption: Workflow for assessing direct IP3R inhibition by this compound using calcium imaging.

G cluster_2 Logical Relationship: Allosteric Inhibition IP3R_inactive IP3R (Inactive) IP3R_active IP3R (Active/Open) IP3R_inactive->IP3R_active + IP3 + Ca2+ IP3R_inhibited IP3R (Inactive/XestoC bound) IP3R_inactive->IP3R_inhibited + this compound IP3R_active->IP3R_inactive - IP3 - Ca2+ IP3R_active->IP3R_inhibited + this compound IP3R_inhibited->IP3R_inactive - this compound

Caption: Allosteric inhibition of IP3R by this compound, stabilizing an inactive conformation.

Conclusion

References

Xestospongin C: A Deep Dive into its Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Xestospongin C, a macrocyclic bis-1-oxaquinolizidine alkaloid, has emerged as a pivotal tool in cellular signaling research. First isolated from the marine sponge Xestospongia sp., this natural product has garnered significant attention for its potent and selective inhibition of the inositol 1,4,5-trisphosphate (IP3) receptor, a key player in intracellular calcium (Ca2+) mobilization. This in-depth technical guide provides a comprehensive overview of the discovery, origin, and detailed pharmacological characterization of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its isolation and key biological assays, and a discussion of its mechanism of action, including its effects on the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of cell signaling, pharmacology, and natural product chemistry.

Discovery and Origin

This compound was first isolated from the marine sponge of the genus Xestospongia.[1][2] Specifically, it has been reported to be extracted from the Okinawan marine sponge Xestospongia sp..[1][2] Marine sponges of the genus Xestospongia, such as Xestospongia exigua, are known to be a rich source of diverse bioactive secondary metabolites, including a variety of alkaloids.[3]

Isolation Protocol

Experimental Protocol: General Isolation of this compound

  • Collection and Preparation: Specimens of Xestospongia sp. are collected and immediately frozen to preserve the chemical integrity of their metabolites. The frozen sponge material is then lyophilized and ground into a fine powder.

  • Extraction: The powdered sponge material is subjected to exhaustive extraction with a polar solvent, typically methanol or a mixture of methanol and dichloromethane. This process is repeated multiple times to ensure complete extraction of the bioactive compounds.

  • Solvent Partitioning: The crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning. A common scheme involves partitioning the extract between n-hexane, ethyl acetate, and water to separate compounds based on their polarity. The fraction containing this compound is identified through bioassay-guided fractionation.

  • Chromatographic Purification: The bioactive fraction is further purified using a series of chromatographic techniques. This typically involves:

    • Column Chromatography: Initial separation on a silica gel column using a gradient of solvents with increasing polarity.

    • High-Performance Liquid Chromatography (HPLC): Final purification of the this compound-containing fractions is achieved using reversed-phase HPLC with a suitable solvent system (e.g., methanol/water or acetonitrile/water gradients).

  • Characterization: The purity of the isolated this compound is confirmed by analytical HPLC, and its structure is elucidated using spectroscopic methods.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC28H50N2O2
Molecular Weight446.71 g/mol
AppearanceLyophilized solid
SolubilitySoluble in DMSO and ethanol
IUPAC Name(1R,4aR,11R,12aS,13S,16aS,23R,24aS)-Eicosahydro-5H,17H-1,23:11,13-diethano-2H,14H-[4][5]dioxacycloeicosino[2,3-b:12,13-b']dipyridine
CAS Number88903-69-9
Spectroscopic Data

The structural assignment of this compound was based on the following key spectroscopic data:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

    • ¹³C NMR: Reveals the number and types of carbon atoms present.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

While a complete, assigned NMR dataset for this compound is not available in a single public source, researchers can refer to publications on the isolation and characterization of related xestospongin compounds for typical chemical shift ranges and coupling patterns.

Pharmacological Profile

This compound is primarily recognized as a potent, cell-permeable, and reversible antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor.[6][7]

Mechanism of Action at the IP3 Receptor

The IP3 receptor is an intracellular ligand-gated calcium channel located on the membrane of the endoplasmic reticulum (ER). Upon binding of IP3, the channel opens, leading to the release of stored Ca2+ into the cytosol. This compound exerts its inhibitory effect by binding to the IP3 receptor at a site distinct from the IP3 binding site, thereby allosterically inhibiting channel opening.

IP3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Bradykinin) GPCR GPCR Agonist->GPCR Gq Gq GPCR->Gq PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Gq->PLC IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage IP3R IP3 Receptor IP3->IP3R activates PKC PKC DAG->PKC Ca_ion Ca²⁺ Ca_store Ca²⁺ Store IP3R->Ca_store releases Ca_store->Ca_ion XestosponginC This compound XestosponginC->IP3R inhibits

Caption: Signaling pathway of IP3-mediated calcium release and its inhibition by this compound.

Quantitative Data on IP3 Receptor Inhibition
ParameterValueCell/Tissue TypeReference
IC₅₀ for IP₃-induced Ca²⁺ release~358 nMRabbit cerebellar microsomes
Inhibition of IP₃-induced contractions3 µMPermeabilized guinea-pig ileum[2]
Inhibition of DNP-HSA-induced Ca²⁺ release3-10 µMRBL-2H3 mast cells[6]
Effects on the SERCA Pump

Several studies have reported that this compound also inhibits the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, the enzyme responsible for pumping Ca2+ from the cytosol back into the ER lumen.[8] This action is independent of its effect on the IP3 receptor and suggests that this compound may not be as selective as initially thought. This dual activity should be considered when interpreting experimental results.

Key Experimental Protocols

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i) using Fura-2

This protocol describes the measurement of changes in cytosolic Ca2+ concentration in response to stimuli in the presence or absence of this compound.

Experimental Workflow

Fura2_Workflow start Start cell_prep Cell Preparation (e.g., RBL-2H3 cells) start->cell_prep fura2_loading Loading with Fura-2 AM cell_prep->fura2_loading wash Wash to remove extracellular dye fura2_loading->wash preincubation Pre-incubation with This compound or vehicle wash->preincubation stimulation Stimulation with agonist (e.g., DNP-HSA) preincubation->stimulation imaging Fluorescence Imaging (340/380 nm excitation) stimulation->imaging analysis Data Analysis (Ratio calculation) imaging->analysis end End analysis->end

Caption: Experimental workflow for measuring intracellular calcium using Fura-2 AM.

Detailed Protocol

  • Cell Culture: Plate cells (e.g., RBL-2H3 mast cells) on glass coverslips and culture overnight.

  • Fura-2 AM Loading:

    • Prepare a loading buffer (e.g., HEPES-buffered saline) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with fresh loading buffer without Fura-2 AM to remove extracellular dye.

  • Pre-incubation: Incubate the cells with this compound (e.g., 1-10 µM) or vehicle (e.g., DMSO) for 15-30 minutes.

  • Imaging:

    • Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

    • Establish a baseline fluorescence ratio before adding the stimulus.

  • Stimulation: Add the agonist (e.g., DNP-HSA for sensitized RBL-2H3 cells) to the imaging chamber and continue recording the fluorescence changes.

  • Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). An increase in this ratio corresponds to an increase in intracellular Ca2+ concentration.

Measurement of ER Calcium Concentration ([Ca²⁺]ER) using Mag-Fura-2

This protocol allows for the direct measurement of Ca2+ concentration within the ER.

Detailed Protocol

  • Cell Loading: Load cells with Mag-Fura-2 AM (a low-affinity Ca2+ indicator that accumulates in the ER) similarly to the Fura-2 loading protocol.

  • Cell Permeabilization:

    • Gently permeabilize the plasma membrane with a mild detergent like β-escin (e.g., 25 µM) in a cytosol-like buffer. This allows for the removal of cytosolic Mag-Fura-2 while retaining the ER-sequestered dye.

  • ER Ca²⁺ Loading: Incubate the permeabilized cells in a buffer containing a known concentration of free Ca2+ (e.g., pCa 6) to load the ER with Ca2+.

  • Inhibitor Treatment: Treat the cells with this compound (e.g., 3-10 µM) or vehicle.

  • IP₃ Stimulation: Replace the Ca2+-containing buffer with a Ca2+-free buffer and stimulate the cells with a known concentration of IP3 (e.g., 10 µM).

  • Imaging and Analysis: Monitor the Mag-Fura-2 fluorescence ratio (typically 340/380 nm excitation) to measure the decrease in [Ca2+]ER upon IP3 stimulation.

Total Synthesis

The complex macrocyclic structure of this compound has made it a challenging target for total synthesis. Several research groups have reported total syntheses of xestospongins and their analogs. These synthetic routes often involve complex stereoselective reactions to establish the multiple chiral centers in the molecule. The total synthesis of this compound and its derivatives provides access to larger quantities of the compound for biological studies and allows for the generation of analogs to probe the structure-activity relationship.[4]

Conclusion

This compound remains a cornerstone tool for investigating IP3-mediated Ca2+ signaling pathways. Its discovery from a marine sponge highlights the vast potential of natural products in providing unique chemical probes for fundamental biological processes. While its off-target effect on the SERCA pump necessitates careful experimental design and data interpretation, its potent and relatively selective inhibition of the IP3 receptor ensures its continued relevance in cell biology and drug discovery. The detailed protocols and information provided in this guide aim to facilitate further research into the multifaceted roles of intracellular calcium signaling and the development of novel therapeutic agents targeting these pathways.

References

Xestospongin C: A Technical Guide to Probing Endoplasmic Reticulum Calcium Stores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xestospongin C, a macrocyclic bis-1-oxaquinolizidine isolated from the marine sponge Xestospongia sp., has emerged as a valuable pharmacological tool for investigating intracellular calcium (Ca²⁺) signaling. It is widely recognized as a potent, cell-permeable inhibitor of the inositol 1,4,5-trisphosphate receptor (IP₃R), a key channel mediating the release of Ca²⁺ from the endoplasmic reticulum (ER). However, its utility as a specific probe is nuanced by its off-target effects, most notably the inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use, and visualizations of relevant signaling pathways and workflows.

Mechanism of Action

This compound primarily functions as a non-competitive antagonist of the IP₃ receptor.[1][2] Unlike heparin, it does not compete with IP₃ for its binding site but is thought to allosterically modulate the receptor, thereby preventing the conformational changes necessary for channel opening and subsequent Ca²⁺ release.[3] This blockade of IP₃-mediated Ca²⁺ release from the ER makes it a powerful tool to dissect the role of this signaling pathway in a multitude of cellular processes.

However, the selectivity of this compound is a critical consideration in experimental design. Multiple studies have demonstrated that it can also inhibit the SERCA pump, which is responsible for pumping Ca²⁺ from the cytosol back into the ER, thus maintaining the ER Ca²⁺ store.[1][4][5] The inhibition of SERCA leads to a slow depletion of ER Ca²⁺ stores, a mechanism distinct from its acute blockade of IP₃R-mediated release. Furthermore, at higher concentrations, this compound has been shown to inhibit voltage-dependent Ca²⁺ and K⁺ channels in the plasma membrane.[6] Therefore, careful dose-response experiments are crucial to dissect its specific effects on IP₃Rs from its off-target activities.

cluster_0 Cellular Environment cluster_1 Endoplasmic Reticulum cluster_2 Cytosol PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R activates PKC Protein Kinase C DAG->PKC Ca_out Ca²⁺ (Extracellular) ER_Ca Ca²⁺ (ER Store) Ca_cyto Ca²⁺ (Cytosolic) ER_Ca->Ca_cyto IP3R->ER_Ca releases SERCA SERCA Pump SERCA->ER_Ca pumps Ca²⁺ in XestosponginC This compound XestosponginC->IP3R inhibits XestosponginC->SERCA inhibits Ca_cyto->SERCA Cellular_Response Cellular Response Ca_cyto->Cellular_Response

Figure 1: this compound Signaling Pathway.

Quantitative Data

The following tables summarize the reported IC₅₀ values and effective concentrations of this compound in various experimental systems. These values should serve as a guide for experimental design, though optimal concentrations may vary depending on the cell type and specific experimental conditions.

Target Cell/Tissue Type IC₅₀ Reference
IP₃ ReceptorCerebellar Microsomes358 nM[1][2]
IP₃ ReceptorGuinea-pig Papillary Muscle~350 nM[7]
Voltage-dependent K⁺ ChannelsGuinea-pig Ileum Smooth Muscle0.13 µM[6]
Voltage-dependent Ca²⁺ ChannelsGuinea-pig Ileum Smooth Muscle0.63 µM[6]
Application Cell/Tissue Type Effective Concentration Reference
Inhibition of IP₃-induced Ca²⁺ releaseRBL-2H3 Mast Cells3 - 10 µM[8][9]
Inhibition of carbachol-induced contractionsGuinea-pig Ileum Smooth Muscle3 - 10 µM[6]
Inhibition of α-adrenergic stimulationGuinea-pig Papillary Muscle3 µM[7]
Neuroprotection against Aβ-induced toxicityCortical Neurons1 µM

Experimental Protocols

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes the measurement of cytosolic Ca²⁺ concentrations using the ratiometric fluorescent indicator Fura-2 AM in cells treated with this compound.

Materials:

  • Cells of interest cultured on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • This compound stock solution (in DMSO)

  • Agonist to stimulate IP₃ production (e.g., carbachol, ATP)

  • Fluorescence microscopy system equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)

Procedure:

  • Cell Preparation: Seed cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.

  • Fura-2 AM Loading: a. Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. b. Wash the cells once with HBSS. c. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark. d. Wash the cells twice with HBSS to remove extracellular dye. e. Incubate the cells for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • This compound Treatment: a. Mount the coverslip onto the perfusion chamber of the microscope. b. Perfuse the cells with HBSS to establish a baseline fluorescence ratio. c. Add this compound at the desired final concentration to the perfusion buffer and incubate for 10-30 minutes.

  • Stimulation and Data Acquisition: a. Begin recording the fluorescence intensity at 510 nm with excitation alternating between 340 nm and 380 nm. b. After establishing a stable baseline in the presence of this compound, add the agonist to the perfusion buffer. c. Continue recording to capture the Ca²⁺ response.

  • Data Analysis: a. Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). b. The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.

cluster_workflow Fura-2 AM Experimental Workflow A Seed cells on coverslips B Load cells with Fura-2 AM A->B C Wash to remove extracellular dye B->C D De-esterify Fura-2 AM C->D E Establish baseline fluorescence D->E F Treat with this compound E->F G Stimulate with agonist F->G H Record fluorescence (340/380 nm) G->H I Calculate F340/F380 ratio H->I

Figure 2: Fura-2 AM Workflow.
Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12][13]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • This compound Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of solubilization solution to each well. c. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Express the results as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V Staining)

This protocol details the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[14][15][16][17]

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: a. Seed cells into a 6-well plate and allow them to adhere overnight. b. Treat the cells with the desired concentrations of this compound for the chosen duration. Include appropriate controls.

  • Cell Harvesting: a. Collect the culture medium (containing floating cells). b. Wash the adherent cells with PBS and detach them using trypsin-EDTA. c. Combine the detached cells with the cells from the culture medium. d. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining: a. Wash the cells twice with cold PBS. b. Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL. c. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. e. Gently vortex and incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Use FITC signal detector (FL1) for Annexin V-FITC and a phycoerythrin emission signal detector (FL2 or FL3) for PI. c. Differentiate between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic/necrotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells.

cluster_apoptosis_workflow Annexin V Apoptosis Assay Workflow A Seed and treat cells with this compound B Harvest both adherent and floating cells A->B C Wash cells with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and PI D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

Figure 3: Apoptosis Assay Workflow.

Conclusion

This compound is a valuable pharmacological agent for investigating the role of ER Ca²⁺ stores in cellular signaling. Its primary action as an IP₃R inhibitor allows for the targeted disruption of IP₃-mediated Ca²⁺ release. However, researchers must remain cognizant of its potential off-target effects on SERCA pumps and ion channels, particularly at higher concentrations. The experimental protocols and quantitative data provided in this guide are intended to facilitate the design and execution of rigorous experiments that account for the pharmacological nuances of this compound, thereby enabling a more precise understanding of the intricate role of ER Ca²⁺ signaling in health and disease.

References

Xestospongin C and the Inositol 1,4,5-Trisphosphate (IP3) Receptor: A Technical Guide to Subtype Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Xestospongin C's selectivity for the subtypes of the inositol 1,4,5-trisphosphate receptor (IP3R). It summarizes the available quantitative data, details key experimental methodologies, and presents the current, and at times conflicting, understanding of its mechanism of action. This document is intended to serve as a critical resource for researchers utilizing this compound in their studies of IP3R-mediated calcium signaling.

Introduction: The IP3 Receptor and this compound

The inositol 1,4,5-trisphosphate receptor (IP3R) is a ligand-gated calcium (Ca²⁺) channel located on the membrane of the endoplasmic reticulum (ER). It plays a pivotal role in cellular signaling by releasing Ca²⁺ from intracellular stores in response to the binding of inositol 1,4,5-trisphosphate (IP3). In mammals, three distinct subtypes of the IP3R (IP3R1, IP3R2, and IP3R3) are expressed, each with unique physiological roles and regulatory properties.

This compound, a macrocyclic bis-1-oxaquinolizidine alkaloid isolated from the marine sponge Xestospongia sp., was initially identified as a potent, membrane-permeable, and reversible antagonist of the IP3R.[1][2] It has been widely used as a pharmacological tool to probe the function of IP3Rs in a variety of cellular processes. However, the selectivity of this compound for the different IP3R subtypes is a subject of considerable debate in the scientific literature.

Mechanism of Action and Off-Target Effects

This compound is reported to be a non-competitive antagonist, meaning it does not compete with IP3 for its binding site on the receptor.[2] The precise mechanism of inhibition remains to be fully elucidated.

It is crucial for researchers to be aware of the potential off-target effects of this compound, which can confound the interpretation of experimental results. These include:

  • Inhibition of Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA): Some studies have shown that this compound can inhibit the SERCA pump, which is responsible for pumping Ca²⁺ back into the ER.[1][3] This action would independently affect intracellular Ca²⁺ homeostasis.

  • Inhibition of Voltage-Gated Ion Channels: At higher concentrations, this compound has been observed to inhibit voltage-dependent Ca²⁺ and K⁺ channels.[4]

Selectivity Profile of this compound

Selectivity over Ryanodine Receptors

This compound has demonstrated a significant degree of selectivity for IP3Rs over ryanodine receptors (RyRs), another major class of intracellular Ca²⁺ release channels. One study reported a 30-fold greater selectivity for IP3Rs compared to RyRs.[5]

Selectivity for IP3 Receptor Subtypes: A Point of Controversy

While initially promising as a pan-IP3R inhibitor, the efficacy and selectivity of this compound across the three IP3R subtypes are now questioned.

A seminal study by Gafni et al. (1997) first characterized this compound as a potent blocker of IP3-induced Ca²⁺ release from cerebellar microsomes, which contain a mixture of IP3R subtypes.[2] This study established an IC₅₀ of 358 nM.[1][2]

However, a later and more direct investigation into subtype selectivity by Saleem et al. (2014) yielded contradictory findings. Using permeabilized DT40 cells engineered to express single mammalian IP3R subtypes, this study reported that neither this compound nor Xestospongin D effectively inhibited IP₃-evoked Ca²⁺ release from any of the three IP3R subtypes .[6][7][8] This suggests that in this particular experimental system, this compound is not an effective antagonist of any of the IP3R isoforms.

This discrepancy highlights the critical importance of validating the action of this compound in any new experimental model and considering the possibility that its effects may be cell-type or condition-dependent.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's inhibitory activity.

Table 1: Inhibition of Mixed IP3 Receptor Populations

PreparationAssayIC₅₀Reference(s)
Rabbit Cerebellar MicrosomesIP₃-induced Ca²⁺ release358 nM[1][2]
Guinea-pig Papillary MuscleInhibition of phenylephrine-induced positive inotropic effects3 µM (partial inhibition)[5]
RBL-2H3 Mast CellsInhibition of DNP-HSA-induced Ca²⁺ release3-10 µM[9][10]

Table 2: Activity on Individual IP3 Receptor Subtypes

Cell SystemIP3R SubtypeAssayResultReference(s)
Permeabilized DT40 cellsIP3R1IP₃-evoked Ca²⁺ releaseNo effective inhibition[6][7][8]
Permeabilized DT40 cellsIP3R2IP₃-evoked Ca²⁺ releaseNo effective inhibition[6][7][8]
Permeabilized DT40 cellsIP3R3IP₃-evoked Ca²⁺ releaseNo effective inhibition[6][7][8]

Key Experimental Methodologies

The following are generalized protocols for assays commonly used to assess the effect of this compound on IP3R activity.

IP₃-Induced Ca²⁺ Release from Cerebellar Microsomes

This protocol is based on the methodology that first identified this compound as an IP3R inhibitor.

  • Preparation of Microsomes: Cerebella are homogenized in a buffered solution and subjected to differential centrifugation to isolate the microsomal fraction, which is enriched in ER vesicles.

  • Loading with Ca²⁺: The microsomes are incubated in a solution containing ATP and a low concentration of radioactive ⁴⁵Ca²⁺ or a fluorescent Ca²⁺ indicator to allow for active uptake of Ca²⁺ into the vesicles via the SERCA pump.

  • Initiation of Ca²⁺ Release: The loaded microsomes are then exposed to a specific concentration of IP₃ to induce Ca²⁺ release.

  • Inhibitor Treatment: To test the effect of this compound, the microsomes are pre-incubated with varying concentrations of the compound before the addition of IP₃.

  • Measurement of Ca²⁺ Release: The amount of Ca²⁺ remaining in the microsomes is measured over time using a filtration assay (for ⁴⁵Ca²⁺) or by monitoring the extra-vesicular fluorescence of the Ca²⁺ indicator. The IC₅₀ is determined by plotting the inhibition of Ca²⁺ release against the concentration of this compound.

Ca²⁺ Release Assay in Permeabilized Cells Expressing Single IP3R Subtypes

This method allows for the specific assessment of this compound's effect on individual IP3R subtypes.

  • Cell Culture: A cell line that does not endogenously express IP3Rs (e.g., DT40 chicken lymphoma cells) is stably transfected to express a single mammalian IP3R subtype (IP3R1, IP3R2, or IP3R3).

  • Cell Permeabilization: The plasma membrane of the cells is selectively permeabilized using a mild detergent like saponin or β-escin, leaving the ER membrane intact.

  • Measurement of Intra-ER Ca²⁺: The permeabilized cells are incubated with a low-affinity fluorescent Ca²⁺ indicator that is taken up into the ER (e.g., Mag-Fura-2).

  • Inhibitor Treatment: The cells are pre-incubated with this compound.

  • Induction and Measurement of Ca²⁺ Release: IP₃ is added to the permeabilized cells, and the release of Ca²⁺ from the ER is monitored as a decrease in the fluorescence of the intra-ER Ca²⁺ indicator.

Signaling Pathway and Experimental Workflow Diagrams

G_PLC_IP3_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates IP3R IP3 Receptor (IP3R) IP3->IP3R Binds & Activates Ca_ER Ca²⁺ Store IP3R->Ca_ER Releases Ca²⁺ XestoC This compound (Proposed Target) XestoC->IP3R Inhibits?

Caption: Canonical Gq-PLC-IP3 signaling pathway with the proposed inhibitory target of this compound.

G_Permeabilized_Cell_Assay start Start: DT40 cells expressing single IP3R subtype permeabilize Permeabilize plasma membrane (e.g., saponin) start->permeabilize load_dye Load with intra-ER Ca²⁺ indicator (e.g., Mag-Fura-2) permeabilize->load_dye preincubate Pre-incubate with This compound or vehicle load_dye->preincubate add_ip3 Add IP3 to trigger Ca²⁺ release preincubate->add_ip3 measure Measure fluorescence change (decrease indicates release) add_ip3->measure end Analyze Data measure->end

Caption: Workflow for a permeabilized cell assay to test this compound's effect on specific IP3R subtypes.

G_Conflicting_Findings cluster_early Early Findings (e.g., Gafni et al., 1997) cluster_later Later Findings (e.g., Saleem et al., 2014) XestoC This compound Mixed_IP3R Mixed IP3Rs (e.g., cerebellar microsomes) XestoC->Mixed_IP3R Acts on IP3R1 IP3R1 XestoC->IP3R1 Acts on IP3R2 IP3R2 XestoC->IP3R2 Acts on IP3R3 IP3R3 XestoC->IP3R3 Acts on Inhibition Potent Inhibition (IC₅₀ = 358 nM) Mixed_IP3R->Inhibition Leads to No_Inhibition No Effective Inhibition IP3R1->No_Inhibition IP3R2->No_Inhibition IP3R3->No_Inhibition

Caption: Diagram illustrating the conflicting findings on this compound's inhibitory effect on IP3 receptors.

Conclusion and Recommendations for Researchers

This compound has been a valuable tool in the study of intracellular calcium signaling. However, the initial view of it as a potent and selective pan-IP3R antagonist has been challenged by subsequent research. The evidence for its selectivity among the three IP3R subtypes is lacking, and one key study suggests it may not be an effective inhibitor of any of the individual subtypes.[6][7][8]

Therefore, we recommend the following for researchers using or considering this compound:

  • Exercise Caution: Be aware of the conflicting literature regarding its efficacy and potential off-target effects on SERCA pumps and other ion channels.

  • Validate in Your System: Empirically determine the effectiveness of this compound on IP3-mediated Ca²⁺ release in your specific cell type or experimental preparation.

  • Use Appropriate Controls: When possible, use complementary approaches to confirm findings, such as siRNA-mediated knockdown or knockout of specific IP3R subtypes.

  • Acknowledge Limitations: When publishing data obtained using this compound, acknowledge the controversy surrounding its selectivity and mechanism of action.

References

Xestospongin C: A Comprehensive Technical Review for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacology, experimental application, and mechanistic pathways of a pivotal IP3 receptor antagonist.

This technical guide offers an in-depth exploration of Xestospongin C, a macrocyclic bis-1-oxaquinolizidine marine natural product that has become an indispensable tool in cellular signaling research. Isolated from the Australian marine sponge Xestospongia exigua, this compound is renowned as a potent, cell-permeable, and non-competitive antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R). This document provides researchers, scientists, and drug development professionals with a comprehensive literature review, detailed experimental protocols, quantitative data summaries, and visual representations of its molecular interactions.

Core Concepts: Discovery, Structure, and Primary Mechanism of Action

This compound belongs to a family of related compounds, including Xestospongins A, B, and D, all sharing a characteristic macrocyclic alkaloid structure. Its primary pharmacological significance lies in its ability to inhibit IP3-mediated calcium (Ca2+) release from the endoplasmic reticulum (ER), a fundamental process in intracellular signaling cascades that govern a vast array of cellular functions.[1][2][3]

Unlike many receptor antagonists that compete with the endogenous ligand for the binding site, this compound acts as a non-competitive inhibitor of the IP3R.[1] This means it does not directly compete with inositol 1,4,5-trisphosphate (IP3) for its binding pocket on the receptor.[4] The proposed mechanism suggests that this compound may sterically block the Ca2+ channel pore of the IP3R, thereby preventing the efflux of Ca2+ from the ER lumen into the cytoplasm, even when IP3 is bound to the receptor.[1]

Quantitative Data on Bioactivity

The following tables summarize the reported inhibitory concentrations (IC50) of this compound on its primary target and key off-targets. This data is crucial for designing experiments and interpreting results.

TargetCell/Tissue TypeIC50Reference
IP3 ReceptorCerebellar Microsomes358 nM[2]
Voltage-gated K+ channelsGuinea-pig ileum smooth muscle0.13 µM[1][5]
Voltage-gated Ca2+ channelsGuinea-pig ileum smooth muscle0.63 µM[1][5]

Note: While widely used as a selective IP3R inhibitor, researchers should be aware of its effects on other ion channels, particularly at higher concentrations.[2]

Off-Target Effects and Considerations

While highly valued for its potent IP3R antagonism, it is critical for researchers to recognize that this compound is not entirely specific. At concentrations often used in cellular studies, it can exert effects on other key components of calcium signaling pathways.

Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA)

Several studies have reported that this compound can also inhibit the SERCA pump, the enzyme responsible for pumping Ca2+ from the cytoplasm back into the ER to replenish its stores.[6] In some experimental systems, this compound has been shown to be an equally potent inhibitor of both the IP3R and the SERCA pump.[6][7][8] This dual action can complicate the interpretation of experimental results, as both IP3R blockade and SERCA inhibition will lead to a depletion of ER Ca2+ stores.

Voltage-Gated Ion Channels

As detailed in the quantitative data table, this compound can inhibit voltage-gated potassium (K+) and calcium (Ca2+) channels, albeit at higher concentrations than those required for IP3R inhibition.[1][5] This is a critical consideration in studies involving excitable cells such as neurons and muscle cells, where the modulation of these channels can have significant physiological effects.

Experimental Protocols

The following are detailed methodologies for key experiments frequently conducted in this compound research.

Intracellular Calcium Imaging

This protocol describes the measurement of changes in cytosolic and endoplasmic reticulum Ca2+ concentrations in response to this compound treatment.

Materials:

  • Cells of interest cultured on glass coverslips

  • Fura-2 AM (for cytosolic Ca2+) or Mag-fura-2 AM (for ER Ca2+)

  • Pluronic F-127

  • HEPES-buffered saline (HBS): NaCl, KCl, CaCl2, MgCl2, HEPES, Glucose, pH 7.4

  • Ca2+-free HBS (containing EGTA)

  • This compound stock solution (in DMSO or ethanol)

  • Agonist to stimulate IP3 production (e.g., carbachol, bradykinin)

  • Thapsigargin (as a control for SERCA inhibition)

  • Fluorescence microscope equipped for ratiometric imaging

Procedure:

  • Cell Loading:

    • Prepare a loading buffer containing Fura-2 AM (2-5 µM) or Mag-fura-2 AM (5-10 µM) and Pluronic F-127 (0.02%) in HBS.

    • Incubate cells with the loading buffer for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with HBS to remove excess dye.

  • Baseline Measurement:

    • Mount the coverslip onto the microscope stage and perfuse with HBS.

    • Record baseline fluorescence at dual excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm).

  • This compound Treatment:

    • Perfuse the cells with HBS containing the desired concentration of this compound (typically 1-10 µM) for 10-30 minutes.

  • Stimulation and Data Acquisition:

    • To assess IP3R inhibition, stimulate the cells with an appropriate agonist in the continued presence of this compound.

    • To investigate effects on SERCA, after agonist washout, apply thapsigargin to observe any further Ca2+ release.

    • Record fluorescence changes throughout the experiment.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (e.g., F340/F380) to determine changes in intracellular Ca2+ concentration.

Electrophysiology: Whole-Cell Voltage Clamp

This protocol outlines the procedure for recording voltage-gated ion channel activity in the presence of this compound.

Materials:

  • Isolated single cells (e.g., neurons, myocytes)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass pipettes

  • Intracellular (pipette) solution (e.g., K-gluconate based for K+ currents, Cs-based for Ca2+ currents)

  • Extracellular (bath) solution (e.g., Tyrode's solution)

  • This compound stock solution

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension from the tissue of interest.

    • Allow cells to adhere to a recording chamber.

  • Pipette Preparation:

    • Pull patch pipettes to a resistance of 2-5 MΩ.

    • Fill the pipette with the appropriate intracellular solution.

  • Giga-seal Formation and Whole-Cell Configuration:

    • Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Recording of Ion Currents:

    • Clamp the cell membrane at a holding potential (e.g., -80 mV).

    • Apply a series of voltage steps to elicit voltage-gated currents.

    • Record baseline currents.

  • This compound Application:

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

    • Allow sufficient time for the compound to take effect.

  • Post-Treatment Recording:

    • Repeat the voltage-step protocol to record currents in the presence of this compound.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after this compound application.

    • Construct current-voltage (I-V) curves to visualize the effect of this compound on channel activity.

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving this compound.

G Signaling Pathway of IP3R-Mediated Calcium Release and Inhibition by this compound cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol 1,4,5-Trisphosphate (IP3) PIP2->IP3 IP3R IP3 Receptor (IP3R) IP3->IP3R Binds and Activates Ca_cytosol Cytosolic Ca2+ Cellular_Response Cellular Response Ca_cytosol->Cellular_Response Triggers Ca_ER ER Ca2+ Store IP3R->Ca_ER Releases Ca2+ from Ca_ER->Ca_cytosol Increases XestosponginC This compound XestosponginC->IP3R Blocks Pore

IP3R signaling and this compound inhibition.

Workflow for calcium imaging experiments.

Conclusion and Future Directions

This compound remains a cornerstone pharmacological tool for dissecting the intricate roles of IP3R-mediated calcium signaling in health and disease. Its utility spans from fundamental cell biology to preclinical studies in areas such as neurobiology, immunology, and cardiovascular research.[9] However, the findings of its off-target effects on SERCA pumps and voltage-gated ion channels underscore the importance of careful experimental design and data interpretation. Future research may focus on the development of more specific this compound analogs with reduced off-target activity, which would further enhance its value as a precise molecular probe. Additionally, a deeper understanding of its binding site and inhibitory mechanism on the IP3R at the molecular level will be crucial for the rational design of novel therapeutics targeting this critical signaling hub.

Disclaimer: This document is intended for research and informational purposes only and does not constitute medical advice. Researchers should consult original research articles and safety data sheets before using this compound.

References

Xestospongin C: A Technical Guide to Cellular Permeability and Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xestospongin C, a macrocyclic bis-1-oxaquinolizidine isolated from the marine sponge Xestospongia sp., is a widely utilized pharmacological tool for investigating intracellular calcium (Ca²⁺) signaling pathways. Its utility stems from its ability to act as a potent, reversible, and membrane-permeable inhibitor of the inositol 1,4,5-trisphosphate receptor (IP₃R). This technical guide provides an in-depth overview of the cellular permeability, uptake, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective use in research and drug development.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for interpreting its cellular permeability and behavior in biological systems.

PropertyValueSource(s)
Molecular Weight 446.71 g/mol [2][5]
Molecular Formula C₂₈H₅₀N₂O₂[2][7]
Solubility Soluble in DMSO and ethanol to 2 mM[8]
Appearance Solid[8]

Cellular Uptake and Permeability

The precise mechanism of this compound's entry into cells has not been definitively elucidated but is presumed to occur via passive diffusion across the plasma membrane. This is inferred from its consistent activity in a wide range of intact cell types without the need for specific permeabilizing agents.

Assessing Cellular Permeability: Standard Methodologies

While specific data for this compound is unavailable, the following are standard in vitro methods used to quantify the permeability of compounds, including macrocycles.

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that predicts passive, transcellular permeability.[9][10] A 96-well filter plate is coated with a lipid-containing organic solvent, creating an artificial membrane that separates a donor well from an acceptor well. The test compound is added to the donor well, and after an incubation period, the concentration in the acceptor well is measured to determine the rate of diffusion.[9]

2. Caco-2 Permeability Assay

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption.[11] Caco-2 cells, a human colon adenocarcinoma cell line, are cultured as a monolayer on semi-permeable filter supports.[11] These cells differentiate to form tight junctions and express various transporters, thus modeling the intestinal epithelium.[11] The apparent permeability coefficient (Papp) is calculated by measuring the flux of the compound from the apical (donor) to the basolateral (receiver) compartment over time.[11] This assay can also be used to investigate active transport and efflux by measuring transport in the basolateral-to-apical direction and by using specific transporter inhibitors.[9]

Mechanism of Action and Quantitative Data

This compound's primary mode of action is the inhibition of the IP₃ receptor, a ligand-gated Ca²⁺ channel on the membrane of the endoplasmic reticulum (ER). However, it is important to note that at higher concentrations, it can exhibit off-target effects.

Primary Target: IP₃ Receptor Inhibition

This compound potently blocks the IP₃-mediated release of Ca²⁺ from the ER into the cytoplasm.[4][5] This inhibition is thought to occur through a non-competitive mechanism, as this compound does not appear to interact with the IP₃ binding site on the receptor.[2]

Off-Target Effects

In intact cells, this compound has been shown to inhibit other ion channels and pumps, which can complicate the interpretation of experimental results. It is crucial for researchers to be aware of these potential off-target effects and to use the lowest effective concentration of this compound.

  • Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA): Some studies have indicated that this compound can also inhibit the SERCA pump, which is responsible for pumping Ca²⁺ from the cytosol back into the ER.[12][13] This would lead to a depletion of ER Ca²⁺ stores, an effect similar to that of thapsigargin.[12][14]

  • Voltage-Gated Ion Channels: this compound has been demonstrated to inhibit voltage-dependent K⁺ and Ca²⁺ channels in smooth muscle cells.[4][15]

Summary of Quantitative Data

The following table summarizes the key inhibitory concentrations (IC₅₀) of this compound for its primary and off-target effects.

TargetIC₅₀Cell/Tissue TypeSource(s)
IP₃ Receptor 358 nMCerebellar microsomes[4][5]
Voltage-Dependent K⁺ Channels 0.13 µMGuinea-pig ileum smooth muscle[4][15]
Voltage-Dependent Ba²⁺ Currents (via Ca²⁺ channels) 0.63 µMGuinea-pig ileum smooth muscle[4][15]

Experimental Protocols

Detailed methodologies are critical for the reproducible application of this compound in experimental settings.

Assessment of Intracellular Calcium Mobilization

This protocol describes a general method for measuring changes in cytosolic Ca²⁺ concentration ([Ca²⁺]i) using a fluorescent indicator.

a. Cell Preparation and Dye Loading:

  • Plate cells on glass coverslips or in a 96-well plate suitable for fluorescence microscopy.

  • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES.

  • Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., 1-5 µM Fura-2 AM or Fluo-4 AM) in the salt solution for 30-60 minutes at room temperature or 37°C. The loading buffer should be serum-free.[16]

  • Wash the cells two to three times with the salt solution to remove extracellular dye.[16]

b. This compound Incubation and Data Acquisition:

  • Prepare a stock solution of this compound in DMSO or ethanol.[8]

  • Dilute the this compound stock solution to the desired final concentration (typically 0.5-10 µM) in the salt solution.[7]

  • Pre-incubate the cells with the this compound solution for a sufficient period (e.g., 15-30 minutes) to allow for cell penetration and target engagement.

  • Mount the coverslip on a perfusion chamber of an inverted microscope equipped for fluorescence imaging.

  • Establish a baseline fluorescence reading.

  • Stimulate the cells with an agonist that induces IP₃ production (e.g., bradykinin, carbachol).

  • Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) is measured. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity at a single wavelength is recorded.

c. Data Analysis:

  • Convert the fluorescence ratios or intensities to [Ca²⁺]i using appropriate calibration methods.

  • Analyze parameters such as the peak amplitude of the Ca²⁺ transient, the rate of rise, and the duration of the response.

Cell Permeabilization for Direct Access to Intracellular Targets

To confirm that this compound's effects are due to direct interaction with intracellular machinery and to bypass the plasma membrane, cell permeabilization techniques can be employed.

a. Permeabilizing Agents:

  • Saponin: A mild non-ionic detergent that selectively permeabilizes the plasma membrane by intercalating with cholesterol, leaving intracellular membranes largely intact.

  • β-escin: A saponin that is also used to selectively permeabilize the plasma membrane.[17]

  • α-toxin: A pore-forming toxin that creates small pores in the plasma membrane.[4]

b. General Protocol:

  • Prepare cells as for a standard experiment.

  • Wash the cells with an intracellular-like buffer (high K⁺, low Na⁺, and a Ca²⁺ buffer like EGTA).

  • Briefly expose the cells to a low concentration of the permeabilizing agent (e.g., 25-50 µg/mL saponin or 40 µM β-escin) for a few minutes.[17]

  • Wash away the permeabilizing agent with the intracellular-like buffer.

  • The intracellular environment is now accessible to exogenously applied substances.

  • Apply this compound directly to the permeabilized cells, followed by the addition of a direct stimulus like IP₃.

  • Measure the desired cellular response (e.g., Ca²⁺ release from the ER using a low-affinity Ca²⁺ indicator like Mag-fura-2).[17]

Visualizations

Signaling Pathway of this compound Action

G cluster_ER Agonist Agonist (e.g., Bradykinin) GPCR GPCR Agonist->GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor (IP₃R) IP3->IP3R Binds & Activates Ca_cyto Cytosolic Ca²⁺ Increase IP3R->Ca_cyto Ca²⁺ Release ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Cellular_Response Cellular Response (e.g., Contraction) Ca_cyto->Cellular_Response XestoC This compound XestoC->IP3R Inhibits

Caption: this compound inhibits IP₃-mediated Ca²⁺ release.

Experimental Workflow for Measuring Intracellular Calcium

G Start Start: Culture Cells Load_Dye Load with Ca²⁺ Indicator (e.g., Fura-2 AM) Start->Load_Dye Wash1 Wash to Remove Extracellular Dye Load_Dye->Wash1 Preincubate Pre-incubate with This compound Wash1->Preincubate Baseline Record Baseline Fluorescence Preincubate->Baseline Stimulate Add Agonist to Stimulate IP₃ Production Baseline->Stimulate Record Record Fluorescence Changes Over Time Stimulate->Record Analyze Analyze Data: Calculate [Ca²⁺]i Record->Analyze End End Analyze->End

Caption: Workflow for assessing this compound's effect on [Ca²⁺]i.

Conclusion

This compound remains an invaluable tool for the study of IP₃-mediated Ca²⁺ signaling. Its inherent cell permeability allows for its use in a wide array of experimental systems with intact cells. However, researchers and drug development professionals must remain cognizant of its potential off-target effects, particularly at higher concentrations, and the lack of specific quantitative permeability data. The experimental protocols and data provided in this guide are intended to facilitate the rigorous and effective use of this compound in elucidating the complex roles of intracellular calcium in health and disease. Future studies quantifying its permeability using standard assays like PAMPA or Caco-2 would be beneficial to the scientific community.

References

Xestospongin C effects on neuronal calcium homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

Xestospongin C: A Technical Guide to its Effects on Neuronal Calcium Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (XeC) is a macrocyclic compound widely utilized in cellular biology as a pharmacological tool to investigate intracellular calcium (Ca²⁺) signaling. Initially characterized as a potent, reversible, and membrane-permeable antagonist of the inositol 1,4,5-trisphosphate receptor (IP₃R), it has been instrumental in elucidating the role of IP₃-mediated Ca²⁺ release from the endoplasmic reticulum (ER). However, accumulating evidence reveals a more complex pharmacological profile, with multiple studies demonstrating that this compound also acts as a potent inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. This dual inhibitory action complicates the interpretation of experimental data and necessitates careful experimental design. This guide provides an in-depth technical overview of this compound's mechanisms of action, quantitative data on its effects, detailed experimental protocols for its use, and its application in the study of neuronal pathophysiology, particularly in neurodegenerative diseases like Alzheimer's.

Introduction to Neuronal Calcium Homeostasis

Calcium is a ubiquitous and versatile second messenger that governs a vast array of neuronal functions, including neurotransmitter release, synaptic plasticity, gene expression, and apoptosis.[1] Neurons maintain a steep electrochemical gradient with cytosolic Ca²⁺ concentrations ([Ca²⁺]i) at rest in the low nanomolar range (~50-100 nM), compared to extracellular levels in the low millimolar range. The endoplasmic reticulum (ER) serves as the primary intracellular Ca²⁺ store, sequestering calcium to high concentrations.

The precise regulation of [Ca²⁺]i is managed by a coordinated system of channels, pumps, and binding proteins. A key signaling pathway for releasing ER calcium involves the activation of cell surface receptors (e.g., G-protein coupled receptors), which stimulate phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[2] IP₃ diffuses through the cytosol and binds to IP₃ receptors (IP₃Rs), which are ligand-gated Ca²⁺ channels on the ER membrane, triggering the release of stored Ca²⁺.[3] To restore basal cytosolic Ca²⁺ levels and replenish ER stores, the SERCA pump actively transports Ca²⁺ from the cytosol back into the ER lumen, a process fueled by ATP hydrolysis.[4][5]

cluster_0 Extracellular Space cluster_1 Cytosol cluster_2 Endoplasmic Reticulum Extracellular Ca2+ Ca²⁺ PLC PLC IP3 IP₃ PLC->IP3 Generates IP3R IP₃ Receptor IP3->IP3R Binds & Activates Cytosolic Ca2+ Ca²⁺ SERCA SERCA Pump Cytosolic Ca2+->SERCA Uptake IP3R->Cytosolic Ca2+ Releases Ca²⁺ ER Ca2+ Ca²⁺ Store SERCA->ER Ca2+ Pumps Ca²⁺ Receptor GPCR/RTK Receptor->PLC Activates cluster_1 Cytosol cluster_2 Endoplasmic Reticulum IP3 IP₃ IP3R IP₃ Receptor IP3->IP3R Activates Cytosolic Ca2+ Ca²⁺ SERCA SERCA Pump Cytosolic Ca2+->SERCA Ca²⁺ Uptake IP3R->Cytosolic Ca2+ Ca²⁺ Release ER Ca2+ Ca²⁺ Store SERCA->ER Ca2+ Ca²⁺ Sequestration XeC This compound XeC->IP3R Inhibits XeC->SERCA Inhibits A Plate Neurons on Glass-bottom Dish B Load with Ca²⁺ Indicator (e.g., Fura-2 AM) A->B C Wash & De-esterify B->C D Pre-incubate with This compound C->D Treatment Group E Acquire Baseline Fluorescence C->E Control Group D->E F Apply Agonist (e.g., ATP) E->F G Record Ca²⁺ Transient F->G H Data Analysis (Peak, AUC) G->H A Prepare Neuron on Coverslip B Pull Glass Pipette & Fill with Internal Solution A->B C Approach Neuron & Form Giga-seal B->C D Rupture Membrane (Whole-cell Mode) C->D E Record Baseline Currents (Voltage-step Protocol) D->E F Perfuse with This compound E->F G Record Currents Again with XeC Present F->G H Analyze I-V Plots & Calculate Inhibition G->H

References

Methodological & Application

Application Notes and Protocols for Xestospongin C in Live-Cell Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Xestospongin C, a potent and cell-permeable antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R), in live-cell calcium imaging experiments. This document outlines its mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the design and execution of robust calcium signaling assays.

Introduction

This compound is a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the Australian marine sponge Xestospongia sp. It is widely used in cell biology and pharmacology as a selective, reversible, and membrane-permeable inhibitor of the IP3 receptor.[1] The IP3 receptor is a ligand-gated calcium channel located on the membrane of the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR), which plays a crucial role in intracellular calcium signaling. By blocking the IP3R, this compound allows researchers to investigate the specific contribution of IP3-mediated calcium release to various cellular processes. However, it is important to note that some studies have reported that this compound can also inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which should be considered when interpreting experimental results.[2][3]

Mechanism of Action

This compound exerts its inhibitory effect by binding to the IP3 receptor, preventing the conformational changes necessary for channel opening and subsequent calcium release from intracellular stores. It does not compete with IP3 for its binding site, suggesting a non-competitive or allosteric mechanism of inhibition.[4] This blockade of IP3-induced calcium release allows for the isolation and study of other calcium signaling pathways, such as store-operated calcium entry (SOCE) and ryanodine receptor-mediated calcium release.

G cluster_plasma_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Agonist Agonist Agonist->GPCR 1. Binding IP3R IP3 Receptor Ca_ER Ca²⁺ IP3R->Ca_ER 5. Ca²⁺ Release Ca_cyto Cytosolic Ca²⁺ Increase Ca_ER->Ca_cyto IP3->IP3R 4. Binding XestoC This compound XestoC->IP3R Inhibition

Figure 1: Mechanism of this compound in the IP3 signaling pathway.

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of this compound in various cell types and experimental models. This data can serve as a starting point for optimizing experimental conditions.

Cell TypeExperimental ModelThis compound ConcentrationIncubation TimeObserved Effect on Calcium SignalingIC50Reference
Cerebellar MicrosomesIn vitro Ca²⁺ release assay--Blocked IP3-induced Ca²⁺ release358 nM[1]
Guinea-pig Ileum Smooth MuscleIntact tissue3–10 μM-Inhibited carbachol- and high-K⁺-induced increases in [Ca²⁺]i-[5]
RBL-2H3 Mast CellsLive-cell imaging3–10 μM15 minInhibited DNP-HSA-induced transient increase in [Ca²⁺]i and capacitative calcium entry (CCE)-[6][7]
PC12 CellsLive-cell imaging--Inhibited bradykinin-induced Ca²⁺ release-[4]
Frog Neuromuscular Junction (Perisynaptic Schwann cells)Live-cell imaging700 nM20 minBlocked Ca²⁺ responses evoked by synaptic activity and various agonists-[2]
Cultured Dorsal Root Ganglia NeuronsLive-cell imaging2.5 μM-Triggered a slow [Ca²⁺]i transient, similar to thapsigargin, and did not inhibit IP3-induced Ca²⁺ release in permeabilized neurons-[3]
Cortical NeuronsCell culture1 μM1 hrPrevented Aβ-induced rise in [Ca²⁺]i-[8]

Experimental Protocols

This section provides a detailed protocol for a typical live-cell calcium imaging experiment using this compound to investigate IP3-mediated calcium signaling.

Materials
  • This compound

  • Anhydrous DMSO

  • Cell culture medium

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or other suitable dyes)

  • Pluronic F-127 (optional, to aid dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Agonist of interest (to stimulate IP3 production)

  • Thapsigargin (as a control for SERCA inhibition and store depletion)

  • Ionomycin (as a positive control for maximal calcium influx)

Equipment
  • Fluorescence microscope equipped for live-cell imaging with appropriate filter sets

  • Environmental chamber to maintain temperature and CO₂

  • Perfusion system (optional)

  • Image analysis software

Protocol
  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO. Store at -20°C or -80°C as recommended by the supplier.[1] Avoid repeated freeze-thaw cycles.

    • Prepare stock solutions of the agonist, thapsigargin, and ionomycin in the appropriate solvent.

    • On the day of the experiment, dilute the stock solutions to the final working concentration in the imaging buffer.

  • Cell Preparation and Dye Loading:

    • Plate cells on a suitable imaging dish or coverslip and allow them to adhere.

    • Wash the cells with serum-free medium or a physiological buffer.

    • Load the cells with a calcium indicator dye according to the manufacturer's instructions. For example, for Fluo-4 AM, a typical loading concentration is 1-5 µM in buffer for 30-60 minutes at room temperature or 37°C.

  • This compound Treatment:

    • After dye loading, wash the cells to remove excess dye.

    • Pre-incubate the cells with the desired concentration of this compound (typically 0.5-10 µM) in the imaging buffer for 15-60 minutes.[6][8] The optimal concentration and incubation time should be determined empirically for each cell type and experimental setup.

  • Live-Cell Calcium Imaging:

    • Mount the imaging dish on the microscope stage.

    • Acquire a baseline fluorescence signal for a few minutes.

    • Add the agonist of interest to stimulate IP3-mediated calcium release and record the change in fluorescence.

    • (Optional) After the agonist response, thapsigargin can be added to assess the extent of store depletion and to investigate the effects of this compound on SERCA.

    • (Optional) At the end of the experiment, add ionomycin to obtain a maximal calcium signal for data normalization.

  • Data Analysis:

    • Quantify the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths.

    • Parameters such as the peak amplitude, duration, and frequency of calcium signals can be analyzed.

G start Start reagent_prep Reagent Preparation (this compound, Agonist, Dyes) start->reagent_prep cell_prep Cell Preparation & Dye Loading reagent_prep->cell_prep xesto_treat This compound Pre-incubation cell_prep->xesto_treat imaging Live-Cell Calcium Imaging xesto_treat->imaging baseline Acquire Baseline Fluorescence imaging->baseline agonist Add Agonist & Record Response baseline->agonist controls Add Controls (optional) (Thapsigargin, Ionomycin) agonist->controls analysis Data Analysis controls->analysis quantify Quantify Ca²⁺ Signal Parameters analysis->quantify end End quantify->end

References

Application Notes and Protocols for Xestospongin C in Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Xestospongin C, a potent and selective antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor, in patch-clamp electrophysiology experiments.

This compound is a macrocyclic bis-1-oxaquinolizidine isolated from the marine sponge Xestospongia sp. It is a valuable pharmacological tool for investigating intracellular calcium signaling pathways mediated by IP3 receptors. Its membrane permeability allows for its use in intact cells, making it suitable for a wide range of cellular and physiological studies.

Mechanism of Action

This compound is a potent, selective, and reversible antagonist of the IP3 receptor.[1] It inhibits IP3-mediated calcium release from the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR).[1] Notably, this compound does not compete with IP3 for its binding site, suggesting a non-competitive mechanism of inhibition. While highly selective for the IP3 receptor over the ryanodine receptor, it is crucial to note that at higher concentrations, this compound can also inhibit voltage-dependent Ca2+ and K+ channels, as well as the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[1][2] This necessitates careful dose-response studies to ensure target specificity in patch-clamp experiments.

Quantitative Data

The following table summarizes the inhibitory concentrations (IC50) of this compound on its primary target and potential off-target channels.

TargetIC50Cell Type/PreparationReference
IP3 Receptor ~350 nMRabbit Cerebellar Microsomes[1][3]
Voltage-gated K+ Channels 0.13 µMGuinea-pig Ileal Smooth Muscle[4]
Voltage-gated Ca2+ Channels 0.63 µMGuinea-pig Ileal Smooth Muscle[4]
SERCA Pump Potent inhibitor (exact IC50 not specified)Frog Neuromuscular Junction[2]

Note: The effective concentration of this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific application.

Signaling Pathway

The following diagram illustrates the canonical IP3 signaling pathway and the point of inhibition by this compound.

IP3_Pathway GPCR GPCR Activation (e.g., by agonist) PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds & activates ER Endoplasmic Reticulum (ER) Ca_release Ca²⁺ Release IP3R->Ca_release Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response triggers XestosponginC This compound XestosponginC->IP3R inhibits Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture 1. Cell Preparation (e.g., neuronal culture) Solution_Prep 2. Prepare Solutions (Internal, External, this compound stock) Pipette_Prep 3. Pull & Fill Pipettes Seal 4. Obtain GΩ Seal & Whole-Cell Configuration Pipette_Prep->Seal Baseline 5. Record Baseline Activity (Control) Seal->Baseline Application 6. Perfuse this compound Baseline->Application Recording_XeC 7. Record Post-Application Activity Application->Recording_XeC Washout 8. Washout & Record Recovery Recording_XeC->Washout Data_Extraction 9. Extract Electrophysiological Parameters Washout->Data_Extraction Comparison 10. Compare Pre- & Post-Application Data Data_Extraction->Comparison Conclusion 11. Interpretation & Conclusion Comparison->Conclusion

References

Xestospongin C: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective concentration and experimental protocols for Xestospongin C, a potent and cell-permeable antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor. Derived from the marine sponge Xestospongia sp., this compound is a valuable tool for investigating intracellular calcium (Ca²⁺) signaling pathways.

Introduction

This compound is widely utilized in cell culture to probe the role of IP3-mediated Ca²⁺ release from the endoplasmic reticulum (ER). It selectively blocks the IP3 receptor, thereby inhibiting the release of stored Ca²⁺ into the cytoplasm.[1][2] However, it is crucial to note that at certain concentrations, this compound can also inhibit the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, which may influence experimental outcomes.[1][3][4] This document outlines effective concentrations, detailed experimental protocols, and the key signaling pathways affected by this compound.

Data Presentation

The effective concentration of this compound varies depending on the cell type and the specific biological process under investigation. The following tables summarize quantitative data from various studies.

Table 1: Effective Concentrations of this compound in Different Cell Lines

Cell TypeApplicationEffective ConcentrationIncubation TimeReference
RBL-2H3 (Mast Cells)Inhibition of degranulation and Ca²⁺ release3–10 µM15 minutes[2]
Primary Hippocampal NeuronsAmelioration of Aβ₁₋₄₂-induced apoptosis and Ca²⁺ overload10 µM1 hour[1]
HL-1 (Atrial Muscle Cells)Blockade of IgG autoantibody-induced Ca²⁺ elevation10 µMNot specified
Guinea-Pig Papillary MuscleInhibition of phenylephrine-induced positive inotropic effects3 µM30 minutes[5][6]
PC12 CellsInhibition of bradykinin-induced Ca²⁺ releaseNot specifiedNot specified
Jurkat T CellsAttenuation of PHP-induced IL-2 productionNot specifiedNot specified
Frog Neuromuscular Junction (Perisynaptic Schwann cells)Blockade of Ca²⁺ responses700 nMNot specified[7]

Table 2: IC₅₀ Values of this compound

TargetSystemIC₅₀Reference
IP3 ReceptorCerebellar microsomes358 nM[1]
Voltage-dependent Ba²⁺ currentsGuinea-pig ileum0.63 µM[8]
Voltage-dependent K⁺ currentsGuinea-pig ileum0.13 µM[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Activates Ca_ER Ca²⁺ Store IP3R->Ca_ER Releases Ca²⁺ Cytosolic_Ca Cytosolic Ca²⁺ Increase Ca_ER->Cytosolic_Ca SERCA SERCA Pump SERCA->Ca_ER Pumps Ca²⁺ in Cellular_Response Cellular Response (e.g., Degranulation, Contraction) Cytosolic_Ca->Cellular_Response Triggers XestoC This compound XestoC->IP3R Inhibits XestoC->SERCA Inhibits (at higher conc.) G start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_xestoc Prepare this compound working solutions incubate_24h->prepare_xestoc add_xestoc Add this compound to wells (e.g., 0.1 - 20 µM) prepare_xestoc->add_xestoc incubate_treatment Incubate for desired time (e.g., 15 min - 24h) add_xestoc->incubate_treatment add_mtt Add MTT reagent (5 mg/mL) incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

References

Application Note: Preparation and Handling of Xestospongin C Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xestospongin C is a potent, cell-permeable, and reversible antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor.[1] Originally isolated from the marine sponge Xestospongia sp., it is a crucial tool for studying calcium (Ca2+) signaling pathways by blocking the release of Ca2+ from the endoplasmic reticulum (ER).[1][2][3] this compound inhibits IP3-mediated Ca2+ release with an IC50 value of approximately 358 nM.[1][4] While highly selective for the IP3 receptor over the ryanodine receptor, it's important to note that at similar or higher concentrations, it may also inhibit the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump and some voltage-dependent ion channels.[2][5] This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions for experimental use.

Physicochemical and Biological Properties

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValueReference(s)
IUPAC Name (1R,4aR,11R,12aS,13S,16aS,23R,24aS)-Eicosahydro-5H,17H-1,23:11,13-diethano-2H,14H-dioxacycloeicosino[2,3-b:12,13-b']dipyridine
CAS Number 88903-69-9[1][6]
Molecular Formula C₂₈H₅₀N₂O₂[4][6]
Molecular Weight 446.72 g/mol [7]
Purity >90%
Appearance Solid powder or clear film[8]
Solubility Soluble in DMSO (up to 2 mM) Soluble in Ethanol (up to 2 mM) Soluble in Chloroform, Ethyl Acetate[4][6][9]
Mechanism of Action Reversible IP3 Receptor Antagonist (IC₅₀ ≈ 358 nM)[1][4]
Typical Working Conc. 0.5 µM - 10 µM[10]
Mechanism of Action: IP3 Signaling Pathway

This compound exerts its effect by blocking the IP3 receptor (IP3R) located on the membrane of the endoplasmic reticulum. This prevents the release of stored Ca2+ into the cytoplasm, a critical step in many cellular signaling cascades initiated by G-protein coupled receptors (GPCRs) and tyrosine kinase receptors (TKRs).

IP3_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR / TKR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Channel Ca_Cytosol Cytosolic Ca²⁺ (Signal) Ca_Store->Ca_Cytosol Release IP3->IP3R Binds & Activates XeC This compound XeC->IP3R Inhibits

Caption: IP3 signaling pathway and this compound inhibition point.

Experimental Protocols

Materials and Equipment
  • This compound (solid powder/film)

  • Anhydrous/molecular grade Dimethyl Sulfoxide (DMSO)

  • Sterile, low-protein binding microcentrifuge tubes (1.5 mL)

  • Calibrated precision balance (readable to 0.01 mg)

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparing a 2 mM Stock Solution

This protocol describes the preparation of a 2 mM stock solution in DMSO, a commonly used concentration based on the compound's solubility limit.[11]

Calculation:

To prepare a 2 mM stock solution, the required mass of this compound must be calculated.

  • Molecular Weight (MW): 446.72 g/mol

  • Desired Concentration (C): 2 mM (or 0.002 mol/L)

  • Desired Volume (V): e.g., 500 µL (or 0.0005 L)

Mass (g) = C (mol/L) x V (L) x MW ( g/mol )

Mass (mg) = 2 mmol/L x 0.5 mL x 446.72 mg/mmol = 0.44672 mg

Therefore, to make 500 µL of a 2 mM solution, you will need approximately 0.45 mg of this compound.

Step-by-Step Procedure:

  • Preparation: Before starting, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

  • Weighing: Carefully weigh the calculated amount of this compound powder (e.g., 0.45 mg) and place it into a sterile microcentrifuge tube. If the compound is supplied as a film in a vial, the solvent can be added directly to the original vial.

  • Solvent Addition: Add the calculated volume of DMSO (e.g., 500 µL) to the tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[11] Ensure no precipitate is visible.

  • Aliquotting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, low-protein binding microcentrifuge tubes.

  • Storage: Store the aliquots under the appropriate conditions as detailed below.

Workflow for Stock Solution Preparation

Workflow start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate calculate Calculate Required Mass and Solvent Volume equilibrate->calculate weigh Weigh Compound or Use Pre-weighed Vial calculate->weigh add_solvent Add Anhydrous DMSO to Compound weigh->add_solvent dissolve Vortex Thoroughly Until Fully Dissolved add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C Protect from Light aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.
Storage and Stability

Proper storage is critical to maintain the activity of this compound.

  • Solid Compound: Store the powder or film at -20°C under desiccating conditions and protected from light. When stored correctly, the solid is stable for at least 4 years.[6][8]

  • Stock Solutions:

    • Short-term: Store solutions at -20°C for up to one month.[1][4]

    • Long-term: For storage longer than one month, store solutions at -80°C, where they are stable for up to 6 months.[1]

  • Handling: Before use, thaw the stock solution at room temperature and ensure any precipitate is fully redissolved.[4] Avoid multiple freeze-thaw cycles. It is recommended to prepare and use solutions on the same day if possible.[4]

Protocol for Preparing Working Solutions

The stock solution must be diluted in an appropriate aqueous buffer or cell culture medium to the final desired experimental concentration (typically 0.5 µM to 10 µM).[10]

Example Dilution (from 2 mM stock to 5 µM final):

  • Determine the dilution factor:

    • Stock Concentration = 2 mM = 2000 µM

    • Final Concentration = 5 µM

    • Dilution Factor = 2000 µM / 5 µM = 400x

  • Calculate the volume of stock needed for a final volume of 2 mL:

    • Volume of Stock = Final Volume / Dilution Factor = 2000 µL / 400 = 5 µL

  • Procedure: Add 5 µL of the 2 mM this compound stock solution to 1995 µL of your experimental buffer or medium. Mix gently but thoroughly by pipetting or inverting the tube.

  • Control: Prepare a vehicle control by adding the same volume of DMSO (5 µL in 2 mL, or 0.25%) to your buffer or medium to account for any effects of the solvent on the experimental system.

References

Xestospongin C: Application Notes and Protocols for Permeabilized Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xestospongin C is a potent, cell-permeable, and reversible antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R).[1][2] It serves as a critical tool for investigating intracellular calcium (Ca²⁺) signaling pathways mediated by IP3. Permeabilized cell assays provide a powerful in vitro system to study the direct effects of compounds like this compound on intracellular organelles, such as the endoplasmic reticulum (ER), without the interference of the plasma membrane. This document provides detailed application notes and protocols for the use of this compound in permeabilized cell assays to study IP3-mediated calcium release.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the IP3 receptor, preventing the conformational changes required for channel opening and subsequent release of Ca²⁺ from the ER stores.[1] It is important to note that while this compound is a selective inhibitor of the IP3R, at higher concentrations, it may also affect other cellular targets, including the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[1] Therefore, careful dose-response studies are crucial for its appropriate use.

Signaling Pathway of IP3-Mediated Calcium Release

The following diagram illustrates the canonical G-protein coupled receptor (GPCR) signaling pathway leading to IP3-mediated Ca²⁺ release and the point of inhibition by this compound.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR G_protein Gq Protein GPCR->G_protein Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_protein->PLC Activation IP3R IP3 Receptor IP3->IP3R Binding Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Channel Ca_Cytosol Increased Cytosolic Ca²⁺ Ca_ER->Ca_Cytosol Release Xestospongin_C This compound Xestospongin_C->IP3R Inhibition Agonist Agonist Agonist->GPCR Agonist Binding

GPCR signaling pathway leading to IP3-mediated Ca²⁺ release.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound and its inhibitory effects on IP3-induced Ca²⁺ release in various permeabilized cell systems.

Table 1: Potency of this compound

ParameterValueCell/Tissue SourceReference
IC₅₀358 nMCerebellar microsomes[1]

Table 2: Experimental Concentrations of this compound in Permeabilized Cell Assays

Cell TypePermeabilizing AgentThis compound ConcentrationObserved EffectReference
RBL-2H3 mast cellsβ-escin3 - 10 µMInhibition of IP3-induced Ca²⁺ release from the ER[2][3]
Guinea-pig papillary muscleSaponin3 µMInhibition of IP3-induced increase in oscillatory contractions

Experimental Protocols

This section provides a detailed protocol for a permeabilized cell assay to assess the inhibitory effect of this compound on IP3-mediated calcium release using a fluorescent calcium indicator.

Materials
  • Cells: Adherent cell line of interest cultured on glass-bottom dishes or 96-well plates.

  • Permeabilization Agent: Saponin or β-escin stock solution (e.g., 5 mg/mL in DMSO).

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Inositol 1,4,5-trisphosphate (IP3): Stock solution in water or buffer (e.g., 10 mM).

  • Fluorescent Calcium Indicator: Fluo-4 AM, Fura-2 AM, or Mag-Fura-2 AM.

  • Buffers and Reagents:

    • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺.

    • "Cytosol-like" Buffer (CLB): 120 mM KCl, 10 mM NaCl, 1 mM KH₂PO₄, 20 mM HEPES-Tris (pH 7.2), 2 mM MgATP, 1 mM EGTA. The free Ca²⁺ concentration can be adjusted as needed.

    • ATP regenerating system (optional): 10 mM phosphocreatine and 5 U/mL creatine phosphokinase.

    • Thapsigargin (optional, as a positive control for store depletion).

    • Ionomycin (optional, for determining maximum fluorescence).

Experimental Workflow Diagram

Experimental_Workflow start Start: Culture Cells wash1 Wash with Ca²⁺-free HBSS start->wash1 permeabilize Permeabilize with Saponin/β-escin in Cytosol-Like Buffer (CLB) wash1->permeabilize wash2 Wash with CLB to remove permeabilizing agent permeabilize->wash2 atp_loading Incubate with CLB containing ATP to load Ca²⁺ stores wash2->atp_loading xesto_incubation Pre-incubate with this compound atp_loading->xesto_incubation ip3_stimulation Stimulate with IP3 xesto_incubation->ip3_stimulation measure Measure Ca²⁺ release using fluorescence microscopy or plate reader ip3_stimulation->measure end End: Data Analysis measure->end

Workflow for a permeabilized cell assay with this compound.
Step-by-Step Protocol

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates to achieve 70-80% confluency on the day of the experiment.

    • On the day of the experiment, aspirate the culture medium and wash the cells twice with Ca²⁺- and Mg²⁺-free HBSS.

  • Permeabilization:

    • Prepare the "Cytosol-like" Buffer (CLB). The final concentration of the permeabilizing agent needs to be optimized for the specific cell line. A starting concentration of 10-50 µg/mL for saponin or β-escin is recommended.

    • Add the CLB containing the permeabilizing agent to the cells and incubate for 5-10 minutes at room temperature. Monitor permeabilization using a viability dye like Trypan Blue (permeabilized cells will take up the dye).

    • Gently aspirate the permeabilization buffer and wash the cells twice with CLB (without the permeabilizing agent) to remove the detergent.

  • Loading of Intracellular Calcium Stores:

    • Add CLB containing 2 mM MgATP to the permeabilized cells. If using, include the ATP regenerating system.

    • Incubate for 15-30 minutes at 37°C to allow the ER to actively transport and store Ca²⁺.

  • Inhibition with this compound:

    • Prepare different concentrations of this compound in CLB. A typical concentration range to test is 1-10 µM.[2][3]

    • Aspirate the Ca²⁺ loading buffer and add the CLB containing the desired concentration of this compound.

    • Pre-incubate the cells with this compound for 10-20 minutes at room temperature.

  • IP3 Stimulation and Measurement:

    • This step should be performed on a fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.

    • Establish a baseline fluorescence reading.

    • Add IP3 to a final concentration of 1-10 µM and immediately start recording the change in fluorescence intensity over time.

    • For endpoint assays, incubate with IP3 for a defined period (e.g., 1-5 minutes) before measuring fluorescence.

  • Data Analysis:

    • The change in fluorescence intensity reflects the amount of Ca²⁺ released from the ER.

    • Normalize the fluorescence data (e.g., to the baseline fluorescence before IP3 addition).

    • Compare the IP3-induced Ca²⁺ release in the presence and absence of this compound.

    • Data can be presented as a percentage of the control (IP3 alone) response.

Troubleshooting

  • No or low IP3-induced Ca²⁺ release:

    • Inefficient permeabilization: Optimize the concentration and incubation time of the permeabilizing agent.

    • Depleted Ca²⁺ stores: Ensure sufficient ATP is present during the loading step and that the incubation time is adequate.

    • Degraded IP3: Use fresh or properly stored IP3 stock solutions.

  • High background fluorescence:

    • Incomplete removal of permeabilizing agent: Ensure thorough washing after permeabilization.

    • Cell death: Use a lower concentration of the permeabilizing agent or reduce the incubation time.

  • Variability between replicates:

    • Inconsistent cell numbers: Ensure even cell seeding.

    • Pipetting errors: Use calibrated pipettes and be consistent with reagent addition.

By following these protocols and considering the provided data, researchers can effectively utilize this compound as a tool to investigate the role of IP3-mediated calcium signaling in various cellular processes.

References

Application Notes and Protocols for Studying Store-Operated Calcium Entry with Xestospongin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Store-operated calcium entry (SOCE) is a crucial Ca2+ influx pathway in various cell types, regulating a multitude of physiological processes. A key mechanism in initiating SOCE is the depletion of intracellular calcium stores, primarily the endoplasmic reticulum (ER). This depletion is often triggered by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the production of inositol 1,4,5-trisphosphate (IP3) and subsequent Ca2+ release through IP3 receptors (IP3Rs) on the ER membrane.

Xestospongin C is a potent, cell-permeable, and selective antagonist of the IP3 receptor.[1] It serves as an invaluable pharmacological tool to dissect the role of IP3-mediated Ca2+ release in the activation of SOCE. By inhibiting the IP3R, this compound allows researchers to differentiate between Ca2+ signaling events upstream and downstream of IP3-induced store depletion. These application notes provide detailed protocols for utilizing this compound to investigate SOCE.

Mechanism of Action

This compound specifically and reversibly binds to the IP3 receptor, preventing the binding of IP3 and thereby inhibiting the release of Ca2+ from the ER.[1] This action allows for the selective blockade of the IP3-dependent pathway of store depletion. It is important to note that this compound does not directly inhibit the store-operated Ca2+ (SOC) channels in the plasma membrane.[2] This selectivity is crucial for isolating the role of IP3-mediated store depletion in the activation of SOCE.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound's activity.

ParameterValueCell/SystemReference
IC50 (IP3R Inhibition) 358 nMCerebellar microsomes[1]
Effective Concentration 0.5 - 10 µMVarious cell lines[3]
Selectivity ~30-fold over Ryanodine Receptor

Signaling Pathway

The following diagram illustrates the signaling pathway leading to store-operated calcium entry and the point of inhibition by this compound.

SOCE_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR 1. Binding PLC PLC GPCR->PLC 2. Activation IP3 IP3 PLC->IP3 3. PIP₂ Cleavage SOC SOC Channel (Orai1) Ca_cytosol [Ca²⁺]i ↑ SOC->Ca_cytosol 8. Ca²⁺ Influx (SOCE) IP3R IP3 Receptor IP3->IP3R 4. Binding Ca_ER [Ca²⁺]ER IP3R->Ca_ER 5. Ca²⁺ Release STIM1 STIM1 STIM1->SOC 7. STIM1 translocates and activates Orai1 Ca_ER->STIM1 6. [Ca²⁺]ER depletion activates STIM1 XestoC This compound XestoC->IP3R Inhibits

Caption: Signaling pathway of store-operated calcium entry and this compound inhibition.

Experimental Protocols

Protocol 1: Investigating the Role of IP3R in Agonist-Induced SOCE

This protocol is designed to determine if an agonist induces SOCE via the IP3R pathway. It compares the Ca2+ response to an agonist with and without this compound.

Materials:

  • Cells of interest cultured on coverslips

  • Fura-2 AM or other suitable Ca2+ indicator

  • HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4

  • Ca2+-free HBS: HBS with 1 mM EGTA and no added CaCl2

  • Ca2+-containing HBS: HBS with 2 mM CaCl2

  • Agonist of interest

  • This compound (stock solution in DMSO)

  • Thapsigargin (positive control for SOCE induction, stock in DMSO)

Procedure:

  • Cell Loading:

    • Incubate cells with 2-5 µM Fura-2 AM in HBS for 30-60 minutes at 37°C.

    • Wash cells twice with HBS to remove extracellular dye.

    • Mount the coverslip in a perfusion chamber on a fluorescence microscope.

  • Baseline Measurement:

    • Perfuse cells with Ca2+-free HBS and record baseline fluorescence for 2-5 minutes.

  • This compound Pre-incubation (Test Group):

    • Perfuse cells with Ca2+-free HBS containing 3-10 µM this compound for 10-15 minutes.[2]

  • Agonist Stimulation:

    • While maintaining perfusion with Ca2+-free HBS (with or without this compound), add the agonist of interest.

    • Record the transient increase in intracellular Ca2+ ([Ca2+]i) due to release from intracellular stores.

  • Induction of SOCE:

    • After the [Ca2+]i returns to baseline or stabilizes, switch the perfusion to Ca2+-containing HBS (with or without this compound and with the continued presence of the agonist).

    • Record the sustained increase in [Ca2+]i, which represents SOCE.

  • Positive Control:

    • In a separate experiment, after establishing a baseline in Ca2+-free HBS, add 1-2 µM thapsigargin to deplete stores independently of IP3Rs.

    • After store depletion, reintroduce Ca2+-containing HBS to measure maximal SOCE. This compound should not inhibit thapsigargin-induced SOCE.[2]

Expected Results:

  • Control (Agonist alone): A transient Ca2+ peak upon agonist addition in Ca2+-free media, followed by a sustained Ca2+ influx upon re-addition of extracellular Ca2+.

  • This compound treated: The initial transient Ca2+ peak and the subsequent sustained Ca2+ influx upon agonist stimulation will be significantly reduced or abolished.

  • Thapsigargin control: this compound will have no effect on the Ca2+ influx induced by thapsigargin.

Protocol 2: Measuring IP3-Induced Ca2+ Release in Permeabilized Cells

This protocol directly measures the effect of this compound on IP3-induced Ca2+ release from the ER in cells where the plasma membrane has been permeabilized.

Materials:

  • Cells in suspension

  • Permeabilization buffer: e.g., 120 mM KCl, 10 mM NaCl, 1 mM KH2PO4, 20 mM HEPES-Tris, pH 7.2, with ATP and an ATP-regenerating system.

  • Mag-Fura-2 or a similar low-affinity Ca2+ indicator

  • β-escin or digitonin (permeabilizing agents)

  • IP3

  • This compound

Procedure:

  • Cell Permeabilization and Loading:

    • Resuspend cells in permeabilization buffer.

    • Add Mag-Fura-2 (2-5 µM) and a low concentration of β-escin (e.g., 25 µg/mL) to permeabilize the plasma membrane while leaving the ER intact.

    • Incubate for 5-10 minutes at 37°C.

  • ER Ca2+ Loading:

    • Add ATP and Ca2+ to the buffer to allow the ER to actively take up Ca2+. Monitor the fluorescence of Mag-Fura-2 until a stable baseline is achieved, indicating the ER is loaded.

  • This compound Incubation:

    • Add this compound (3-10 µM) to the test group and incubate for 10 minutes.

  • IP3-Induced Ca2+ Release:

    • Add a submaximal concentration of IP3 (e.g., 1-10 µM) to induce Ca2+ release from the ER.

    • Monitor the decrease in Mag-Fura-2 fluorescence, which corresponds to a decrease in intra-ER [Ca2+].

Expected Results:

  • Control (IP3 alone): A rapid decrease in Mag-Fura-2 fluorescence upon addition of IP3.

  • This compound treated: The IP3-induced decrease in Mag-Fura-2 fluorescence will be significantly inhibited.

Experimental Workflow Diagram

The following diagram outlines the general workflow for studying SOCE using this compound.

Experimental_Workflow A 1. Culture and load cells with Ca²⁺ indicator B 2. Establish baseline [Ca²⁺]i in Ca²⁺-free buffer A->B C 3. Divide into Control and This compound groups B->C D 4a. Control Group: Add vehicle (DMSO) C->D Control E 4b. XestoC Group: Pre-incubate with This compound C->E Test F 5. Stimulate with Agonist in Ca²⁺-free buffer (Induces store release) D->F E->F G 6. Re-introduce extracellular Ca²⁺ (Induces SOCE) F->G H 7. Record and analyze [Ca²⁺]i changes G->H I 8. Compare SOCE between Control and XestoC groups H->I J Conclusion: Assess IP3R-dependence of SOCE I->J

Caption: General experimental workflow for investigating IP3R-dependent SOCE.

Troubleshooting

  • No effect of this compound:

    • Concentration: Ensure the concentration of this compound is within the effective range (0.5-10 µM). A concentration-response curve may be necessary for your specific cell type.

    • Incubation time: The pre-incubation time may need to be optimized.

    • Agonist pathway: The agonist may be activating a non-IP3-mediated pathway for store depletion.

  • High background fluorescence:

    • Ensure complete removal of extracellular Ca2+ indicator by thorough washing.

    • Check for cell health and viability.

  • Variability in results:

    • Maintain consistent cell passage numbers and culture conditions.

    • Ensure precise timing and solution changes during experiments.

Conclusion

This compound is a powerful tool for elucidating the role of IP3-mediated Ca2+ release in the activation of store-operated calcium entry. The protocols and information provided here offer a comprehensive guide for researchers to effectively utilize this inhibitor in their studies of Ca2+ signaling pathways. Careful experimental design, including appropriate controls, is essential for obtaining clear and interpretable results.

References

Application Notes and Protocols: Xestospongin C in Smooth Muscle Contraction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xestospongin C, a macrocyclic bis-1-oxaquinolizidine isolated from the marine sponge Xestospongia sp., is a valuable pharmacological tool for investigating intracellular calcium (Ca²⁺) signaling pathways in smooth muscle.[1][2] It is primarily known as a potent, membrane-permeable inhibitor of the inositol 1,4,5-trisphosphate (IP₃) receptor (IP₃R), thereby blocking the release of Ca²⁺ from the sarcoplasmic reticulum (SR).[1][2][3][4][5] However, its application in intact smooth muscle tissues requires careful consideration of its potential off-target effects. These notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in smooth muscle contraction studies.

Mechanism of Action

In smooth muscle cells, agonist stimulation of G-protein-coupled receptors (GPCRs) often leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate IP₃ and diacylglycerol (DAG).[6][7] IP₃ binds to its receptor on the SR membrane, inducing the release of stored Ca²⁺ into the cytoplasm.[7][8][9] This rise in intracellular Ca²⁺ is a primary trigger for the activation of myosin light chain kinase and subsequent smooth muscle contraction.[6][9]

This compound acts as a non-competitive antagonist of the IP₃R, inhibiting IP₃-mediated Ca²⁺ release without directly competing with IP₃ for its binding site.[5] This makes it a crucial tool for dissecting the role of IP₃-dependent Ca²⁺ mobilization in various physiological processes, including smooth muscle contraction.

However, studies in intact smooth muscle preparations have revealed that this compound is not entirely selective for the IP₃R.[1][2] At concentrations similar to those required for IP₃R inhibition, it can also inhibit voltage-dependent Ca²⁺ channels and K⁺ channels in the plasma membrane.[1][2] This lack of selectivity in intact cells is a critical consideration when interpreting experimental results. In permeabilized cell preparations, where the plasma membrane is selectively permeabilized, this compound exhibits greater selectivity for the IP₃R.[1][2]

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound in smooth muscle and related experimental systems.

Table 1: Inhibitory Concentrations (IC₅₀) of this compound

TargetPreparationSpeciesIC₅₀ ValueReference
IP₃ ReceptorRabbit Cerebellum VesiclesRabbit358 nM[5]
IP₃ Receptor--350 nM[3][4]
Voltage-Dependent Inward Ba²⁺ CurrentsGuinea-Pig Ileum Smooth Muscle CellsGuinea-Pig0.63 µM[1][2]
Voltage-Dependent K⁺ CurrentsGuinea-Pig Ileum Smooth Muscle CellsGuinea-Pig0.13 µM[1][2]

Table 2: Effective Concentrations of this compound in Functional Assays

| Experimental Condition | Preparation | Species | Concentration | Observed Effect | Reference | | --- | --- | --- | --- | --- | | Inhibition of IP₃-induced Ca²⁺ release | Permeabilized Guinea-Pig Ileum | Guinea-Pig | 3 µM | Inhibition of contraction |[1][2] | | Inhibition of Carbachol-induced contraction | Permeabilized Guinea-Pig Ileum | Guinea-Pig | 3 µM | Inhibition of contraction |[1][2] | | Inhibition of Carbachol-induced [Ca²⁺]i increase and contraction (sustained phase) | Intact Guinea-Pig Ileum | Guinea-Pig | 3-10 µM | Inhibition |[1][2] | | Inhibition of High-K⁺-induced [Ca²⁺]i increase and contraction (sustained phase) | Intact Guinea-Pig Ileum | Guinea-Pig | 3-10 µM | Inhibition |[1][2] | | Inhibition of PDGF-induced Ca²⁺ rise | HIT Smooth Muscle Cells | Human | 25 µM | Abolished response |[10] |

Signaling Pathways and Experimental Workflow

Signaling Pathway of Agonist-Induced Smooth Muscle Contraction

G cluster_0 Plasma Membrane cluster_1 Sarcoplasmic Reticulum cluster_2 Agonist Agonist GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds VDCC Voltage-Dependent Ca²⁺ Channel K_channel K⁺ Channel Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_cytosol [Ca²⁺]i ↑ Ca_store->Ca_cytosol Release Contraction Contraction Ca_cytosol->Contraction Initiates XestoC This compound XestoC->VDCC Inhibits (in intact cells) XestoC->K_channel Inhibits (in intact cells) XestoC->IP3R Inhibits

Caption: Signaling pathway of agonist-induced smooth muscle contraction and points of inhibition by this compound.

General Experimental Workflow for Studying this compound Effects

G prep Prepare Smooth Muscle Tissue (e.g., aortic rings, intestinal strips) mount Mount Tissue in Organ Bath prep->mount equil Equilibrate Tissue mount->equil contract Induce Contraction (e.g., with agonist or high K⁺) equil->contract xesto Add this compound (pre-incubation or during contraction) contract->xesto record Record Isometric Tension xesto->record analyze Analyze Data (e.g., concentration-response curves) record->analyze

Caption: Workflow for assessing this compound's effect on smooth muscle contraction in an organ bath.

Experimental Protocols

Protocol 1: Preparation of Permeabilized Smooth Muscle Strips

This protocol is designed to assess the direct effects of this compound on IP₃R-mediated Ca²⁺ release from the SR, minimizing its effects on plasma membrane channels.

Materials:

  • Freshly dissected smooth muscle tissue (e.g., guinea-pig ileum)

  • Physiological salt solution (PSS), aerated with 95% O₂ / 5% CO₂

  • Ca²⁺-free PSS

  • Permeabilization solution (e.g., containing α-toxin or saponin)

  • Contractile solution with and without IP₃

  • This compound stock solution (in DMSO)

  • Isometric force transducer and recording system

Procedure:

  • Dissect smooth muscle strips (e.g., 2 mm wide, 10 mm long) in ice-cold, aerated PSS.

  • Mount the strips in an organ bath connected to an isometric force transducer.

  • Equilibrate the tissue in aerated PSS at 37°C for at least 60 minutes, adjusting the resting tension periodically.

  • Wash the tissue with Ca²⁺-free PSS.

  • Permeabilize the tissue by incubating with a permeabilizing agent (e.g., α-toxin) in a relaxing solution until the response to high K⁺ is abolished.

  • Wash the permeabilized strip with the relaxing solution to remove the permeabilizing agent.

  • To load the SR with Ca²⁺, incubate the strip in a loading solution containing ATP and a buffered Ca²⁺ concentration.

  • Induce contraction by adding a specific concentration of IP₃ to the bath.

  • To test the effect of this compound, pre-incubate a permeabilized strip with the desired concentration of this compound (e.g., 3 µM) for 10-20 minutes before adding IP₃.[1]

  • Record the contractile force and compare the response in the presence and absence of this compound.

  • As a negative control, attempt to induce contraction with caffeine, which acts on ryanodine receptors. This compound should not inhibit caffeine-induced contraction, demonstrating its selectivity over ryanodine receptors in this preparation.[1][2]

Protocol 2: Measurement of Intracellular Ca²⁺ in Intact Smooth Muscle Cells

This protocol allows for the investigation of this compound's effects on intracellular Ca²⁺ dynamics in response to agonists in intact cells.

Materials:

  • Isolated smooth muscle cells or cultured smooth muscle cell line (e.g., A7r5)

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM)

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Agonist of interest (e.g., carbachol, phenylephrine)

  • This compound stock solution (in DMSO)

  • Fluorescence imaging system or fluorometer

Procedure:

  • Culture smooth muscle cells on glass coverslips suitable for microscopy.

  • Load the cells with a fluorescent Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with fresh HBSS to remove extracellular dye.

  • Mount the coverslip on the stage of a fluorescence microscope.

  • Establish a baseline fluorescence recording.

  • To assess the effect of this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 3-10 µM) for 10-30 minutes.[1]

  • Stimulate the cells with the agonist of interest and record the changes in intracellular Ca²⁺ concentration.

  • Compare the Ca²⁺ response in cells pre-treated with this compound to control cells (vehicle-treated).

  • To investigate effects on voltage-gated Ca²⁺ channels, depolarize the cells with a high concentration of KCl in the presence and absence of this compound and monitor the Ca²⁺ influx.[1]

Protocol 3: Patch-Clamp Electrophysiology

This protocol is used to directly measure the effects of this compound on ion channel activity in the plasma membrane of single smooth muscle cells.

Materials:

  • Isolated single smooth muscle cells

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular (pipette) and extracellular (bath) solutions tailored to isolate the current of interest (e.g., Ba²⁺ as a charge carrier for Ca²⁺ channels).

  • This compound stock solution (in DMSO)

Procedure:

  • Isolate single smooth muscle cells using enzymatic digestion.

  • Transfer the cells to a recording chamber on the stage of an inverted microscope.

  • Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Establish a whole-cell patch-clamp configuration.

  • Apply a voltage protocol to elicit the ion channel currents of interest (e.g., a depolarizing step from a holding potential of -80 mV to 0 mV to activate voltage-dependent Ca²⁺ channels).[1]

  • Record baseline currents.

  • Perfuse the bath with a solution containing this compound at the desired concentration (e.g., 0.03-3 µM) and record the currents again.[1]

  • Analyze the data to determine the effect of this compound on the peak current amplitude and channel kinetics.

  • A concentration-response curve can be generated to determine the IC₅₀ value.[1][2]

Conclusion

This compound is a powerful tool for studying the role of IP₃-mediated Ca²⁺ signaling in smooth muscle contraction. However, its off-target effects on plasma membrane ion channels in intact cells necessitate careful experimental design and interpretation of results. The use of permeabilized cell preparations can help to isolate its effects on the IP₃ receptor. By employing a combination of functional, imaging, and electrophysiological techniques as outlined in these protocols, researchers can effectively utilize this compound to elucidate the complex mechanisms governing smooth muscle contractility.

References

Investigating Synaptic Plasticity with Xestospongin C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xestospongin C is a potent, cell-permeable, and reversible antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R).[1] Isolated from the marine sponge Xestospongia sp., this compound is a valuable pharmacological tool for elucidating the role of IP3-mediated calcium (Ca2+) signaling in a multitude of cellular processes, including the mechanisms underlying synaptic plasticity. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate its effects on long-term potentiation (LTP) and long-term depression (LTD), key cellular models of learning and memory.

Mechanism of Action: this compound selectively blocks the IP3R, a ligand-gated Ca2+ channel located on the membrane of the endoplasmic reticulum (ER). Upon binding of IP3, these channels open, releasing Ca2+ from the ER into the cytosol. By inhibiting this process, this compound allows for the specific investigation of cellular events dependent on IP3-mediated Ca2+ release.

Considerations for Use: While this compound is a highly selective inhibitor of the IP3R, some studies have suggested that at higher concentrations, it may also inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump and voltage-gated Ca2+ and K+ channels.[2][3][4] Researchers should carefully titrate the concentration of this compound and include appropriate controls to ensure the observed effects are specific to IP3R inhibition.

Data Presentation

The following tables summarize quantitative data on the properties of this compound and its effects on neuronal and synaptic parameters.

Table 1: Pharmacological Properties of this compound

PropertyValueReference
Target Inositol 1,4,5-Trisphosphate Receptor (IP3R)[1]
IC50 ~350 nM[1]
Action Reversible Antagonist[1]
Permeability Cell-permeable[1]
Solubility Soluble in DMSO and ethanol[1]

Table 2: Effects of this compound on Neuronal Calcium Signaling

ParameterExperimental ConditionEffect of this compoundReference
Bradykinin-induced Ca2+ efflux Pheochromocytoma (PC12) cellsInhibition
Antigen-induced [Ca2+]i increase RBL-2H3 mast cells (1-10 µM)Concentration-dependent inhibition[5]
IP3-induced Ca2+ release Permeabilized RBL-2H3 cells (3-10 µM)Inhibition[6]
Spontaneous [Ca2+]i transients Cultured dorsal root ganglia neurons (2.5 µM)Slow increase (similar to thapsigargin)[4]

Table 3: Representative Effects of this compound on Synaptic Transmission (Hypothetical Data Based on Published Findings)

ParameterConditionControlThis compound (1-5 µM)
mEPSC Frequency (Hz) Basal2.5 ± 0.32.4 ± 0.4
mEPSC Amplitude (pA) Basal15.2 ± 1.814.9 ± 2.1
LTP (% of baseline) High-Frequency Stimulation150 ± 10%110 ± 8%
LTD (% of baseline) Low-Frequency Stimulation75 ± 5%95 ± 6%

*Note: These are representative values illustrating the expected outcome based on the role of IP3R in synaptic plasticity. Actual results may vary depending on the experimental preparation and specific protocol.

Signaling Pathways and Experimental Workflows

IP3R Signaling Pathway in Synaptic Plasticity

Activation of metabotropic glutamate receptors (mGluRs) or other Gq-coupled receptors at the postsynaptic membrane triggers the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then diffuses to the endoplasmic reticulum and binds to IP3Rs, leading to the release of stored calcium into the cytoplasm. This rise in intracellular calcium can then influence a variety of downstream signaling cascades that are critical for the induction and expression of both LTP and LTD.

IP3R_Signaling_Pathway cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGluR mGluR PLC PLC mGluR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds & Activates Ca2_cytosol [Ca2+]i ↑ Downstream Effectors\n(e.g., CaMKII, PKC) Downstream Effectors (e.g., CaMKII, PKC) Ca2_cytosol->Downstream Effectors\n(e.g., CaMKII, PKC) Ca2_ER Ca2+ Store IP3R->Ca2_ER Releases Ca2_ER->Ca2_cytosol XestoC This compound XestoC->IP3R Inhibits Synaptic Plasticity\n(LTP/LTD) Synaptic Plasticity (LTP/LTD) Downstream Effectors\n(e.g., CaMKII, PKC)->Synaptic Plasticity\n(LTP/LTD)

Caption: IP3R signaling cascade in synaptic plasticity.

Experimental Workflow for Investigating the Effect of this compound on LTP

This workflow outlines the key steps for assessing the impact of this compound on Long-Term Potentiation in hippocampal slices using whole-cell patch-clamp electrophysiology.

LTP_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep Prepare acute hippocampal slices recover Allow slices to recover (>1 hour) prep->recover patch Establish whole-cell patch-clamp recording from a CA1 pyramidal neuron recover->patch baseline Record baseline synaptic responses (e.g., 20 min at 0.05 Hz) patch->baseline drug_app Bath apply this compound (e.g., 1-5 µM for 15-30 min) baseline->drug_app lpt_induce Induce LTP (e.g., High-Frequency Stimulation) drug_app->lpt_induce post_lpt Record post-induction synaptic responses (e.g., 60 min) lpt_induce->post_lpt analyze Analyze EPSC amplitudes post_lpt->analyze compare Compare potentiation between control and this compound groups analyze->compare

Caption: Workflow for LTP experiments with this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. Reconstitute it in high-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol to create a stock solution.[1] A common stock concentration is 1-10 mM.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Investigating the Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol is designed for whole-cell patch-clamp recordings from CA1 pyramidal neurons in acute hippocampal slices.

Materials:

  • Acute hippocampal slices (300-400 µm thick)

  • Artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2

  • This compound stock solution (in DMSO or ethanol)

  • Whole-cell patch-clamp setup with appropriate electrodes and data acquisition system

Procedure:

  • Slice Preparation and Recovery: Prepare acute hippocampal slices from rodents according to standard laboratory procedures. Allow the slices to recover in oxygenated aCSF for at least 1 hour at room temperature.

  • Establish Whole-Cell Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

  • Baseline Recording: Record baseline excitatory postsynaptic currents (EPSCs) by stimulating Schaffer collateral afferents at a low frequency (e.g., 0.05 Hz) for at least 20 minutes to ensure a stable baseline.

  • This compound Application: For the experimental group, bath-apply this compound at the desired final concentration (e.g., 1-5 µM) by diluting the stock solution into the aCSF. The final concentration of the solvent (DMSO or ethanol) should be kept low (typically <0.1%) and should be present in the control aCSF as well. Incubate the slice with this compound for 15-30 minutes while continuing to record baseline responses.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.

  • Post-Induction Recording: Immediately after the LTP induction protocol, resume recording of EPSCs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.

  • Data Analysis: Measure the amplitude of the EPSCs and normalize them to the average baseline amplitude. Compare the degree of potentiation in the control group versus the this compound-treated group.

Protocol 3: Investigating the Effect of this compound on Long-Term Depression (LTD) in Hippocampal Slices

This protocol is similar to the LTP protocol but uses a low-frequency stimulation protocol to induce LTD.

Procedure:

  • Follow steps 1-4 from the LTP protocol.

  • LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

  • Post-Induction Recording: Immediately after the LFS protocol, resume recording of EPSCs at the baseline stimulation frequency for at least 60 minutes to monitor the depression of the synaptic response.

  • Data Analysis: Measure the amplitude of the EPSCs and normalize them to the average baseline amplitude. Compare the degree of depression in the control group versus the this compound-treated group.

Conclusion

This compound is a powerful tool for dissecting the contribution of IP3-mediated calcium signaling to the complex mechanisms of synaptic plasticity. By carefully designing experiments with appropriate controls, researchers can gain valuable insights into the molecular underpinnings of learning and memory and identify potential therapeutic targets for neurological and psychiatric disorders. The provided protocols and application notes serve as a comprehensive guide for the effective use of this compound in this exciting area of neuroscience research.

References

Xestospongin C: Application Notes and Protocols for Studying Apoptosis and Calcium Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xestospongin C is a potent, cell-permeable, and reversible antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor.[1] Isolated from the marine sponge Xestospongia sp., this compound is a valuable pharmacological tool for investigating the intricate roles of intracellular calcium (Ca2+) signaling in a variety of cellular processes, including apoptosis.[1][2] By selectively blocking IP3-mediated Ca2+ release from the endoplasmic reticulum (ER), this compound allows for the dissection of signaling pathways dependent on this crucial second messenger.[2][3] These application notes provide detailed protocols and quantitative data to facilitate the use of this compound in studying apoptosis and calcium signaling.

Mechanism of Action

This compound exerts its effects by non-competitively inhibiting the IP3 receptor, preventing the release of Ca2+ from ER stores into the cytoplasm.[4][5] This action is highly selective for the IP3 receptor, with significantly less activity towards ryanodine receptors, another major class of intracellular calcium release channels. The disruption of IP3-mediated calcium signaling can have profound downstream effects, including the modulation of mitochondrial calcium uptake, which is a critical regulator of apoptosis. By preventing excessive calcium influx into the mitochondria, this compound can protect cells from apoptotic stimuli that rely on calcium-dependent pathways.[6][7]

Data Presentation

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: Pharmacological Properties of this compound

ParameterValueReference
Target Inositol 1,4,5-trisphosphate (IP3) Receptor[1]
IC50 ~350 - 358 nM[1][8]
Mechanism Reversible, non-competitive antagonist[1][4]
Selectivity ~30-fold higher for IP3R over Ryanodine Receptor
Cell Permeability Yes[2]

Table 2: Exemplary Cellular Effects of this compound

Cell TypeTreatmentEffectReference
Primary Hippocampal Neurons10 µM this compound (1h pre-treatment) + 20 µM Aβ1-42 (24h)Decreased early apoptotic rate from 18.38% to 9.87%[1]
Cortical Neurons1 µM this compound (pre-treatment) + 0.5 µM Aβ1-40 (24h)Significantly decreased intracellular Ca2+ levels and caspase-3 like activity[9]
RBL-2H3 Mast Cells3 - 10 µM this compoundInhibited antigen-induced increase in cytosolic Ca2+ and degranulation[2][10]
Mechanosensory Hair CellsPre-treatment with this compoundProtected against neomycin-induced hair cell death[6]

Signaling Pathways and Experimental Workflow

Diagram 1: this compound in the IP3-Mediated Calcium Signaling Pathway

XestosponginC_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion Agonist Agonist (e.g., Growth Factor, Neurotransmitter) GPCR GPCR/RTK Agonist->GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds & Activates Ca_cytosol Cytosolic Ca2+ [Increased] Downstream Downstream Ca2+ Signaling Ca_cytosol->Downstream Mito_Ca Mitochondrial Ca2+ Overload Ca_cytosol->Mito_Ca Uptake Apoptosis Apoptosis IP3R->Ca_cytosol Ca2+ Release Ca_ER Ca2+ Store Ca_ER->IP3R XestosponginC This compound XestosponginC->IP3R Inhibits Mito_Ca->Apoptosis Induces

Caption: this compound blocks IP3-mediated Ca2+ release, impacting apoptosis.

Diagram 2: Experimental Workflow for Assessing this compound Effects

Experimental_Workflow cluster_assays Parallel Assays start Start: Seed Cells treatment Treat with this compound (and/or Apoptotic Inducer) start->treatment incubation Incubate (Time course) treatment->incubation calcium_imaging Calcium Imaging (e.g., Fura-2 AM) incubation->calcium_imaging apoptosis_assay Apoptosis Assay (e.g., Caspase-3 Activation) incubation->apoptosis_assay data_analysis Data Acquisition & Analysis calcium_imaging->data_analysis apoptosis_assay->data_analysis results Results & Interpretation data_analysis->results

Caption: Workflow for studying this compound's effects on cells.

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium Dynamics using Fura-2 AM

This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to a stimulus in the presence or absence of this compound using the ratiometric fluorescent indicator Fura-2 AM.[11][12][13][14]

Materials:

  • Cells of interest cultured on glass coverslips or in a 96-well black, clear-bottom plate

  • This compound (stock solution in DMSO)

  • Fura-2 AM (stock solution in DMSO)

  • Pluronic F-127 (optional, to aid dye loading)

  • Probenecid (optional, to prevent dye extrusion)

  • HEPES-Buffered Saline (HBS): NaCl, KCl, MgCl2, CaCl2, HEPES, Glucose, pH 7.4

  • Agonist/stimulus of choice

  • Fluorescence microscope or plate reader capable of ratiometric imaging at 340/380 nm excitation and ~510 nm emission.

Procedure:

  • Cell Preparation:

    • Seed cells on appropriate cultureware and grow to 80-90% confluency.[13][14]

    • For pre-treatment, incubate cells with the desired concentration of this compound (typically 0.5 - 10 µM) in culture medium for the desired duration (e.g., 15-60 minutes) at 37°C.[3][4] A vehicle control (DMSO) should be run in parallel.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution in HBS. A typical final concentration is 1-5 µM Fura-2 AM. The addition of 0.02% Pluronic F-127 can facilitate dye solubilization.

    • Remove the culture medium and wash the cells once with HBS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.[12][13] Optimal loading conditions should be determined empirically for each cell type.

  • De-esterification:

    • Remove the loading solution and wash the cells twice with HBS to remove extracellular dye.

    • Add fresh HBS (optionally containing 2.5 mM probenecid) and incubate for at least 20-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.[12][14]

  • Calcium Measurement:

    • Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

    • Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.

    • Add the stimulus (agonist) and continue recording the fluorescence ratio to monitor the change in [Ca2+]i.

    • For experiments with this compound, the inhibitor can be added before Fura-2 loading or acutely during the experiment before the stimulus, depending on the experimental question.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (340 nm and 380 nm) is proportional to the intracellular calcium concentration.[14]

    • Normalize the response to the baseline fluorescence to compare the effects of different treatments.

Protocol 2: Assessment of Apoptosis via Caspase-3 Activation

This protocol outlines a method to determine the effect of this compound on apoptosis by measuring the activation of caspase-3, a key executioner caspase.

Materials:

  • Cells of interest cultured in multi-well plates

  • This compound

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide, or specific receptor agonists)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS or ice-cold methanol)[15]

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)[15]

  • Primary antibody: Rabbit anti-active caspase-3 antibody

  • Secondary antibody: Fluorescently-labeled anti-rabbit IgG

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

    • Induce apoptosis by adding the chosen stimulus and incubate for the appropriate duration (e.g., 6-24 hours). Include positive (inducer alone) and negative (vehicle alone) controls.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes.[15]

  • Immunostaining:

    • Wash twice with PBS.

    • Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.[15]

    • Incubate the cells with the primary antibody against active caspase-3 (diluted in Blocking Buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

  • Analysis:

    • Microscopy: Acquire images using a fluorescence microscope. Quantify the percentage of active caspase-3 positive cells relative to the total number of cells (DAPI-stained nuclei).

    • Flow Cytometry: Scrape or trypsinize the cells, perform the staining in suspension, and analyze the fluorescence intensity of the cell population.

Conclusion

This compound is a powerful tool for elucidating the role of IP3-mediated calcium signaling in cellular physiology and pathology. The protocols provided here offer a framework for investigating its effects on intracellular calcium dynamics and apoptosis. Researchers should optimize these protocols for their specific cell types and experimental systems to achieve robust and reproducible results. The careful application of this compound will continue to provide valuable insights into the complex interplay between calcium signaling and programmed cell death.

References

Troubleshooting & Optimization

Xestospongin C off-target effects on SERCA pumps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Xestospongin C, with a specific focus on its off-target effects on Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during experiments involving this compound.

Q1: I'm using this compound to block IP₃R-mediated calcium release, but I'm observing a slow, sustained increase in cytosolic calcium ([Ca²⁺]i). What could be the cause?

A1: This slow rise in baseline [Ca²⁺]i is a classic indicator of an off-target effect on SERCA pumps. This compound can inhibit SERCA, preventing the re-uptake of calcium into the endoplasmic reticulum (ER).[1][2] This leads to a gradual depletion of ER calcium stores and a corresponding slow increase in cytosolic calcium, an effect similar to that of thapsigargin, a known SERCA inhibitor.[2]

Troubleshooting Steps:

  • Verify the effect with a positive control: Compare the [Ca²⁺]i transient induced by this compound with that induced by a known SERCA inhibitor like thapsigargin or cyclopiazonic acid (CPA). If the kinetics and amplitude are similar, SERCA inhibition is likely occurring.[2]

  • Lower the concentration: Off-target effects are often concentration-dependent. Try using the lowest effective concentration of this compound for IP₃R inhibition, as determined by a dose-response curve in your system. The IC₅₀ for IP₃R is ~358 nM, while off-target effects on SERCA and other channels can be more pronounced at micromolar concentrations.[3][4]

  • Use permeabilized cells: The selectivity of this compound for the IP₃R is reportedly higher in permeabilized cells compared to intact cells.[3] If your experiment allows, consider using a permeabilizing agent (e.g., saponin, β-escin) to introduce this compound directly to the cytosol, which may reduce plasma membrane-related off-target effects.

Q2: Is this compound a selective inhibitor of the IP₃ receptor?

A2: The selectivity of this compound is highly context-dependent. While it is a potent IP₃R inhibitor, multiple studies have demonstrated that it also acts as a potent inhibitor of SERCA pumps, in some cases with equal potency.[1][5] Furthermore, at concentrations in the low micromolar range (3–10 μM), it can inhibit voltage-dependent Ca²⁺ and K⁺ channels, making it non-selective in intact cells with these channels.[3] Therefore, it cannot be considered a universally selective IP₃R blocker, especially in whole-cell or in vivo experiments.

Q3: My experiment shows that this compound does not inhibit thapsigargin-induced calcium release. Does this confirm it is not affecting SERCA in my model?

A3: Not necessarily. If this compound has already inhibited SERCA, the subsequent addition of thapsigargin will have no further effect, as the target is already blocked. This phenomenon, known as occlusion, is actually used to demonstrate that two compounds act on the same target.[1] If pre-incubation with this compound prevents or "occludes" any [Ca²⁺]i rise from a subsequent thapsigargin application, it strongly suggests this compound is acting as a SERCA inhibitor.[1][6]

Q4: Why did a previous study in my cell type show no SERCA inhibition, while my results suggest otherwise?

A4: Discrepancies in the literature and between labs can arise from several factors:

  • Cell Type Differences: The expression levels and isoforms of IP₃Rs, SERCA pumps, and various ion channels can vary significantly between cell types, altering the apparent selectivity of the compound.

  • Experimental Conditions: The use of intact versus permeabilized cells is a critical factor.[3] In intact cells, membrane permeability and effects on plasma membrane ion channels complicate interpretation.

  • Concentration and Incubation Time: Higher concentrations and longer incubation times are more likely to reveal off-target effects.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations of this compound on its primary target and key off-targets.

Table 1: Potency on Primary Target (IP₃ Receptor)

Parameter Value Cell/System Reference
IC₅₀ 358 nM Cerebellar Microsomes [4]

| IC₅₀ | 350 nM | ER/SR vesicles |[7] |

Table 2: Potency on Off-Targets

Target Parameter Value Cell/System Reference
SERCA Pump Effective Conc. 700 nM Frog Neuromuscular Junction [1]
Effective Conc. 2.5 µM Dorsal Root Ganglia Neurons [2]
Voltage-Dependent Ca²⁺ Channels IC₅₀ 0.63 µM Guinea-pig Ileum Smooth Muscle [3]

| Voltage-Dependent K⁺ Channels | Effective Conc. | 3-10 µM | Guinea-pig Ileum Smooth Muscle |[3] |

Experimental Protocols

Protocol 1: Assessing this compound's Effect on Cytosolic Ca²⁺ using Fura-2 Imaging

This protocol provides a general workflow to determine if this compound induces changes in [Ca²⁺]i consistent with SERCA inhibition in intact cells.

1. Cell Preparation and Dye Loading:

  • Plate cells on glass coverslips suitable for microscopy.

  • Wash cells with a physiological salt solution (PSS) containing (in mM): 126 NaCl, 6 KCl, 2 CaCl₂, 1.2 MgCl₂, 14 glucose, and 10.5 HEPES (pH 7.2).

  • Load cells with 5-10 µM Fura-2/AM in PSS for 30-60 minutes at room temperature or 37°C, depending on the cell type. Include 0.02% Pluronic F-127 to aid dye loading.

  • Wash off excess dye and allow cells to de-esterify the dye for at least 30 minutes.

2. Calcium Imaging:

  • Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging.

  • Excite the cells alternately with 340 nm and 380 nm light, and collect the emitted fluorescence at ~510 nm.

  • Establish a stable baseline [Ca²⁺]i recording in PSS.

3. Experimental Procedure:

  • Perfuse the cells with a solution containing the desired concentration of this compound (e.g., 1-10 µM).

  • Record the change in the Fura-2 ratio (F340/F380) over time (5-20 minutes) to monitor for a slow rise in baseline calcium.

  • Control Experiment: In a separate experiment, after establishing a baseline, apply a known SERCA inhibitor (e.g., 1-2 µM thapsigargin) and compare the resulting [Ca²⁺]i transient to the one induced by this compound.

  • Occlusion Experiment: Pre-incubate cells with this compound for 15-20 minutes, then challenge with thapsigargin. The absence of a thapsigargin-induced [Ca²⁺]i rise indicates occlusion.[1]

4. Data Analysis:

  • The F340/F380 ratio is proportional to [Ca²⁺]i. Analyze the baseline shift and the area under the curve to quantify the calcium changes.

Protocol 2: Measuring SERCA Activity via a Coupled-Enzyme ATPase Assay

This biochemical assay directly measures the ATP hydrolysis activity of SERCA and can be used to test for direct inhibition by this compound.

1. Preparation of Microsomes:

  • Isolate microsomal fractions rich in ER/SR from your tissue or cell line of interest via differential centrifugation. This fraction will contain SERCA pumps.

  • Determine the protein concentration of the microsomal preparation using a Bradford or BCA assay.

2. Coupled-Enzyme Assay Principle:

  • This assay couples the hydrolysis of ATP by SERCA to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

  • The reaction mixture contains pyruvate kinase (PK) and lactate dehydrogenase (LDH). SERCA produces ADP, which PK uses to convert phosphoenolpyruvate (PEP) to pyruvate. LDH then uses NADH to reduce pyruvate to lactate. For every molecule of ATP hydrolyzed by SERCA, one molecule of NADH is oxidized.

3. Assay Procedure (96-well plate format):

  • Prepare an assay buffer containing (final concentrations): 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 0.2 mM NADH, 1 mM PEP, 10 U/ml LDH, 20 U/ml PK, and 1 µM of the calcium ionophore A23187.

  • Add varying concentrations of free Ca²⁺ to the wells to determine Ca²⁺-dependent activity.

  • Add your microsomal preparation (e.g., 5-10 µg of protein) to each well.

  • Add this compound at various concentrations (or vehicle control) and pre-incubate for 10-15 minutes.

  • Initiate the reaction by adding ATP (e.g., 1-4 mM final concentration).

  • Immediately begin reading the absorbance at 340 nm every 30-60 seconds for 30-60 minutes at 37°C in a plate reader.

4. Data Analysis:

  • Calculate the rate of NADH oxidation (decrease in A₃₄₀ over time).

  • Subtract the basal (Ca²⁺-independent) ATPase activity, measured in the presence of a SERCA inhibitor like thapsigargin, to get the SERCA-specific activity.

  • Plot SERCA activity against the this compound concentration to determine the IC₅₀.

Visualizations

Signaling and Off-Target Pathways

XestosponginC_Pathway cluster_agonist Cellular Stimulation cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Agonist Agonist (e.g., Carbachol) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC IP3 IP₃ PLC->IP3 produces IP3R IP₃ Receptor IP3->IP3R activates Ca_Cyto Ca²⁺ (Cytosol) IP3R->Ca_Cyto Ca²⁺ Release SERCA SERCA Pump Ca_ER Ca²⁺ (ER Store) SERCA->Ca_ER Ca²⁺ Uptake XestoC This compound XestoC->IP3R Inhibits (Primary Target) XestoC->SERCA Inhibits (Off-Target)

Caption: this compound's dual inhibitory action on the IP₃ receptor and SERCA pump.

Experimental Workflow for Investigating Off-Target Effects

Troubleshooting_Workflow Start Start: Observe unexpected Ca²⁺ signal with this compound Hypothesis Hypothesis: Off-target SERCA inhibition Start->Hypothesis Test1 Experiment 1: Compare XeC vs. Thapsigargin (Tg) on [Ca²⁺]i transient Hypothesis->Test1 Result1 Result: Similar kinetics? Test1->Result1 Test2 Experiment 2: Occlusion Test (Pre-incubate with XeC, then add Tg) Result1->Test2 Yes NoEffect Conclusion: SERCA effect is unlikely. Consider other off-targets (e.g., ion channels). Result1->NoEffect No Result2 Result: Is Tg effect blocked? Test2->Result2 Test3 Experiment 3: Direct SERCA ATPase Assay with XeC Result2->Test3 Yes Result2->NoEffect No Result3 Result: Is ATPase activity inhibited? Test3->Result3 Conclusion Conclusion: This compound is inhibiting SERCA in this experimental system Result3->Conclusion Yes Result3->NoEffect No

Caption: Workflow to confirm off-target this compound activity on SERCA pumps.

Troubleshooting Logic Diagram

Troubleshooting_Logic q1 Question: Seeing slow, sustained [Ca²⁺]i rise? Yes No a1 Potential Cause: SERCA Inhibition Action: Lower XeC concentration or use positive control (Thapsigargin). q1:yes->a1 q2 Question: Is IP₃R-mediated Ca²⁺ release fully blocked? Yes No q1:no->q2 a2 Potential Cause: Insufficient concentration or compound degradation. Action: Increase XeC concentration or use fresh stock. q2:no->a2 q3 Question: Observing effects in Ca²⁺-free media? Yes No q2:yes->q3 a3 This confirms release from internal stores. The issue is likely related to ER homeostasis (IP₃R vs SERCA). q3:yes->a3 a4 Potential Cause: Effects on plasma membrane channels (store-operated or voltage-gated). Action: Perform electrophysiology (patch-clamp) to test for channel block. q3:no->a4

Caption: A logic guide for troubleshooting unexpected results with this compound.

References

Xestospongin C Technical Support Center: Optimizing Concentration and Avoiding Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Xestospongin C, a potent inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R). The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to optimizing this compound concentration to achieve desired experimental outcomes while minimizing cellular toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and cell-permeable antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R). It blocks the release of calcium (Ca2+) from the endoplasmic reticulum (ER) by inhibiting the IP3R, with a reported IC50 value of approximately 350-358 nM in cerebellar microsomes.[1]

Q2: I am observing unexpected effects in my experiment. What are the potential off-target effects of this compound?

A critical consideration when using this compound is its potential for off-target effects, particularly at higher concentrations. These can lead to confounding results and cellular toxicity. The primary off-target effects include:

  • Inhibition of Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA): this compound can inhibit SERCA pumps, which are responsible for pumping Ca2+ back into the ER. This can lead to a depletion of ER Ca2+ stores, mimicking the effect of drugs like thapsigargin.

  • Inhibition of Voltage-Gated Calcium (CaV) and Potassium (KV) Channels: At micromolar concentrations, this compound has been shown to inhibit voltage-dependent Ca2+ and K+ channels in the plasma membrane.

These off-target effects can significantly impact cellular calcium homeostasis and membrane potential, leading to a range of unintended consequences.

Q3: What is the recommended working concentration for this compound?

The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. A general starting range is between 0.5 µM and 10 µM . However, it is crucial to perform a dose-response curve to determine the lowest effective concentration that inhibits the IP3R-mediated process of interest without causing significant off-target effects or toxicity in your specific experimental system.

Q4: How can I detect and quantify this compound-induced toxicity in my cells?

Several standard cytotoxicity assays can be employed to assess the toxic effects of this compound. These include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity suggests cytotoxicity.

  • LDH Assay: This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium. LDH release is indicative of compromised cell membrane integrity and cell death.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed protocols for these assays are provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No effect of this compound on my IP3R-mediated process. 1. Concentration too low: The concentration of this compound may be insufficient to inhibit the IP3R in your specific cell type. 2. Degradation of this compound: The compound may have degraded due to improper storage or handling. 3. Cell permeability issues: Although generally cell-permeable, uptake may vary between cell types.1. Perform a dose-response experiment, gradually increasing the concentration (e.g., 0.5, 1, 2, 5, 10 µM). 2. Ensure this compound is stored correctly (typically at -20°C) and prepare fresh solutions for each experiment. 3. Increase the pre-incubation time to allow for sufficient cellular uptake.
Observing unexpected cellular responses or toxicity. 1. Concentration too high: The concentration used may be causing off-target effects on SERCA pumps or ion channels. 2. Prolonged incubation time: Extended exposure to this compound, even at lower concentrations, can lead to toxicity.1. Lower the concentration of this compound. Refer to the dose-response data to find the optimal concentration. 2. Reduce the incubation time. Perform a time-course experiment to determine the shortest effective incubation period. 3. Perform cytotoxicity assays (MTT, LDH) to quantify the level of toxicity at different concentrations and incubation times.
Results are inconsistent between experiments. 1. Variability in cell health and density: Differences in cell confluence or passage number can affect their response to treatment. 2. Inconsistent preparation of this compound solution: Inaccurate dilutions can lead to variability in the final concentration.1. Standardize your cell culture conditions, including seeding density and passage number. 2. Prepare fresh stock solutions of this compound and use calibrated pipettes for accurate dilutions.

Data Presentation: this compound Concentration and Effects

The following table summarizes reported concentrations of this compound and their observed effects in various experimental systems. This data should be used as a guide for designing your own experiments.

Cell Type/TissueConcentrationObserved EffectPotential for Off-Target Effects/ToxicityReference
Cerebellar Microsomes358 nM (IC50)Inhibition of IP3-induced Ca2+ releaseLow[1]
Guinea-pig papillary muscle3 µMInhibited phenylephrine-induced positive inotropic action without affecting basal contractions.Low at this concentration.[2]
Guinea-pig papillary muscle10 µMDecreased basal contraction, suggesting off-target effects.High[2]
RBL-2H3 mast cells3-10 µMInhibited antigen-induced degranulation and Ca2+ release.Possible at the higher end of the range.[3][4]
Primary hippocampal neurons10 µMAmeliorated Aβ1-42-induced early neuronal apoptosis.Not explicitly stated, but neuroprotective in this context.[1]
SH-SY5Y neuroblastoma cellsNot specifiedXestospongin B (a related compound) protected against RSL3-induced ferroptotic cell death.Not specified for this compound.[5][6]
HeLa cellsNot specifiedThis compound rescued the accumulation of CD63-positive late endosomes/lysosomes in INPP5A-depleted cells.Not specified[7]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Dose-Response Experiment
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). From this stock, prepare a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10, 20 µM).

  • Treatment: Replace the culture medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).

  • Incubation: Incubate the cells for the desired period, based on your experimental design.

  • Assay: Perform your primary functional assay to measure the IP3R-mediated process of interest.

  • Analysis: Plot the response as a function of this compound concentration to determine the EC50 for the desired effect.

Protocol 2: Assessing Cytotoxicity using the MTT Assay
  • Cell Treatment: Following the dose-response protocol, treat cells with various concentrations of this compound for the desired incubation time. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative (vehicle) control.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.

Protocol 3: Assessing Cytotoxicity using the LDH Assay
  • Cell Treatment: Treat cells as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes).

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Analysis: Calculate the percentage of cytotoxicity for each concentration based on the LDH released compared to a maximum LDH release control (cells lysed with a detergent).

Visualizations

IP3R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor Ca_ER Ca2+ IP3R->Ca_ER Releases Ca_Cytosol Cytosolic Ca2+ (Downstream Effects) Ca_ER->Ca_Cytosol Agonist Agonist Agonist->GPCR Binds IP3->IP3R Binds & Activates XestosponginC This compound XestosponginC->IP3R Inhibits

Caption: IP3R signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cytotoxicity Toxicity Assessment start Start: Cell Culture treatment Treatment with this compound (Dose-Response & Time-Course) start->treatment functional_assay Primary Functional Assay (e.g., Ca2+ imaging, protein phosphorylation) treatment->functional_assay cytotoxicity_assays Cytotoxicity Assays treatment->cytotoxicity_assays analysis Data Analysis: Determine Optimal Concentration (Efficacy vs. Toxicity) functional_assay->analysis MTT MTT Assay (Metabolic Activity) LDH LDH Assay (Membrane Integrity) AnnexinV Annexin V/PI Staining (Apoptosis/Necrosis) MTT->analysis LDH->analysis AnnexinV->analysis end Conclusion: Optimized Experimental Conditions analysis->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic cluster_no_effect Troubleshooting: No Effect cluster_toxicity Troubleshooting: Toxicity start Unexpected Results? no_effect No or Reduced Effect start->no_effect Yes toxicity Toxicity or Off-Target Effects start->toxicity No conc_low Increase Concentration (Dose-Response) no_effect->conc_low degraded Check Compound Stability (Fresh Stock) no_effect->degraded permeability Increase Incubation Time no_effect->permeability conc_high Decrease Concentration toxicity->conc_high time_long Reduce Incubation Time toxicity->time_long run_assays Run Cytotoxicity Assays (MTT, LDH) toxicity->run_assays

References

Xestospongin C and Voltage-Gated Channels: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential effects of Xestospongin C on voltage-gated ion channels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a macrocyclic bis-1-oxaquinolizidine isolated from the marine sponge Xestospongia sp.[1] It is widely recognized as a potent, membrane-permeable inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor, thereby blocking IP3-mediated calcium release from intracellular stores.[2][3]

Q2: Does this compound have any effect on voltage-gated ion channels?

Yes, beyond its well-established role as an IP3 receptor antagonist, research has demonstrated that this compound can also modulate the activity of certain voltage-gated ion channels.[1][4] Specifically, it has been shown to inhibit voltage-dependent calcium (Ca2+) and potassium (K+) channels.[1][4]

Q3: What is the effect of this compound on voltage-gated calcium channels (VGCCs)?

This compound inhibits voltage-dependent inward barium currents (carried through Ca2+ channels) in a concentration-dependent manner.[1][4] In intact smooth muscle cells, this inhibition occurs at a concentration range similar to that at which it inhibits the IP3 receptor.[1]

Q4: What is the effect of this compound on voltage-gated potassium channels (VGKCs)?

This compound has been observed to reduce voltage-dependent outward K+ currents in a concentration-dependent manner.[1][4]

Q5: Is there any evidence for this compound affecting voltage-gated sodium channels (VGSCs)?

Currently, there is no readily available scientific literature detailing the direct effects of this compound on voltage-gated sodium channels. Further research is required to determine if any interaction exists.

Q6: What are the known off-target effects of this compound?

Besides its effects on VGCCs and VGKCs, some studies suggest that this compound can also inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which is responsible for pumping calcium back into the ER/SR.[3][5] This effect can lead to a depletion of intracellular calcium stores, which may confound the interpretation of experimental results.

Data Presentation

Table 1: Inhibitory Effects of this compound on Voltage-Gated Channels

Channel TypeCell TypeMeasured CurrentIC50 ValueReference
Voltage-Gated Ca2+ ChannelsGuinea-pig ileum smooth muscleInward Ba2+ current0.63 µM[1][4]
Voltage-Gated K+ ChannelsGuinea-pig ileum smooth muscleOutward K+ current0.13 µM[1][4]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Voltage-Gated Calcium Channel Currents

This protocol is adapted from studies on guinea-pig ileal smooth muscle cells.[1]

1. Cell Preparation:

  • Isolate single smooth muscle cells from the tissue of interest using enzymatic digestion (e.g., collagenase and papain).

  • Plate the dispersed cells on glass coverslips and store at 4°C for use within 2-8 hours.

2. Solutions:

  • External Solution (in mM): 126 NaCl, 6 KCl, 2 BaCl₂ (as charge carrier instead of CaCl₂), 1.2 MgCl₂, 14 glucose, 10.5 HEPES. Adjust pH to 7.2 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 14 glucose, 0.05 EGTA, 10.5 HEPES, 4 Na₂ATP. Adjust pH to 7.2 with CsOH. The use of Cesium in the internal solution helps to block outward potassium currents.

3. Recording Procedure:

  • Obtain a high-resistance (>1 GΩ) seal between the patch pipette (3-6 MΩ resistance) and the cell membrane.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV.

  • Elicit inward Ba2+ currents by applying depolarizing voltage steps (e.g., to 0 mV for 80 ms) at a frequency of 0.1 Hz.

  • After establishing a stable baseline recording, perfuse the bath with the desired concentration of this compound.

  • Record the changes in the peak amplitude of the inward Ba2+ current.

Protocol 2: Whole-Cell Patch-Clamp Recording of Voltage-Gated Potassium Channel Currents

This protocol is also based on studies in guinea-pig ileal smooth muscle cells.[1]

1. Cell Preparation:

  • Follow the same procedure as described in Protocol 1.

2. Solutions:

  • External Solution (in mM): 126 NaCl, 6 KCl, 2 CaCl₂, 1.2 MgCl₂, 14 glucose, 10.5 HEPES. Adjust pH to 7.2 with NaOH.

  • Internal (Pipette) Solution (in mM): 134 KCl, 1.2 MgCl₂, 1 ATP, 0.1 GTP, 0.05 EGTA, 14 glucose, 10.5 HEPES. Adjust pH to 7.2 with KOH.

3. Recording Procedure:

  • Establish a whole-cell recording configuration as described in Protocol 1.

  • Hold the cell at a holding potential of -60 mV.

  • Elicit outward K+ currents by applying depolarizing voltage steps (e.g., in 20 mV increments from -60 mV to +60 mV).

  • After recording stable baseline currents, apply this compound to the bath.

  • Measure the amplitude of the outward K+ currents at each voltage step before and after drug application.

Mandatory Visualization

XestosponginC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Xesto_ext This compound Xesto_int This compound Xesto_ext->Xesto_int Membrane Permeation VGCC Voltage-Gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx VGCC->Ca_influx Blocks VGKC Voltage-Gated K⁺ Channel K_efflux K⁺ Efflux VGKC->K_efflux Blocks Xesto_int->VGCC Inhibition Xesto_int->VGKC Inhibition IP3R IP₃ Receptor Xesto_int->IP3R Inhibition Ca_release Ca²⁺ Release IP3R->Ca_release Blocks ER Endoplasmic Reticulum ER->Ca_release

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Preparation patch Whole-Cell Patch Clamp cell_prep->patch sol_prep Solution Preparation sol_prep->patch xesto_prep This compound Stock Solution Preparation drug_app Bath Application of This compound xesto_prep->drug_app baseline Establish Stable Baseline Recording patch->baseline baseline->drug_app record Record Channel Activity drug_app->record measure Measure Current Amplitude record->measure dose_resp Generate Dose-Response Curve measure->dose_resp ic50 Calculate IC₅₀ dose_resp->ic50

Caption: General experimental workflow for testing ion channel modulators.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No effect of this compound observed 1. Degradation of the compound: this compound may be unstable in aqueous solutions over time. 2. Incorrect concentration: Calculation error or ineffective final concentration at the channel. 3. Cell type insensitivity: The specific voltage-gated channel subtype expressed in your cells may not be sensitive to this compound.1. Prepare fresh stock solutions of this compound in DMSO or ethanol daily and dilute to the final concentration in the external solution immediately before use.[6] 2. Verify calculations and consider testing a higher concentration range. 3. Confirm the expression of sensitive channel subtypes in your cell model.
Unstable recording after this compound application 1. Solvent effects: High concentrations of DMSO or ethanol can affect membrane stability. 2. Off-target effects: Inhibition of SERCA pumps can alter intracellular calcium homeostasis, indirectly affecting channel activity and cell health.[3][5]1. Keep the final solvent concentration in the bath solution below 0.1%. 2. Be aware of the potential for SERCA pump inhibition, especially at higher concentrations of this compound. Consider control experiments with known SERCA inhibitors like thapsigargin to delineate effects.
Irreversible channel block Slow washout: this compound is a lipophilic molecule and may partition into the cell membrane, leading to slow washout times.Perfuse with control external solution for an extended period (e.g., >15-20 minutes) to ensure complete washout.
Difficulty in obtaining a giga-ohm seal General electrophysiology issue: Poor cell health, dirty pipette, or mechanical instability.Ensure healthy cells, use clean, fire-polished pipettes, and maintain a mechanically stable recording setup. Check for vibrations and ensure proper grounding.
Loss of whole-cell configuration General electrophysiology issue: Cell swelling or shrinkage due to osmotic mismatch, or poor seal quality.Check the osmolarity of your internal and external solutions. Ensure a high-quality giga-ohm seal before breaking into the whole-cell configuration.

References

minimizing Xestospongin C experimental artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for using Xestospongin C (XeC), a potent, membrane-permeable inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R). Below are frequently asked questions and troubleshooting advice to help minimize experimental artifacts and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R).[1][2] It blocks the IP3R channel, thereby inhibiting the release of calcium (Ca²⁺) from the endoplasmic reticulum (ER) into the cytoplasm.[2][3] It is important to note that XeC does not compete with IP3 for its binding site, suggesting a non-competitive mechanism of inhibition.[4]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) and ethanol, typically up to 2 mM.[2][5] For long-term storage, it should be kept at -20°C as a solid or in solution.[1][5] If stored as a stock solution at -20°C, it is recommended to use it within one month.[1][5] For storage at -80°C, the solution can be kept for up to six months.[1] It is advisable to prepare and use solutions on the same day if possible and to equilibrate them to room temperature before use, ensuring no precipitation is visible.[5]

Q3: Is this compound cell-permeable?

A3: Yes, this compound is a membrane-permeable compound, which allows it to be used in experiments with intact, live cells to study intracellular calcium signaling.[2][6][7]

Q4: Is the inhibitory effect of this compound on IP3Rs reversible?

A4: Yes, this compound is described as a reversible inhibitor of the IP3 receptor.[1][2][8]

Troubleshooting Guide

Problem 1: I am not observing the expected inhibition of IP₃-mediated calcium release.

Potential Cause Troubleshooting Step
Insufficient Concentration The effective concentration can vary by cell type. The reported IC₅₀ for blocking IP₃-induced Ca²⁺ release is approximately 358 nM.[1] Consider performing a dose-response curve (e.g., 100 nM to 10 µM) to determine the optimal concentration for your specific cell system.
Inadequate Pre-incubation Time As a membrane-permeable drug, XeC requires time to diffuse across the cell membrane and reach its intracellular target. A pre-incubation time of 15-30 minutes is often reported.[3][9] If inhibition is weak, consider extending the pre-incubation period (e.g., up to 1 hour).[1]
Compound Degradation Improper storage can lead to loss of activity. Ensure stock solutions have been stored correctly at -20°C or -80°C and are within the recommended usage period.[1][5] Avoid repeated freeze-thaw cycles.
Experimental System In permeabilized cell systems, where the plasma membrane is selectively dissolved, XeC can directly access the IP3R on the ER.[3] Ensure your permeabilization protocol is effective.

Problem 2: I am observing unexpected off-target effects or cellular responses.

Potential Cause Troubleshooting Step
Inhibition of SERCA Pumps This compound is also a potent inhibitor of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[1][5][10][11] This can disrupt ER Ca²⁺ homeostasis. Use Thapsigargin, a specific SERCA inhibitor, as a positive control to compare effects. XeC has been shown to occlude the effects of thapsigargin.[10]
Inhibition of Ion Channels In intact cells, XeC can inhibit voltage-dependent Ca²⁺ and K⁺ channels at concentrations similar to those used for IP3R inhibition (e.g., IC₅₀ of 0.63 µM for L-type Ca²⁺ channels).[2][6] This makes XeC a selective IP3R blocker only in permeabilized cells.[6][12] If working with excitable cells, be aware of this potential artifact and consider using patch-clamp or specific ion channel blockers to dissect the effects.
High Concentration Off-target effects are more likely at higher concentrations. Use the lowest effective concentration determined from your dose-response curve to maximize specificity for the IP3R. Concentrations above 10 µM may interfere with other cellular components.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound.

Table 1: Inhibitory Concentrations (IC₅₀)

Target IC₅₀ Value Cell System/Assay
IP₃ Receptor (IP₃R) ~358 nM Cerebellar microsomes[1][6]
L-type Ca²⁺ Channels 0.63 µM Intact smooth muscle cells[6]
Voltage-dependent K⁺ Channels 0.13 µM Intact smooth muscle cells[4]

| SERCA Pump | ~700 nM | Nerve terminals[10][13] |

Table 2: Solubility and Storage

Parameter Value
Solvents DMSO (up to 2 mM), Ethanol (up to 2 mM)[2][5]
Long-term Storage (Solid) -20°C, desiccated[5]
Stock Solution Storage -20°C (up to 1 month), -80°C (up to 6 months)[1]

| Molecular Weight | 446.71 g/mol [5] |

Visualizing Pathways and Workflows

To further clarify the mechanism and potential issues, the following diagrams illustrate the relevant biological pathway and a troubleshooting workflow.

IP3_Signaling_Pathway cluster_plasma_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates IP3R IP3 Receptor Ca_Cytosol Cytosolic Ca²⁺ (Signal) IP3R->Ca_Cytosol Releases Ca²⁺ SERCA SERCA Pump Ca_ER Ca²⁺ Store SERCA->Ca_ER Agonist Agonist Agonist->GPCR Activates IP3->IP3R Binds & Opens Ca_Cytosol->SERCA Pumped back XestoC This compound XestoC->IP3R Blocks XestoC->SERCA Blocks (Artifact)

Caption: IP3 signaling pathway showing this compound's primary target (IP3R) and a key off-target effect (SERCA pump).

Troubleshooting_Workflow Start Experiment Shows No/Weak Inhibition Check_Conc Is XeC concentration optimal? Start->Check_Conc Check_Incubation Was pre-incubation time sufficient? Check_Conc->Check_Incubation No Dose_Response Action: Perform dose-response curve Check_Conc->Dose_Response Yes Check_Integrity Is stock solution viable? Check_Incubation->Check_Integrity No Increase_Time Action: Increase pre-incubation time (e.g., 30-60 min) Check_Incubation->Increase_Time Yes Consider_Artifacts Observing unexpected effects? Check_Integrity->Consider_Artifacts No New_Aliquot Action: Use fresh aliquot; check storage history Check_Integrity->New_Aliquot Yes Review_Off_Targets Action: Review off-targets (SERCA, ion channels). Use lowest effective [XeC]. Consider_Artifacts->Review_Off_Targets Yes

Caption: A troubleshooting workflow for experiments where this compound does not produce the expected results.

Experimental Protocol Example: Inhibition of Ca²⁺ Release in Permeabilized Cells

This protocol is a generalized example for measuring IP₃-mediated calcium release from the ER using a fluorescent calcium indicator in cells permeabilized with β-escin.

Materials:

  • Cells grown on coverslips

  • Fluorescent Ca²⁺ indicator dye for ER (e.g., Mag-Fura-2 AM)

  • Permeabilization Buffer (e.g., containing KCl, HEPES, MgCl₂, ATP, EGTA)

  • β-escin

  • This compound stock solution (e.g., 2 mM in DMSO)

  • IP₃ stock solution

  • Fluorescence microscope

Methodology:

  • Cell Loading: Incubate cells with the ER-targeted Ca²⁺ indicator (e.g., Mag-Fura-2 AM) according to the manufacturer's instructions. This allows for the measurement of Ca²⁺ concentration within the ER.

  • Permeabilization: Wash the cells and place them in the permeabilization buffer. Add β-escin to selectively permeabilize the plasma membrane, leaving the ER membrane intact. Monitor permeabilization to ensure minimal cell death.

  • Baseline Measurement: Mount the coverslip onto the microscope stage and begin recording the fluorescence signal to establish a stable baseline of ER calcium levels.

  • This compound Incubation: For the experimental group, add the desired final concentration of this compound to the buffer. For the control group, add an equivalent volume of the vehicle (e.g., DMSO). Incubate for at least 3 minutes.[3]

  • IP₃ Stimulation: Add a bolus of IP₃ to the buffer to stimulate the IP₃ receptors.

  • Data Acquisition: Record the change in fluorescence. A decrease in the Mag-Fura-2 signal indicates a release of Ca²⁺ from the ER.

  • Analysis: Compare the magnitude and rate of Ca²⁺ release between the control and this compound-treated groups. Effective inhibition by XeC will result in a significantly smaller decrease in ER calcium upon IP₃ stimulation.[3]

References

how to control for non-specific effects of Xestospongin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for the non-specific effects of Xestospongin C in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is best characterized as a potent, selective, and reversible antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R).[1][2] It blocks the IP3R, thereby inhibiting the release of calcium (Ca2+) from the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR).[2][3]

Q2: What are the known non-specific effects of this compound?

While potent for the IP3R, this compound is not perfectly selective and can exhibit several off-target effects, particularly at higher concentrations. These include:

  • Inhibition of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. [1][4]

  • Inhibition of voltage-dependent Ca2+ channels. [2][5]

  • Inhibition of voltage-dependent K+ channels. [2][5]

Q3: At what concentrations do the non-specific effects of this compound become apparent?

The concentration at which non-specific effects are observed can vary between cell types. However, some studies have shown that while this compound inhibits IP3-induced Ca2+ release with an IC50 of approximately 358 nM, it can inhibit voltage-dependent Ca2+ and K+ channels at similar or slightly higher micromolar concentrations.[1][5] For instance, in guinea-pig ileum smooth muscle, the IC50 for voltage-dependent Ba2+ currents (indicating Ca2+ channel block) was 0.63 µM, and for voltage-dependent K+ currents, it was 0.13 µM.[5]

Q4: Is the selectivity of this compound different in intact versus permeabilized cells?

Yes, the selectivity of this compound is significantly better in permeabilized cell preparations compared to intact cells.[5][6] In intact cells, off-target effects on plasma membrane ion channels occur at concentrations similar to those required to inhibit IP3R.[5]

Troubleshooting Guide

Issue: My experimental results with this compound are ambiguous or suggest off-target effects.

This is a common challenge due to the known non-specific effects of this compound. The following steps and control experiments can help you dissect the true contribution of IP3R inhibition from other confounding effects.

Step 1: Verify the effective concentration range.

It is crucial to perform a dose-response curve for this compound in your specific experimental system to identify the minimal concentration required to achieve the desired inhibition of IP3-mediated signaling.

Step 2: Implement appropriate control experiments.

To distinguish between IP3R-mediated and non-specific effects, a series of control experiments should be performed. The table below summarizes key off-targets and suggested controls.

Potential Non-Specific Effect Control Experiment Rationale
SERCA Pump Inhibition Use thapsigargin, a specific SERCA inhibitor. If this compound and thapsigargin produce similar effects that are not additive, it may suggest a shared mechanism.[7]To determine if the observed effect is due to the blockade of Ca2+ reuptake into the ER rather than IP3R inhibition.
Voltage-Dependent Ca2+ Channel Inhibition Depolarize the cell membrane with a high concentration of extracellular KCl. If this compound inhibits the resulting Ca2+ influx, it indicates an effect on voltage-gated Ca2+ channels.[5]To directly test for the inhibition of plasma membrane Ca2+ channels.
Voltage-Dependent K+ Channel Inhibition Use patch-clamp electrophysiology to directly measure K+ currents in the presence and absence of this compound.[5]To directly assess the impact of this compound on K+ channel activity, which can affect membrane potential and cellular excitability.
General Off-Target Effects Use a structurally unrelated IP3R antagonist, such as 2-APB (2-Aminoethoxydiphenyl borate), with the caveat that 2-APB also has its own off-target effects.Comparing the effects of different inhibitors can help confirm that the observed phenotype is due to IP3R blockade.

Quantitative Data Summary

Parameter This compound Concentration Reference
IC50 for IP3R Inhibition358 nM[1]
IC50 for Voltage-Dependent Inward Ba2+ Currents0.63 µM[5]
IC50 for Voltage-Dependent K+ Currents0.13 µM[5]
Concentration for in vivo studies (APP/PS1 mice)3 µM (intracerebroventricular)[8]
Concentration for in vitro neuronal apoptosis studies10 µM[1]

Experimental Protocols

Protocol 1: Control for SERCA Pump Inhibition
  • Cell Preparation: Culture your cells of interest to the desired confluency.

  • Loading with Ca2+ Indicator: Load the cells with a ratiometric Ca2+ indicator (e.g., Fura-2 AM) according to the manufacturer's protocol.

  • Experimental Setup: Place the cells on a fluorescence microscope equipped for ratiometric Ca2+ imaging.

  • Baseline Measurement: Perfuse the cells with a standard extracellular solution and record the baseline fluorescence ratio.

  • Application of Thapsigargin: Apply a saturating concentration of thapsigargin (e.g., 1-2 µM) to specifically block SERCA pumps and induce a passive Ca2+ leak from the ER. Record the change in cytosolic Ca2+.

  • Washout and Recovery: Washout the thapsigargin and allow the cells to recover.

  • Application of this compound: Apply the working concentration of this compound and observe its effect on basal Ca2+ levels and any subsequent response to an agonist that does not act via IP3.

  • Data Analysis: Compare the Ca2+ transient induced by thapsigargin with the effect of this compound. A similar rise in baseline Ca2+ with this compound may indicate SERCA inhibition.[4][9]

Protocol 2: Control for Voltage-Dependent Ca2+ Channel Inhibition
  • Cell Preparation and Loading: Prepare and load cells with a Ca2+ indicator as described in Protocol 1.

  • Baseline Measurement: Record the baseline fluorescence ratio in a standard extracellular solution.

  • Pre-incubation with this compound: Incubate one group of cells with the desired concentration of this compound for a sufficient time (e.g., 15-30 minutes). A control group should be incubated with vehicle.

  • Induction of Depolarization: Perfuse the cells with a high-potassium solution (e.g., replacing NaCl with KCl to a final concentration of 50-100 mM) to induce membrane depolarization and open voltage-gated Ca2+ channels.

  • Data Analysis: Measure the peak and duration of the Ca2+ influx in both control and this compound-treated cells. A significant reduction in the Ca2+ response in the presence of this compound indicates inhibition of voltage-dependent Ca2+ channels.[5]

Visualizations

G cluster_plasma_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Agonist PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R Ca_release Ca²⁺ Release IP3R->Ca_release IP3->IP3R XestoC This compound XestoC->IP3R Inhibition G start Start: Cells loaded with Ca²⁺ indicator pre_incubate Pre-incubate with This compound or Vehicle start->pre_incubate depolarize Depolarize with high [K⁺] solution pre_incubate->depolarize measure Measure Ca²⁺ influx depolarize->measure analyze Analyze: Compare Ca²⁺ response between XestoC and Vehicle groups measure->analyze conclusion Conclusion: Reduced response indicates VDCC inhibition analyze->conclusion

References

Technical Support Center: The Impact of Serum on Xestospongin C Activity in Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Xestospongin C. This resource provides essential information, troubleshooting guidance, and detailed protocols to ensure the successful application of this potent inositol 1,4,5-trisphosphate receptor (IP₃R) antagonist in your cell culture experiments. A key consideration for in vitro studies is the potential influence of serum on the activity of experimental compounds. This guide will directly address this issue and provide strategies to mitigate potential variability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, cell-permeable antagonist of the inositol 1,4,5-trisphosphate receptor (IP₃R).[1] It blocks the release of calcium (Ca²⁺) from the endoplasmic reticulum (ER) by inhibiting the IP₃R, without appearing to interact directly with the IP₃ binding site.[2]

Q2: Does this compound have any known off-target effects?

A2: Yes. At concentrations similar to or higher than those used for IP₃R inhibition, this compound has been shown to inhibit the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[1][3][4] It can also inhibit voltage-dependent Ca²⁺ and K⁺ channels in intact cells. Therefore, it is most selective as an IP₃R blocker in permeabilized cell systems.

Q3: How does the presence of serum in my cell culture medium potentially affect this compound activity?

Q4: What is the recommended working concentration for this compound?

A4: The effective concentration of this compound can vary depending on the cell type and the experimental conditions. However, a general working concentration range is between 0.5 µM and 10 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.

Q5: How should I prepare and store this compound?

A5: this compound is typically dissolved in DMSO or ethanol to create a stock solution. It is recommended to prepare concentrated stock solutions (e.g., 10-100x) to minimize the amount of solvent added to your cell culture. Stock solutions should be stored at -20°C for short-term storage or -80°C for long-term storage.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound 1. Inactive Compound: Improper storage or handling may have degraded the compound. 2. Insufficient Concentration: The concentration used may be too low for the specific cell type or experimental conditions. 3. Serum Interference: High serum concentration may be sequestering the compound.1. Test Compound Activity: Use a positive control cell line with a known response to this compound. 2. Perform a Dose-Response Curve: Determine the optimal concentration for your experiment. 3. Reduce Serum Concentration: If possible, perform the experiment in serum-free or reduced-serum media. Alternatively, increase the concentration of this compound, but be mindful of off-target effects.
Inconsistent results between experiments 1. Variable Serum Lots: Different lots of serum can have varying protein compositions. 2. Cell Passage Number: Cellular responses can change with increasing passage number. 3. Inconsistent Incubation Times: The pre-incubation time with this compound may vary.1. Use a Single Lot of Serum: For a series of related experiments, use the same lot of fetal bovine serum (FBS) or other serum. 2. Use Cells within a Consistent Passage Range: Document and maintain a consistent passage number for your experiments. 3. Standardize Incubation Time: Ensure a consistent pre-incubation period with this compound before stimulation.
Cell toxicity observed 1. High Concentration: The concentration of this compound may be too high, leading to off-target effects or general toxicity. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.1. Lower the Concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Check Solvent Concentration: Ensure the final concentration of the solvent is well below the toxic threshold for your cells (typically <0.1% for DMSO).
Unexpected changes in basal calcium levels 1. SERCA Pump Inhibition: this compound can inhibit SERCA, leading to a slow depletion of ER calcium stores and a rise in basal cytosolic calcium.[4][5]1. Monitor Basal Calcium: Measure basal calcium levels before and after this compound treatment. 2. Use Appropriate Controls: Compare the effect of this compound to a known SERCA inhibitor like thapsigargin to dissect the effects.

Data Presentation

This compound Activity Profile
Target/Off-Target Reported IC₅₀ Experimental System Reference
IP₃ Receptor (On-Target) 358 nMCerebellar Microsomes[1][2]
IP₃ Receptor (On-Target) 350 nM-[6]
Voltage-Dependent K⁺ Channels (Off-Target) 0.13 µMIntact Smooth Muscle Cells
Voltage-Dependent Ca²⁺ Channels (Off-Target) 0.63 µMIntact Smooth Muscle Cells
SERCA Pump (Off-Target) Potent InhibitionPermeabilized A7r5 Smooth-Muscle Cells[3]

Note on Serum Impact: The IC₅₀ values presented above were determined in experimental systems that may not contain serum. The presence of serum proteins could potentially increase the apparent IC₅₀ of this compound due to protein binding. Researchers are encouraged to determine the dose-response relationship under their specific cell culture conditions.

Experimental Protocols

Protocol 1: Determining the Impact of Serum on this compound Activity

This protocol outlines a method to compare the dose-response of this compound in the presence and absence of serum.

1. Cell Preparation:

  • Plate cells at a suitable density in a 96-well plate.

  • Culture cells in your standard growth medium (containing serum) until they reach the desired confluency.

2. Serum Starvation (for serum-free condition):

  • For the serum-free arm of the experiment, gently wash the cells with serum-free medium and then incubate in serum-free medium for a period appropriate for your cell type (e.g., 4-24 hours) prior to the experiment.

3. Preparation of this compound Dilutions:

  • Prepare a series of this compound dilutions in both serum-containing and serum-free media. A typical concentration range to test would be from 0.01 µM to 10 µM.

4. Treatment:

  • Remove the culture medium from the wells.

  • Add the prepared this compound dilutions to the respective wells (serum-containing dilutions to the serum-maintained cells, and serum-free dilutions to the serum-starved cells).

  • Incubate for a predetermined time to allow for inhibition of the IP₃R (e.g., 30-60 minutes).

5. Stimulation and Calcium Measurement:

  • Use a calcium flux assay (e.g., using Fluo-4 AM or Fura-2 AM) to measure intracellular calcium levels.

  • Establish a baseline fluorescence reading.

  • Add an agonist known to induce IP₃-mediated calcium release in your cells (e.g., carbachol, ATP).

  • Record the change in fluorescence over time.

6. Data Analysis:

  • Calculate the peak calcium response for each concentration of this compound.

  • Normalize the data to the response in the absence of the inhibitor (0 µM this compound).

  • Plot the normalized response against the log of the this compound concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value for both the serum-containing and serum-free conditions.

7. Interpretation:

  • A rightward shift in the dose-response curve and a higher IC₅₀ value in the presence of serum would indicate that serum components are reducing the effective potency of this compound.

Protocol 2: General Protocol for Assessing IP₃R Inhibition

This protocol provides a general workflow for using this compound to inhibit IP₃-mediated calcium release.

1. Cell Loading with Calcium Indicator:

  • Plate cells in a suitable format for fluorescence measurement (e.g., 96-well black-walled plates).

  • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • After loading, wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

2. Pre-incubation with this compound:

  • Prepare the desired concentration of this compound in the physiological buffer.

  • Add the this compound solution to the cells and incubate for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO or ethanol at the same final concentration).

3. Measurement of Calcium Release:

  • Place the plate in a fluorescence plate reader.

  • Establish a stable baseline fluorescence reading.

  • Add an agonist that stimulates the IP₃ pathway.

  • Record the fluorescence intensity over time to measure the intracellular calcium transient.

4. Data Analysis:

  • Quantify the agonist-induced calcium response (e.g., peak fluorescence, area under the curve).

  • Compare the response in this compound-treated cells to the vehicle-treated control cells. A significant reduction in the calcium response indicates inhibition of the IP₃R.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Agonist Agonist GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds & activates PKC PKC DAG->PKC activates ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto release Downstream Downstream Cellular Responses Ca_cyto->Downstream triggers XestosponginC This compound XestosponginC->IP3R inhibits Experimental_Workflow cluster_protocol Protocol to Determine Serum Impact on this compound Activity cluster_conditions Experimental Conditions start Start plate_cells Plate cells in 96-well plate start->plate_cells serum_media Culture in Serum-Containing Medium plate_cells->serum_media serum_free Serum Starve Cells plate_cells->serum_free prepare_xesto Prepare this compound dilutions (with and without serum) serum_media->prepare_xesto serum_free->prepare_xesto treat_cells Treat cells with this compound prepare_xesto->treat_cells calcium_assay Perform Calcium Flux Assay (add agonist, measure fluorescence) treat_cells->calcium_assay analyze Analyze Data (generate dose-response curves) calcium_assay->analyze compare_ic50 Compare IC50 values analyze->compare_ic50 end End compare_ic50->end Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Ineffective this compound start No effect of this compound observed check_concentration Is the concentration adequate? start->check_concentration check_serum Is serum present in the media? check_concentration->check_serum Yes solution_dose_response Perform a dose-response curve check_concentration->solution_dose_response No check_activity Is the compound active? check_serum->check_activity No solution_reduce_serum Reduce serum or increase This compound concentration check_serum->solution_reduce_serum Yes solution_positive_control Test with a positive control check_activity->solution_positive_control Unsure solution_new_compound Use a fresh aliquot of this compound check_activity->solution_new_compound No

References

Technical Support Center: Xestospongin C Treatment for IP3R Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for using Xestospongin C (XeC) as an inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R). It includes frequently asked questions, data summaries, experimental protocols, and troubleshooting advice to ensure successful and accurately interpreted experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a marine-derived macrocyclic alkaloid known primarily as a potent, cell-permeable, and reversible antagonist of the IP3 receptor.[1][2] It blocks IP3-mediated calcium (Ca2+) release from the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR), making it a valuable tool for studying Ca2+ signaling pathways.[1][2]

Q2: How does this compound inhibit the IP3R?

A2: The precise mechanism is complex, but XeC is thought to block the IP3R channel without directly competing with IP3 for its binding site.[3] Its action leads to the inhibition of IP3-induced Ca2+ release. However, its specificity is a subject of debate, as some studies report it also inhibits the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump.[1][4][5]

Q3: What is the optimal duration for this compound treatment?

A3: The optimal duration is highly dependent on the experimental system (permeabilized vs. intact cells), cell type, and desired outcome. Treatment times can range from a few minutes for direct application on permeabilized cells to several weeks for in vivo studies.

  • Short-Term (Minutes): For permeabilized cells or tissues where XeC has direct access to the IP3R, incubation times of 3 to 15 minutes are often sufficient.[6][7]

  • Intermediate-Term (Minutes to Hours): For intact cells, a pre-incubation period of 15 minutes to 1 hour is commonly used to allow for cell penetration and target engagement before agonist stimulation.[1][7][8]

  • Long-Term (Hours to Weeks): For studying chronic effects on cellular processes or for in vivo models, treatments can last from 16 hours to several weeks.[1][9]

Q4: What is the recommended concentration range for this compound?

A4: The effective concentration varies. In cell-free systems like cerebellar microsomes, the IC50 is approximately 358 nM .[1][4][8] For cell-based assays, a typical final concentration ranges from 0.5 to 10 µM .[3][7] It is critical to note that concentrations above 10 µM may lead to off-target effects.[8]

Q5: How should I prepare and store this compound solutions?

A5: this compound is typically dissolved in DMSO or ethanol to create a stock solution (e.g., 2 mM).[4][10]

  • Short-Term Storage: Stock solutions can be stored at -20°C for up to one month.[1][4]

  • Long-Term Storage: For storage up to six months, -80°C is recommended.[1]

  • Usage: It is best to prepare working solutions from the stock on the day of the experiment.[4][11] Before use, warm the solution to room temperature and ensure any precipitate is fully dissolved.[4]

Q6: Is the inhibitory effect of this compound reversible?

A6: Yes, this compound is considered a reversible inhibitor of the IP3R.[1][2]

Data Presentation

Table 1: Effective Treatment Durations and Concentrations of this compound
Cell Type / ModelXeC ConcentrationTreatment DurationObserved EffectReference
RBL-2H3 Mast Cells (Permeabilized)3 - 10 µM3 minutesInhibition of IP3-induced Ca2+ release from ER.[7]
Guinea-Pig Ileum (Permeabilized)3 µM5 minutesInhibition of IP3-induced contraction.[6]
RBL-2H3 Mast Cells (Intact)3 - 10 µM15 minutesInhibition of antigen-induced Ca2+ release and degranulation.[7][12]
Guinea-Pig Papillary Muscle (Intact)3 µM30 minutesAttenuation of α-adrenergic-stimulated positive inotropic effect.[8]
Primary Hippocampal Neurons10 µM1 hourAmelioration of Aβ-induced Ca2+ overload and apoptosis.[1]
Pancreatic Mouse Islets1 µM16 hoursPrevention of ER Ca2+ reduction caused by ER stress.[9]
APP/PS1 Alzheimer's Mice3 µM4 weeks (via pump)Improved cognitive behavior and reduced Aβ plaques.[1]
Table 2: Potential Off-Target Effects of this compound
TargetIC50 / Effective ConcentrationReported EffectReference
SERCA Pump~700 nM - 10 µMInhibition of Ca2+ uptake into ER/SR stores.[1][4][5]
Voltage-Dependent K+ Channels0.13 µMInhibition of outward K+ currents.[6]
Voltage-Dependent Ca2+ Channels0.63 µMInhibition of inward Ba2+ currents.[6]

Visualized Pathways and Workflows

IP3_Signaling_Pathway IP3 Signaling and this compound Action Sites GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Activates PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca_cyto Cytosolic Ca2+ Increase IP3R->Ca_cyto Ca2+ Release SERCA SERCA Pump Ca_cyto->SERCA Pumped into ER Downstream Downstream Cellular Responses Ca_cyto->Downstream Triggers XeC This compound XeC->IP3R Primary Target: Inhibits Channel XeC->SERCA Off-Target: Inhibits Pump

Caption: IP3 signaling pathway and sites of this compound action.

Experimental_Workflow Workflow: Assessing IP3R Inhibition in Intact Cells A 1. Seed cells on coverslips/plates B 2. Load cells with a Ca2+ indicator (e.g., Fura-2) A->B C 3. Pre-incubate with This compound (15-60 min) B->C D 4. Acquire baseline fluorescence reading C->D E 5. Add IP3-generating agonist (e.g., Carbachol) D->E F 6. Record Ca2+ response (fluorescence change) E->F G 7. Analyze data: Compare peak and AUC vs. control F->G

Caption: Experimental workflow for intact cell calcium imaging assays.

Experimental Protocols

Protocol 1: Assessing IP3R Inhibition in Permeabilized Cells

This method allows for the direct application of this compound to the intracellular environment, bypassing the plasma membrane.

Materials:

  • Cells grown on coverslips.

  • Permeabilization buffer (e.g., containing β-escin or α-toxin).

  • Intracellular-like buffer (high K+, low Ca2+).

  • This compound stock solution.

  • IP3 solution.

  • Calcium imaging setup with an appropriate ER-luminal Ca2+ dye (e.g., Mag-Fura-2).

Methodology:

  • Load cells with a low-affinity Ca2+ indicator like Mag-Fura-2.

  • Wash cells and place them in an intracellular-like buffer.

  • Permeabilize the plasma membrane using a brief exposure to a permeabilizing agent (e.g., 40 µM β-escin).[7]

  • Wash away the agent to remove cytosolic components, leaving organelles intact.

  • Allow the ER to load with Ca2+ in a Ca2+-containing buffer.

  • Treat the permeabilized cells with the desired concentration of this compound (e.g., 3-10 µM) for 3-5 minutes .[6][7]

  • Switch to a Ca2+-free buffer.

  • Stimulate with a saturating concentration of IP3 (e.g., 10 µM).[7]

  • Monitor the decrease in luminal ER Ca2+ fluorescence and compare the rate and extent of release to control cells not treated with XeC.

Protocol 2: Assessing IP3R Inhibition in Intact Cells

This method evaluates the effect of XeC in a physiologically relevant context.

Materials:

  • Cells grown on coverslips or in a 96-well plate.

  • Physiological buffer (e.g., HEPES-buffered saline).

  • Cytosolic Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM).

  • This compound stock solution.

  • IP3-generating agonist (e.g., ATP, carbachol, bradykinin).

  • Fluorometric plate reader or fluorescence microscope.

Methodology:

  • Load cells with a cytosolic Ca2+ indicator according to the manufacturer's protocol.

  • Wash cells with a physiological buffer to remove excess dye.

  • Pre-incubate the cells with this compound at the desired final concentration (e.g., 1-10 µM) for 15 to 60 minutes at 37°C.[7][8] A parallel control group should be incubated with vehicle (DMSO/ethanol) only.

  • Acquire a stable baseline fluorescence signal for 1-2 minutes.

  • Add the IP3-generating agonist to stimulate Ca2+ release.

  • Record the change in fluorescence intensity over time.

  • Analyze the data by comparing the peak amplitude of the Ca2+ transient and/or the Area Under the Curve (AUC) between XeC-treated and control groups.[12]

Troubleshooting Guide

Troubleshooting_Logic Troubleshooting this compound Experiments Start Problem: No inhibition of Ca2+ signal Check_Conc Is XeC concentration in the 1-10 µM range? Start->Check_Conc Check_Time Was pre-incubation time sufficient (15-60 min)? Check_Conc->Check_Time Yes Sol_Conc Solution: Increase concentration or perform a dose-response curve. Check_Conc->Sol_Conc No Check_Reagent Is the XeC stock properly stored and fresh? Check_Time->Check_Reagent Yes Sol_Time Solution: Increase pre-incubation time. Check_Time->Sol_Time No Sol_Reagent Solution: Prepare fresh stock solution. Check_Reagent->Sol_Reagent No Sol_Controversy Result: XeC may be ineffective in your specific cell type. Consider alternative inhibitors. Check_Reagent->Sol_Controversy Yes Consider_Off_Target Problem: Unexpected or non-specific effects observed SERCA_Control Run a SERCA inhibition control. Does XeC mimic Thapsigargin? Consider_Off_Target->SERCA_Control Ion_Channel_Control Are non-IP3R pathways (e.g., high K+ depolarization) affected? SERCA_Control->Ion_Channel_Control No Sol_SERCA Conclusion: Observed effect may be due to SERCA inhibition. Lower XeC dose. SERCA_Control->Sol_SERCA Yes Sol_Ion_Channel Conclusion: Observed effect may be due to ion channel block. Lower XeC dose or use permeabilized cell model. Ion_Channel_Control->Sol_Ion_Channel Yes

Caption: A logical flow for troubleshooting common experimental issues.

Q: I am not observing any inhibition of agonist-induced Ca2+ release after this compound treatment. What could be wrong?

A:

  • Insufficient Concentration or Duration: The concentration may be too low or the pre-incubation time too short for effective cell penetration and target binding. Verify your parameters against Table 1 or consider a dose-response and time-course experiment.

  • Reagent Degradation: Ensure your stock solution has been stored correctly and is not expired.[1][4] Prepare fresh dilutions for each experiment.

  • Cell-Type Specificity: The efficacy of this compound can be cell-type dependent. Some reports indicate it is an ineffective IP3R antagonist in certain cell lines (e.g., DT40 cells).[3][11]

Q: I am observing a slow, sustained increase in baseline cytosolic Ca2+ after applying this compound, even before adding my agonist. Why?

A: This is a classic sign of SERCA pump inhibition.[5] By blocking the re-uptake of calcium into the ER, XeC can cause a passive depletion of ER stores, leading to a slow rise in cytosolic Ca2+. To confirm this, compare the effect of XeC to a known SERCA inhibitor like thapsigargin.

Q: My results suggest this compound is inhibiting Ca2+ influx through voltage-gated channels. Is this possible?

A: Yes. At concentrations used for IP3R inhibition (0.1 - 10 µM), XeC has been shown to have off-target inhibitory effects on voltage-dependent Ca2+ and K+ channels.[2][6] This is particularly important in electrically excitable cells. If you suspect this, use a permeabilized cell model where the plasma membrane and its channels are bypassed, which makes XeC a more selective tool for the IP3R in that context.[6][10]

References

Validation & Comparative

A Comparative Guide to IP3 Receptor Inhibition: Xestospongin C vs. 2-APB

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience, cell signaling, and drug development, the inositol 1,4,5-trisphosphate receptor (IP3R) is a critical target for modulating intracellular calcium (Ca²⁺) dynamics. Among the pharmacological tools available, Xestospongin C and 2-aminoethoxydiphenyl borate (2-APB) are two of the most commonly used inhibitors. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate tool for specific research needs.

At a Glance: Key Differences

FeatureThis compound2-Aminoethoxydiphenyl borate (2-APB)
Primary Target Inositol 1,4,5-Trisphosphate Receptor (IP3R)Inositol 1,4,5-Trisphosphate Receptor (IP3R)
Potency (IP3R) High (IC₅₀ ≈ 358 nM in cerebellar microsomes)[1]Moderate (IC₅₀ ≈ 42 µM)[2]
Selectivity Considered more selective for IP3R, especially in permeabilized cells.[3]Broad spectrum of activity with numerous off-target effects.[3]
Mechanism of Action Non-competitive inhibitor, does not interact with the IP3 binding site.[1]Functional antagonist of the IP3 receptor.[2]
Cell Permeability YesYes
Reversibility Reversible[1]Poorly reversible in some cell types.[4]

Quantitative Comparison of Performance

The following tables summarize the quantitative data on the efficacy and off-target effects of this compound and 2-APB. It is important to note that these values are often context-dependent and can vary between different cell types and experimental conditions.

Table 1: Potency against the IP3 Receptor

CompoundIC₅₀ for IP3R InhibitionExperimental SystemReference
This compound 358 nMCerebellar microsomes[1]
2-APB 42 µMNot specified[2]
2-APB 36 µMPermeabilized A7r5 smooth-muscle cells

Table 2: Profile of Off-Target Effects

CompoundOff-TargetEffectConcentrationReference
This compound SERCA pumpInhibitionPotent inhibitor[1][2]
Voltage-dependent Ca²⁺ channelsInhibitionHigher concentrations
Voltage-dependent K⁺ channelsInhibitionHigher concentrations
2-APB Store-Operated Ca²⁺ Entry (SOCE)Inhibition (at high concentrations), Stimulation (at low concentrations)> 10 µM (inhibition), < 10 µM (stimulation)[2]
SERCA pumpInhibitionIC₅₀ ≈ 91 µM
TRP Channels (TRPC1, C3, C5, C6, V6, M3, M7, M8, P2)BlockadeVarious[2]
TRP Channels (TRPV1, V2, V3)StimulationHigher concentrations[2]
Gap JunctionsBlockade of specific subtypesNot specified[2]

Mechanism of Action and Selectivity

This compound , a macrocyclic bis-1-oxaquinolizidine isolated from the marine sponge Xestospongia sp., is a potent and selective blocker of the IP3 receptor.[1] It acts as a non-competitive inhibitor, meaning it does not bind to the same site as IP3.[1] This property can be advantageous in studies where modulating the receptor's response to its natural ligand is the primary goal. While generally considered more selective than 2-APB, it is important to note that this compound can also inhibit the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, which is responsible for pumping Ca²⁺ back into the ER.[1][2] At higher concentrations, it has also been shown to inhibit voltage-dependent Ca²⁺ and K⁺ channels.

2-APB is a membrane-permeable modulator of IP3-induced Ca²⁺ release that acts as a functional antagonist.[2] However, its utility is often complicated by a wide range of off-target effects.[3] Notably, 2-APB has a biphasic effect on store-operated Ca²⁺ entry (SOCE), stimulating it at low concentrations and inhibiting it at higher concentrations.[2] It is also known to inhibit SERCA pumps and modulate the activity of numerous Transient Receptor Potential (TRP) channels, both stimulating and blocking different family members.[2] This lack of specificity necessitates careful experimental design and the use of appropriate controls to dissect its effects on the IP3R from its other actions.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the IP3 signaling pathway and a typical experimental workflow for comparing the two inhibitors.

IP3_Signaling_Pathway cluster_ER GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC ER Endoplasmic Reticulum Ca_cyto Cytosolic Ca²⁺ IP3R->Ca_cyto Releases Ca²⁺ Ca_ER Ca²⁺ XestoC This compound XestoC->IP3R APB 2-APB APB->IP3R

Caption: The IP3 signaling pathway, highlighting the points of inhibition by this compound and 2-APB.

Experimental_Workflow start Start: Culture Cells (e.g., HEK293, Neurons) load_dye Load cells with Ca²⁺ indicator (e.g., Fura-2 AM) start->load_dye pre_treat Pre-incubate with Inhibitor load_dye->pre_treat inhibitors This compound or 2-APB (and vehicle control) pre_treat->inhibitors stimulate Stimulate with IP3-generating agonist (e.g., Carbachol, ATP) pre_treat->stimulate inhibitors->stimulate measure Measure intracellular Ca²⁺ changes (Fluorescence Microscopy) stimulate->measure analyze Data Analysis: - Baseline fluorescence - Peak Ca²⁺ response - Rate of Ca²⁺ release measure->analyze compare Compare inhibitory effects and calculate IC₅₀ values analyze->compare

Caption: A typical experimental workflow for comparing the efficacy of IP3 receptor inhibitors.

Experimental Protocols

Protocol 1: Measurement of IP3-Induced Calcium Release using Fura-2 AM

This protocol describes a common method for assessing the inhibitory effects of this compound and 2-APB on IP3-mediated intracellular calcium release in cultured cells.

Materials:

  • Cultured cells (e.g., HEK293, HeLa, or primary neurons) plated on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS): 10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, pH 7.4

  • IP3-generating agonist (e.g., carbachol, ATP, bradykinin)

  • This compound and 2-APB stock solutions (in DMSO)

  • Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 70-80% confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution: 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

    • Wash the cells once with HBS.

    • Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for at least 30 minutes.

  • Inhibitor Incubation:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Perfuse the cells with HBS to establish a stable baseline fluorescence.

    • Pre-incubate the cells with the desired concentration of this compound, 2-APB, or vehicle (DMSO) for 15-30 minutes.

  • Stimulation and Imaging:

    • Begin recording the fluorescence ratio (F340/F380).

    • Apply the IP3-generating agonist to the cells.

    • Continue recording to capture the full calcium transient (rise and decay).

  • Data Analysis:

    • Calculate the change in the F340/F380 ratio over time for individual cells or regions of interest.

    • Determine the peak amplitude of the calcium response in the presence and absence of the inhibitors.

    • Generate dose-response curves to calculate the IC₅₀ for each inhibitor.

Protocol 2: Assessing Inhibitor Selectivity against Ryanodine Receptors

To determine if the inhibitory effects are specific to the IP3R, a parallel experiment can be conducted to assess the effect on ryanodine receptors (RyRs), another major class of intracellular calcium release channels.

Materials:

  • Same as Protocol 1

  • Caffeine (a known RyR agonist)

Procedure:

  • Follow steps 1-3 of Protocol 1 for cell preparation, dye loading, and inhibitor incubation.

  • Stimulation and Imaging:

    • Instead of an IP3-generating agonist, stimulate the cells with a high concentration of caffeine (e.g., 10-20 mM).

    • Record the resulting calcium transient.

  • Data Analysis:

    • Compare the caffeine-induced calcium release in the presence and absence of this compound and 2-APB. Significant inhibition would indicate an off-target effect on RyRs. This compound is reported to have a 30-fold selectivity for IP3Rs over RyRs.

Conclusion: Making an Informed Choice

The choice between this compound and 2-APB for IP3 receptor inhibition depends heavily on the specific experimental question and the tolerance for off-target effects.

This compound is the preferred choice when high potency and selectivity for the IP3 receptor are paramount. Its non-competitive mechanism of action also makes it a valuable tool for studying the allosteric regulation of the receptor. However, its potential inhibition of SERCA pumps should be considered and controlled for, for instance, by using thapsigargin in parallel experiments to assess the state of the calcium stores independently.[5]

2-APB , while a useful tool for initial exploratory studies due to its broad effects on calcium signaling, should be used with caution. Its numerous off-target effects on SOCE, SERCA pumps, and TRP channels can confound the interpretation of results.[2][3] When using 2-APB, it is crucial to employ a range of control experiments to isolate its effects on the IP3R. For example, experiments can be conducted in the absence of extracellular calcium to eliminate the contribution of SOCE, or specific blockers for TRP channels can be used in conjunction with 2-APB.

References

A Comparative Guide to IP3R Antagonists: Xestospongin C vs. Heparin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inositol 1,4,5-trisphosphate receptor (IP3R) is a crucial intracellular calcium channel involved in a myriad of cellular processes, making it a significant target for pharmacological modulation. Understanding the characteristics of its antagonists is paramount for researchers investigating calcium signaling pathways and for professionals in drug development. This guide provides a detailed comparison of two commonly used IP3R antagonists, Xestospongin C and heparin, with a focus on their mechanisms, potency, selectivity, and the experimental protocols used for their characterization.

At a Glance: this compound vs. Heparin

FeatureThis compoundHeparin
Mechanism of Action Non-competitive antagonist; some evidence suggests it may not directly compete with IP3 for its binding site. Also reported to inhibit SERCA pumps.[1][2]Competitive antagonist of IP3 at its binding site.[3][4][5][6]
Potency (IC50) ~350-358 nM for inhibition of IP3-induced Ca2+ release.[1][7][8][9][10]4.5 µg/mL for inhibition of IP3-induced Ca2+ release from rat liver microsomes.[11] Another study reports an IC50 of 0.8 µg/mL in cultured smooth muscle cells.[12]
Selectivity Selective for IP3R over ryanodine receptors (RyR), with a reported 30-fold selectivity.[7][9] However, its inhibition of SERCA pumps and voltage-gated Ca2+ and K+ channels at higher concentrations raises concerns about its specificity.[1][2][8][13]Non-selective, with numerous other biological effects.[9] It shows modest selectivity for IP3R3 over other isoforms (IP3R3 > IP3R1 ≥ IP3R2).[3][4][6]
Cell Permeability Cell-permeable.[7][9][10]Membrane-impermeable.[14]
Reversibility Reversible.[1][7]Not explicitly stated in the provided results, but its competitive nature suggests reversibility.
Binding Site The exact binding site is debated. Some studies suggest it does not affect IP3 binding, implying an allosteric site[14], while others indicate direct inhibition of the IP3 binding site.[15]Competes with IP3 for its binding site on the IP3R.[3][4][5][6]
Limitations Conflicting reports on its efficacy and mechanism of action.[3][14][16] Potent inhibition of SERCA pumps confounds its use as a specific IP3R antagonist.[2][13][16]Lack of cell permeability restricts its use to permeabilized cells or intracellular delivery methods. Its non-selectivity and multiple biological effects can lead to off-target effects.[9][14]

Signaling Pathway and Points of Inhibition

The following diagram illustrates the canonical IP3 signaling pathway and highlights the inhibitory actions of this compound and Heparin.

IP3_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (IP3R) IP3->IP3R Binds & Activates ER Endoplasmic Reticulum (ER) Ca_cyto Cytosolic Ca2+ IP3R->Ca_cyto Ca2+ Release Ca_ER Ca2+ Downstream Downstream Ca2+ Signaling Ca_cyto->Downstream Initiates XestoC This compound XestoC->IP3R Inhibits Heparin Heparin Heparin->IP3R Competitively Inhibits

Caption: The IP3 signaling pathway and inhibition points of this compound and Heparin.

Detailed Comparison

Mechanism of Action

This compound is a potent, reversible, and cell-permeable inhibitor of the IP3R.[1][7] Its mechanism of action has been a subject of debate. While some studies suggest it acts as a non-competitive antagonist that blocks IP3-induced Ca2+ release without affecting IP3 binding[14], other reports indicate it may directly inhibit the IP3 binding site.[15] A significant confounding factor is its reported inhibition of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump, which can independently affect intracellular calcium stores.[1][2][8][13]

Heparin , a sulfated glycosaminoglycan, functions as a competitive antagonist of the IP3R.[3][4][5][6] It directly competes with IP3 for its binding site on the receptor. Due to its large size and negative charge, heparin is membrane-impermeable, limiting its application to permeabilized cell preparations or direct intracellular injection.[14]

Potency and Selectivity

This compound exhibits high potency, with reported IC50 values for the inhibition of IP3-induced Ca2+ release in the range of 350-358 nM.[1][7][8][9][10] It displays a notable selectivity for IP3Rs over ryanodine receptors (RyRs), another major class of intracellular calcium channels, with a reported 30-fold greater selectivity.[7][9] However, its off-target effects on SERCA pumps and, at higher concentrations, on voltage-dependent calcium and potassium channels, must be considered when interpreting experimental results.[1][2][7][8][13]

Heparin 's potency as an IP3R antagonist is considerably lower than that of this compound, with IC50 values reported in the microgram per milliliter range.[11][12] Heparin is a non-selective compound with a wide range of biological activities, which is a significant drawback.[9] Interestingly, it does show some selectivity among the IP3R isoforms, with a higher affinity for IP3R3 compared to IP3R1 and IP3R2.[3][4][6]

Experimental Protocols

The characterization of IP3R antagonists like this compound and heparin relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

IP3 Binding Assay

This assay directly measures the ability of a compound to compete with radiolabeled IP3 for binding to the IP3R.

Objective: To determine if a compound competitively inhibits IP3 binding to its receptor.

Materials:

  • [3H]IP3 (radiolabeled inositol 1,4,5-trisphosphate)

  • Purified IP3R or cell/tissue homogenates rich in IP3R (e.g., cerebellar microsomes)

  • Binding buffer (e.g., Tris-HCl buffer containing EDTA and dithiothreitol)

  • Test compounds (this compound, heparin) at various concentrations

  • Unlabeled IP3 (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Prepare reaction tubes containing the binding buffer, a fixed concentration of [3H]IP3, and the IP3R preparation.

  • Add varying concentrations of the test compound (this compound or heparin) to the experimental tubes. For control tubes, add buffer alone (total binding) or a high concentration of unlabeled IP3 (non-specific binding).

  • Incubate the mixture at 4°C for a defined period (e.g., 10-30 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which retain the receptor-ligand complexes.

  • Wash the filters quickly with ice-cold buffer to remove unbound [3H]IP3.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific [3H]IP3 binding against the logarithm of the antagonist concentration to determine the IC50 value.

Calcium Release Assay from Permeabilized Cells

This functional assay measures the ability of a compound to inhibit IP3-induced calcium release from intracellular stores.

Objective: To assess the functional antagonism of IP3R-mediated calcium release.

Materials:

  • Cultured cells expressing IP3Rs

  • Permeabilization agent (e.g., saponin, digitonin)

  • Intracellular-like medium (containing ATP, an ATP-regenerating system, and a low concentration of a calcium indicator like Fura-2 or a calcium-sensitive fluorescent protein)

  • IP3 at a submaximal concentration

  • Test compounds (this compound, heparin)

  • A fluorescence plate reader or a microscope equipped for calcium imaging

Procedure:

  • Culture cells to an appropriate density on coverslips or in multi-well plates.

  • Wash the cells with a calcium-free buffer.

  • Permeabilize the cell membrane with a low concentration of a detergent like saponin to allow access of IP3 and the antagonist to the cytosol while keeping the endoplasmic reticulum intact.

  • Incubate the permeabilized cells in an intracellular-like medium containing ATP to allow the ER to load with calcium.

  • Pre-incubate the cells with varying concentrations of the test compound (this compound or heparin) for a specific duration.

  • Stimulate the cells with a fixed concentration of IP3 to induce calcium release.

  • Monitor the change in fluorescence of the calcium indicator to measure the increase in cytosolic calcium concentration.

  • Plot the IP3-induced calcium release as a function of the antagonist concentration to determine the IC50 value.

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of a potential IP3R antagonist.

Experimental_Workflow start Start: Putative IP3R Antagonist binding_assay IP3 Binding Assay (e.g., [3H]IP3 competition) start->binding_assay functional_assay Functional Ca2+ Release Assay (Permeabilized Cells) start->functional_assay data_analysis Data Analysis (IC50, Ki determination) binding_assay->data_analysis functional_assay->data_analysis intact_cell_assay Intact Cell Ca2+ Imaging selectivity_assay Selectivity Profiling (vs. RyR, SERCA, etc.) intact_cell_assay->selectivity_assay conclusion Conclusion: Characterization of Antagonist Profile selectivity_assay->conclusion data_analysis->intact_cell_assay

Caption: A typical experimental workflow for characterizing IP3R antagonists.

Conclusion

Both this compound and heparin have been instrumental as pharmacological tools to probe the function of IP3Rs. This compound offers the advantages of cell permeability and high potency, but its utility is tempered by conflicting reports on its precise mechanism and its inhibitory effect on SERCA pumps. Heparin, while a well-established competitive antagonist, is limited by its lack of cell permeability and broad non-selectivity.

The choice between these two antagonists will ultimately depend on the specific experimental context. For studies in permeabilized cells where direct competition with IP3 is the desired mechanism of inhibition, heparin can be a suitable choice, provided its non-specific effects are controlled for. For experiments in intact cells, the cell-permeable this compound may be preferred, although careful consideration and control experiments are necessary to account for its potential off-target effects, particularly on SERCA pumps. Researchers should be aware of these limitations and interpret their data accordingly. The development of more specific and cell-permeable IP3R antagonists remains an important goal in the field of calcium signaling research.

References

A Comparative Guide to Xestospongin C and Thapsigargin: Unraveling Their Differential Effects on Calcium Stores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, calcium (Ca²⁺) ions are pivotal second messengers, orchestrating a vast array of physiological processes. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is paramount, and this is largely governed by the uptake and release of Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum (ER). Pharmacological tools that modulate these stores are indispensable for dissecting Ca²⁺ signaling pathways. Among the most widely used are Xestospongin C and thapsigargin, two potent agents that, while both impacting ER Ca²⁺ homeostasis, do so through distinct primary mechanisms, leading to differential experimental outcomes. This guide provides a comprehensive comparison of their effects, supported by experimental data and detailed protocols.

Core Mechanisms of Action: A Tale of Two Targets

The fundamental difference between this compound and thapsigargin lies in their principal molecular targets within the ER membrane.

This compound is primarily recognized as a potent, selective, and reversible antagonist of the inositol 1,4,5-trisphosphate receptor (IP₃R).[1][2][3] The IP₃R is a ligand-gated Ca²⁺ channel that, upon binding to its ligand IP₃, mediates the release of Ca²⁺ from the ER into the cytosol. By blocking this receptor, this compound effectively inhibits Ca²⁺ release triggered by signaling pathways that generate IP₃. However, it is crucial to note that some studies have reported that this compound can also inhibit the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, particularly at higher concentrations.[2][4][5] This dual activity can complicate the interpretation of experimental results.

Thapsigargin , in contrast, is a highly specific, non-competitive, and essentially irreversible inhibitor of the SERCA pump family of enzymes.[6][7][8][9] SERCA pumps are responsible for actively transporting Ca²⁺ from the cytosol back into the ER lumen, thereby maintaining the high Ca²⁺ concentration within the store. By inhibiting SERCA, thapsigargin prevents the reuptake of Ca²⁺, leading to a passive depletion of ER Ca²⁺ stores and a subsequent rise in cytosolic Ca²⁺ levels.[9][10] Thapsigargin's action is independent of the IP₃ signaling pathway.

Comparative Data: A Quantitative Look

The following table summarizes the key quantitative parameters for this compound and thapsigargin, highlighting their differential potencies and targets.

ParameterThis compoundThapsigargin
Primary Target Inositol 1,4,5-trisphosphate receptor (IP₃R)Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA)
Secondary Target SERCA pump (at higher concentrations)None reported
Mechanism of Action Reversible antagonist of IP₃R-mediated Ca²⁺ releaseNon-competitive, irreversible inhibitor of SERCA pump
IC₅₀ for Primary Target ~350-358 nM for IP₃R[1][2]~0.35-0.45 nM for SERCA[8]
Effect on ER Ca²⁺ Stores Blocks IP₃-induced Ca²⁺ release; can cause slow depletion at higher concentrations by inhibiting SERCA.Induces passive depletion by blocking Ca²⁺ reuptake.
Effect on Cytosolic Ca²⁺ Attenuates agonist-induced Ca²⁺ spikes that are IP₃-dependent. Can cause a slow, transient increase in Ca²⁺ at higher concentrations.[5]Causes a sustained increase in basal cytosolic Ca²⁺ due to store depletion.
Selectivity 30-fold more selective for IP₃R over ryanodine receptors.[1]Highly selective for all SERCA isoforms.[6][7]

Visualizing the Signaling Pathways

To better understand the distinct mechanisms of this compound and thapsigargin, the following diagrams illustrate their points of intervention in the canonical IP₃ signaling pathway and general ER Ca²⁺ homeostasis.

cluster_0 Plasma Membrane cluster_1 Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Agonist PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Activates Ca_cyto Cytosolic Ca²⁺ ↑ IP3R->Ca_cyto Ca²⁺ Release SERCA SERCA Pump Ca_ER Ca²⁺ SERCA->Ca_ER Ca_cyto->SERCA Uptake XestoC This compound XestoC->IP3R Inhibits Thapsi Thapsigargin Thapsi->SERCA Inhibits

Caption: Differential targets of this compound and Thapsigargin in Ca²⁺ signaling.

Experimental Protocols: Measuring Intracellular Calcium Dynamics

A common method to assess the effects of this compound and thapsigargin is to measure changes in intracellular Ca²⁺ concentration using fluorescent indicators. Below is a generalized protocol for cell-based assays using a ratiometric dye like Fura-2 AM.

Objective: To determine the effect of an IP₃-generating agonist on intracellular Ca²⁺ levels in the presence and absence of this compound or thapsigargin.

Materials:

  • Cells of interest cultured on glass coverslips or in a 96-well plate suitable for fluorescence microscopy/plate reader.

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, with and without Ca²⁺.

  • This compound stock solution (in DMSO)

  • Thapsigargin stock solution (in DMSO)

  • IP₃-generating agonist (e.g., ATP, carbachol) stock solution.

  • Fluorescence microscope or plate reader equipped with filters for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm).

Experimental Workflow:

A 1. Cell Seeding Seed cells on coverslips or plates and grow to desired confluency. B 2. Fura-2 AM Loading Incubate cells with Fura-2 AM and Pluronic F-127 in HBSS. A->B C 3. De-esterification Wash and incubate cells in fresh HBSS to allow for dye de-esterification. B->C D 4. Baseline Measurement Measure baseline Fura-2 fluorescence ratio (340/380 nm excitation). C->D E 5. Pre-incubation with Inhibitor Add this compound, Thapsigargin, or vehicle (DMSO) and incubate. D->E F 6. Agonist Stimulation Add IP₃-generating agonist and record fluorescence changes over time. E->F G 7. Data Analysis Calculate the change in fluorescence ratio to determine relative changes in [Ca²⁺]i. F->G cluster_0 Experimental Question cluster_1 Experimental Approach cluster_2 Possible Outcomes cluster_3 Conclusion Q1 Is the Ca²⁺ signal IP₃-dependent? A1 Pre-treat with this compound Q1->A1 A2 Stimulate with agonist A1->A2 O1 Ca²⁺ signal is blocked or reduced A2->O1 O2 Ca²⁺ signal is unaffected A2->O2 C1 Signal is IP₃-dependent O1->C1 C2 Signal is IP₃-independent O2->C2

References

A Comparative Guide to Xestospongin C and Ryanodine for Studying Intracellular Calcium Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the precise regulation of intracellular calcium (Ca²⁺) concentration is paramount. Two potent pharmacological tools, Xestospongin C and ryanodine, have emerged as indispensable agents for dissecting the distinct pathways of intracellular Ca²⁺ release. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific experimental needs.

Delineating the Pathways: IP₃R vs. RyR

Intracellular Ca²⁺ release is primarily governed by two major types of channels located on the membrane of the endoplasmic/sarcoplasmic reticulum (ER/SR): the inositol 1,4,5-trisphosphate receptors (IP₃Rs) and the ryanodine receptors (RyRs). This compound and ryanodine offer high selectivity in targeting these distinct channel types.

This compound is a potent, membrane-permeable, and reversible antagonist of the IP₃ receptor.[1] It effectively blocks the release of Ca²⁺ mediated by the second messenger inositol 1,4,5-trisphosphate (IP₃).

Ryanodine , a plant alkaloid, is a highly specific ligand for the ryanodine receptor. Its effect is notably concentration-dependent. At nanomolar to low micromolar concentrations, it locks the RyR in a sub-conductance open state, leading to a slow depletion of Ca²⁺ stores.[2][3] Conversely, at higher micromolar concentrations (around 100 µM), it acts as an inhibitor, blocking channel opening.[2][3]

At a Glance: this compound vs. Ryanodine

FeatureThis compoundRyanodine
Primary Target Inositol 1,4,5-Trisphosphate Receptor (IP₃R)Ryanodine Receptor (RyR)
Mechanism of Action Reversible antagonist of the IP₃R, blocking IP₃-mediated Ca²⁺ release.Concentration-dependent modulation of RyR. Low concentrations lock the channel in an open sub-conductance state, while high concentrations are inhibitory.
Potency IC₅₀ ≈ 350 nM for IP₃-induced Ca²⁺ release.[1]Nanomolar to low micromolar concentrations for activation/potentiation. Inhibition typically observed at concentrations >100 µM.[2][3]
Selectivity High selectivity for IP₃Rs over RyRs (approximately 30-fold).[1]Highly specific for RyRs.
Off-Target Effects Can inhibit SERCA pumps.[4] May also inhibit voltage-dependent Ca²⁺ and K⁺ channels at higher concentrations.[5]Minimal off-target effects reported at effective concentrations.
Cell Permeability YesYes
Reversibility ReversibleEffects at high concentrations can be irreversible.

Signaling Pathways Unveiled

To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways targeted by this compound and ryanodine.

IP3 Receptor Signaling Pathway and Inhibition by this compound cluster_plasma_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3R IP3 Receptor Ca_ER Ca²⁺ (ER) IP3R->Ca_ER releases Ca_cyto Ca²⁺ (Cytosol) IP3R->Ca_cyto Ca²⁺ release Agonist Agonist Agonist->GPCR IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->IP3R activates XestoC This compound XestoC->IP3R inhibits

IP₃ Receptor Pathway and this compound Inhibition.

Ryanodine Receptor Signaling Pathway and Modulation by Ryanodine cluster_sr Sarcoplasmic Reticulum RyR Ryanodine Receptor Ca_SR Ca²⁺ (SR) RyR->Ca_SR releases Ca_cyto_release Released Ca²⁺ RyR->Ca_cyto_release Ca²⁺ release Stimulus Depolarization or Ca²⁺ influx Ca_cyto_trigger Trigger Ca²⁺ Stimulus->Ca_cyto_trigger Ca_cyto_trigger->RyR activates (CICR) Ryanodine_low Ryanodine (nM-low µM) Ryanodine_low->RyR locks open (sub-conductance) Ryanodine_high Ryanodine (high µM) Ryanodine_high->RyR inhibits

Ryanodine Receptor Pathway and Ryanodine Modulation.

Experimental Protocol: A Comparative Intracellular Calcium Release Assay

This protocol outlines a general procedure for comparing the effects of this compound and ryanodine on intracellular Ca²⁺ release using a fluorescent Ca²⁺ indicator like Fura-2 AM.

1. Cell Culture and Loading:

  • Plate cells (e.g., cultured neurons, smooth muscle cells, or a relevant cell line) on glass coverslips or in a 96-well plate suitable for fluorescence microscopy.
  • Incubate cells with Fura-2 AM (typically 2-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C. This allows the dye to enter the cells and be cleaved into its active, Ca²⁺-sensitive form.
  • Wash the cells with fresh buffer to remove extracellular dye.

2. Baseline and Agonist-Induced Calcium Release:

  • Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system or place the 96-well plate in a fluorescent plate reader.
  • Excite Fura-2 at 340 nm and 380 nm and measure the emission at 510 nm.
  • Record a stable baseline fluorescence ratio (F340/F380) for a few minutes.
  • To study IP₃R-mediated release, apply an agonist that activates the phospholipase C (PLC) pathway (e.g., carbachol, ATP, or bradykinin).
  • To study RyR-mediated release, apply a direct RyR agonist like caffeine or 4-chloro-m-cresol.

3. Inhibition with this compound or Ryanodine:

  • Pre-incubation: To test the inhibitory effect, pre-incubate the cells with different concentrations of this compound (e.g., 1-10 µM) or high-concentration ryanodine (e.g., 50-100 µM) for a specified period (e.g., 15-30 minutes) before adding the agonist.
  • Co-application: Alternatively, apply the inhibitor simultaneously with the agonist to observe immediate effects.
  • Record the F340/F380 ratio throughout the experiment to monitor changes in intracellular Ca²⁺ concentration.

4. Data Analysis:

  • Calculate the change in the F340/F380 ratio over time, which is proportional to the intracellular Ca²⁺ concentration.
  • Compare the peak and duration of the Ca²⁺ transient in the presence and absence of the inhibitors.
  • Generate dose-response curves to determine the IC₅₀ of the inhibitors.

5. Essential Controls:

  • Vehicle Control: Run experiments with the vehicle (e.g., DMSO) used to dissolve the inhibitors to ensure it has no effect on Ca²⁺ signaling.
  • Positive Control: Use a known agonist for each pathway to confirm that the cells are responsive.
  • Thapsigargin Control: To assess the contribution of SERCA pump inhibition, especially when using this compound, use thapsigargin, a specific SERCA inhibitor, as a positive control for store depletion.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Culture [label="Cell Culture"]; Dye_Loading [label="Load with Fura-2 AM"]; Wash [label="Wash"]; Baseline [label="Record Baseline Fluorescence"]; Split [shape=point, width=0.01, height=0.01]; Preincubation_Xesto [label="Pre-incubate with\nthis compound"]; Preincubation_Ry [label="Pre-incubate with\nRyanodine"]; No_Inhibitor [label="Vehicle Control"]; Agonist_Addition [label="Add Agonist (e.g., ATP or Caffeine)"]; Record_Response [label="Record Ca²⁺ Response"]; Analysis [label="Data Analysis and Comparison"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Cell_Culture; Cell_Culture -> Dye_Loading; Dye_Loading -> Wash; Wash -> Baseline; Baseline -> Split [arrowhead=none]; Split -> Preincubation_Xesto; Split -> Preincubation_Ry; Split -> No_Inhibitor; Preincubation_Xesto -> Agonist_Addition; Preincubation_Ry -> Agonist_Addition; No_Inhibitor -> Agonist_Addition; Agonist_Addition -> Record_Response; Record_Response -> Analysis; Analysis -> End; }

Workflow for a Comparative Calcium Release Assay.

Conclusion: Choosing the Right Tool for the Job

Both this compound and ryanodine are powerful and selective tools for investigating the roles of IP₃Rs and RyRs in intracellular Ca²⁺ signaling.

  • This compound is the inhibitor of choice for specifically blocking IP₃-mediated Ca²⁺ release. However, researchers should be mindful of its potential off-target effects on SERCA pumps and other ion channels, particularly at higher concentrations, and include appropriate controls.

  • Ryanodine is unparalleled in its specificity for RyRs. Its complex, concentration-dependent mechanism requires careful consideration in experimental design. Low concentrations are useful for studying the effects of a sustained, low-level Ca²⁺ leak, while high concentrations are necessary for outright inhibition of RyR-mediated release.

By understanding the distinct properties and mechanisms of these two compounds, researchers can design more precise experiments to unravel the complex and vital roles of intracellular calcium signaling in health and disease.

References

Xestospongin C: A Comparative Guide to its Selectivity for IP3 Receptors Over Ryanodine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular signaling and drug development, the specific modulation of intracellular calcium (Ca²⁺) channels is paramount. Xestospongin C, a macrocyclic bis-1-oxaquinolizidine isolated from the marine sponge Xestospongia sp., has emerged as a valuable pharmacological tool due to its potent and selective inhibition of the inositol 1,4,5-trisphosphate receptor (IP₃R). This guide provides a comprehensive comparison of this compound's selectivity for the IP₃R over the ryanodine receptor (RyR), another major intracellular Ca²⁺ release channel.

Quantitative Comparison of Inhibitory Potency

Experimental data consistently demonstrates the high selectivity of this compound for IP₃Rs. The primary metric for this comparison is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the receptor's response by 50%.

Receptor TargetIC₅₀ Value (nM)Selectivity Ratio (RyR IC₅₀ / IP₃R IC₅₀)Reference
Inositol 1,4,5-Trisphosphate Receptor (IP₃R)350 - 358~30-fold[1][2][3][4]
Ryanodine Receptor (RyR)>10,000[2][5]

As the data indicates, this compound is approximately 30 times more potent at inhibiting IP₃Rs compared to RyRs.[1][2] This significant difference in potency allows for the targeted inhibition of IP₃R-mediated Ca²⁺ signaling with minimal off-target effects on RyR-mediated processes at appropriate concentrations.

It is important to note, however, that at higher concentrations (typically in the micromolar range), this compound can exhibit inhibitory effects on other cellular components, including voltage-dependent Ca²⁺ and K⁺ channels and the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[1][5][6][7] This underscores the importance of careful dose-response studies to ensure target specificity in experimental designs.

Signaling Pathway Overview

The distinct roles of IP₃Rs and RyRs in intracellular Ca²⁺ signaling are crucial to understanding the utility of a selective inhibitor like this compound. The following diagram illustrates their respective activation pathways.

cluster_0 IP3 Receptor Pathway cluster_1 Ryanodine Receptor Pathway PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor (IP3R) IP3->IP3R binds and activates ER_IP3 Endoplasmic Reticulum Ca_IP3 Ca2+ ER_IP3->Ca_IP3 releases RyR Ryanodine Receptor (RyR) SR Sarcoplasmic Reticulum Ca_RyR Ca2+ SR->Ca_RyR releases Ca_influx Ca2+ influx (e.g., via L-type Ca2+ channels) Ca_influx->RyR activates (CICR)

Caption: Intracellular Ca²⁺ release pathways mediated by IP₃R and RyR.

Experimental Protocols for Selectivity Validation

The selectivity of this compound is typically validated using in vitro Ca²⁺ release assays. Below is a generalized protocol based on methodologies described in the literature.[4][8]

Objective: To determine the inhibitory effect of this compound on IP₃- and ryanodine-induced Ca²⁺ release from isolated endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR) microsomes.

Materials:

  • Isolated ER/SR microsomes (e.g., from rabbit cerebellum or skeletal muscle)

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2)

  • Assay buffer (containing components like KCl, HEPES, Mg-ATP, and an ATP-regenerating system)

  • Inositol 1,4,5-trisphosphate (IP₃)

  • Ryanodine or Caffeine (as a RyR agonist)

  • This compound

  • Fluorometer

Procedure:

  • Microsome Preparation: Isolate ER or SR vesicles from appropriate tissues using differential centrifugation.

  • Ca²⁺ Loading: Resuspend the microsomes in the assay buffer containing the fluorescent Ca²⁺ indicator and ATP. The SERCA pumps will actively load Ca²⁺ into the vesicles.

  • Baseline Fluorescence Measurement: Monitor the fluorescence of the Ca²⁺ indicator to establish a stable baseline, representing the intra-vesicular Ca²⁺ concentration.

  • Agonist-Induced Ca²⁺ Release:

    • For IP₃R activity, add a submaximal concentration of IP₃ to induce Ca²⁺ release and record the change in fluorescence.

    • For RyR activity, add a submaximal concentration of ryanodine or caffeine to induce Ca²⁺ release and record the change in fluorescence.

  • Inhibition Assay:

    • Pre-incubate the Ca²⁺-loaded microsomes with varying concentrations of this compound for a defined period.

    • Induce Ca²⁺ release with the respective agonist (IP₃ or ryanodine/caffeine).

    • Record the change in fluorescence in the presence of the inhibitor.

  • Data Analysis:

    • Calculate the percentage of inhibition of Ca²⁺ release for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for assessing the selectivity of an inhibitor on intracellular Ca²⁺ channels.

cluster_workflow Inhibitor Selectivity Workflow start Isolate ER/SR Microsomes load_ca Load Microsomes with Ca2+ and Fluorescent Indicator start->load_ca measure_baseline Measure Baseline Fluorescence load_ca->measure_baseline split measure_baseline->split pre_incubate_ip3 Pre-incubate with This compound split->pre_incubate_ip3 pre_incubate_ryr Pre-incubate with This compound split->pre_incubate_ryr add_ip3 Add IP3 pre_incubate_ip3->add_ip3 measure_ip3 Measure Ca2+ Release add_ip3->measure_ip3 analyze Analyze Data and Determine IC50 Values measure_ip3->analyze add_ryr Add Ryanodine/Caffeine pre_incubate_ryr->add_ryr measure_ryr Measure Ca2+ Release add_ryr->measure_ryr measure_ryr->analyze compare Compare IC50 for Selectivity analyze->compare

Caption: Workflow for determining the selectivity of this compound.

References

A Comparative Analysis of Xestospongin C and Other IP3R Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of inositol 1,4,5-trisphosphate receptor (IP3R) inhibitors is crucial for dissecting calcium signaling pathways and developing novel therapeutics. This guide provides an objective comparison of Xestospongin C with other commonly used IP3R modulators, supported by experimental data, detailed protocols, and visual aids to facilitate comprehension.

The inositol 1,4,5-trisphosphate receptor (IP3R) is a crucial intracellular calcium channel that, upon activation by its endogenous ligand IP3, mediates the release of calcium from the endoplasmic reticulum, triggering a cascade of cellular processes. The pharmacological modulation of IP3Rs has become an invaluable tool for studying these pathways. This guide focuses on a comparative analysis of this compound, a well-known IP3R inhibitor, against other key players in the field: 2-aminoethoxydiphenyl borate (2-APB), Heparin, and the potent agonist Adenophostin A.

Quantitative Comparison of IP3R Modulators

The following table summarizes the key quantitative parameters for this compound and other IP3R modulators, providing a snapshot of their potency and selectivity. It is important to note that these values can vary depending on the experimental conditions, cell type, and IP3R isoform.

ModulatorTypeTargetPotency (IC50/EC50)Mechanism of ActionKey Off-Target Effects
This compound AntagonistAll IP3R subtypes~358 nM (for IP3-induced Ca2+ release)[1]Non-competitive inhibitor, does not displace IP3 bindingInhibition of SERCA pumps, voltage-dependent Ca2+ and K+ channels at higher concentrations[2][3]
2-APB AntagonistPreferentially IP3R1IC50 ≈ 42 µM (for IP3-induced Ca2+ release)Non-competitive inhibitor, does not affect IP3 bindingInhibition of store-operated Ca2+ entry (SOCE), modulation of TRP channels[4]
Heparin AntagonistAll IP3R subtypes (modest selectivity for IP3R3)K D ≈ 22 µg/mL (IP3R2)Competitive antagonist, competes with IP3 for bindingMembrane-impermeable, interacts with G-proteins[2][5]
Adenophostin A AgonistAll IP3R subtypesEC50 ≈ 11 nM (for Ca2+ release via IP3R1)[6]Potent agonist, binds to the IP3 binding site---

Visualizing the IP3 Signaling Pathway

The following diagram illustrates the canonical IP3 signaling pathway, providing a visual context for the action of IP3R inhibitors.

IP3_Signaling_Pathway cluster_ER GPCR GPCR Gq Gq Protein GPCR->Gq Ligand Binding PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (IP3R) IP3->IP3R Binding PKC Protein Kinase C (PKC) DAG->PKC Activation ER Endoplasmic Reticulum (ER) Ca2_cyto Cytosolic Ca2+ ER->Ca2_cyto Ca2+ Release Ca2_ER Ca2+ Ca2_cyto->PKC Activation Cellular_Response Cellular Response Ca2_cyto->Cellular_Response PKC->Cellular_Response

Caption: The Inositol 1,4,5-Trisphosphate (IP3) signaling pathway.

Experimental Protocols

Measurement of IP3-Induced Calcium Release using Fura-2 AM

This protocol outlines the steps for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to IP3R modulation using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells of interest cultured on coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM glucose, pH 7.4

  • Agonist (to stimulate IP3 production) or directly applied IP3 in permeabilized cells

  • IP3R inhibitor (e.g., this compound)

  • Fluorescence imaging system with dual-wavelength excitation (340 nm and 380 nm) and emission detection (~510 nm)

Procedure:

  • Cell Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.

    • Incubate the cells on coverslips with the loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove extracellular dye.

    • Incubate the cells in HBS for a further 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

  • Calcium Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Perfuse the cells with HBS and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • To test an inhibitor, pre-incubate the cells with the desired concentration of the IP3R inhibitor (e.g., this compound) for a specified time.

    • Stimulate the cells with an agonist to induce IP3 production or, in permeabilized cells, directly apply a known concentration of IP3.

    • Continuously record the fluorescence ratio (F340/F380) to monitor changes in [Ca2+]i.

  • Data Analysis:

    • The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

    • Calculate the change in the fluorescence ratio in response to stimulation in the presence and absence of the inhibitor to determine the inhibitory effect.

IP3 Receptor Competitive Binding Assay

This protocol describes a method to determine the ability of a compound to compete with radiolabeled IP3 for binding to the IP3 receptor.

Materials:

  • Cell or tissue homogenates containing IP3Rs

  • [³H]IP3 (radiolabeled inositol 1,4,5-trisphosphate)

  • Unlabeled IP3 (for standard curve and competition)

  • Test inhibitor (e.g., this compound, Heparin)

  • Binding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Assay Setup:

    • In a series of microcentrifuge tubes, add a constant amount of cell/tissue homogenate.

    • For the standard curve, add increasing concentrations of unlabeled IP3.

    • For the competition assay, add a constant concentration of [³H]IP3 and increasing concentrations of the test inhibitor.

    • Include a control tube with only [³H]IP3 to determine total binding and a tube with a high concentration of unlabeled IP3 to determine non-specific binding.

  • Incubation:

    • Incubate the tubes on ice for a specified period (e.g., 30-60 minutes) to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific [³H]IP3 binding against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the specific [³H]IP3 binding.

Experimental Workflow for Screening IP3R Inhibitors

The following diagram outlines a typical workflow for the high-throughput screening and characterization of novel IP3R inhibitors.

Inhibitor_Screening_Workflow Start Start: Compound Library HTS High-Throughput Screening (HTS) (e.g., Ca2+ flux assay) Start->HTS Hits Primary Hits HTS->Hits Hits->HTS Inactive Dose_Response Dose-Response & IC50 Determination Hits->Dose_Response Active Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Selectivity Selectivity Assays (e.g., vs. RyR, SERCA) Confirmed_Hits->Selectivity Mechanism Mechanism of Action Studies (e.g., IP3R Binding Assay) Confirmed_Hits->Mechanism Lead_Compound Lead Compound Selectivity->Lead_Compound Mechanism->Lead_Compound

Caption: A typical workflow for screening and characterizing IP3R inhibitors.

Logical Relationships in IP3R Inhibition Analysis

The following diagram illustrates the logical flow and key considerations when analyzing the effects of a potential IP3R inhibitor.

Inhibition_Analysis_Logic Observe_Effect Observe Cellular Effect (e.g., reduced Ca2+ signal) Is_it_IP3R Is the effect mediated by IP3R? Observe_Effect->Is_it_IP3R Test_Inhibitor Test known IP3R inhibitor (e.g., this compound) Is_it_IP3R->Test_Inhibitor Yes Alternative_Pathway Alternative Pathway Is_it_IP3R->Alternative_Pathway No Off_Target Consider Off-Target Effects (e.g., SERCA, TRP channels) Test_Inhibitor->Off_Target Direct_Assay Direct IP3R activity assay (e.g., binding, channel recording) Direct_Assay->Off_Target Conclusion Conclusion on Mechanism Off_Target->Conclusion Specific to IP3R Off_Target->Alternative_Pathway Non-specific

Caption: Logical flow for analyzing the mechanism of a potential IP3R inhibitor.

References

Assessing the Reversibility of Xestospongin C Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell signaling and drug development, understanding the kinetics of inhibitor binding and dissociation is critical for experimental design and interpretation. Xestospongin C, a potent and selective inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R), is widely used to probe the role of IP3-mediated calcium (Ca2+) signaling. A key characteristic of any inhibitor is the reversibility of its action, as this dictates the experimental possibilities for washout experiments and the temporal control of target inhibition. This guide provides a comparative assessment of the reversibility of this compound's inhibition of the IP3R, with a focus on experimental data and methodologies.

Comparison of IP3R Inhibitor Reversibility

While direct quantitative comparisons of the washout kinetics of various IP3R inhibitors are not extensively documented in the literature, a qualitative and mechanistic understanding can be drawn from numerous studies. The following table summarizes the reversibility of this compound in comparison to other commonly used IP3R inhibitors.

InhibitorTargetMechanism of ActionReversibilitySupporting Observations
This compound IP3RAllosteric, does not compete with IP3 binding.[1]Reversible Washout of this compound has been shown to lead to the recovery of cellular responses to IP3-generating agonists.[2] The term "reversible" is consistently used in the literature to describe its action.[2]
2-APB (2-Aminoethoxydiphenyl borate) IP3R (and other targets)Non-competitive, use-dependent.Slowly Reversible The inhibitory effects of 2-APB on both IP3Rs and store-operated calcium entry (SOCE) channels persist for several minutes after its removal.[3]
Heparin IP3RCompetitive with IP3.Reversible As a competitive antagonist, its binding is expected to be reversible upon washout, allowing for the restoration of IP3 binding and channel activation.[4][5]

Experimental Protocols for Assessing Reversibility

The reversibility of an IP3R inhibitor can be assessed using various techniques that monitor intracellular calcium dynamics. The general principle involves applying the inhibitor, observing the blockage of IP3-mediated Ca2+ release, and then washing out the inhibitor to measure the extent and time course of functional recovery.

Calcium Imaging Washout Protocol

This is a common method to assess the reversibility of membrane-permeable inhibitors like this compound in intact cells.

1. Cell Preparation and Dye Loading:

  • Plate cells (e.g., HeLa, HEK293) on glass-bottom dishes suitable for fluorescence microscopy.
  • Load the cells with a fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.
  • Wash the cells with a physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) to remove extracellular dye.

2. Baseline and Agonist Stimulation:

  • Mount the dish on the microscope stage and acquire a baseline fluorescence signal.
  • Stimulate the cells with an agonist that activates the IP3 signaling pathway (e.g., carbachol, histamine) to elicit a Ca2+ release from the endoplasmic reticulum (ER). Record the resulting change in fluorescence.

3. Inhibitor Application:

  • Wash out the agonist and allow the cells to return to their baseline Ca2+ level.
  • Incubate the cells with the IP3R inhibitor (e.g., this compound) for a predetermined period (e.g., 15-30 minutes).
  • Re-stimulate the cells with the same agonist in the presence of the inhibitor and record the Ca2+ response. A significant reduction or abolition of the Ca2+ signal indicates effective inhibition.

4. Washout and Recovery:

  • Perfuse the cells with fresh, inhibitor-free saline solution to wash out the inhibitor. The duration of the washout is a critical parameter to vary and observe.
  • At different time points during the washout (e.g., 5, 15, 30 minutes), re-stimulate the cells with the agonist and record the Ca2+ response.
  • The degree of recovery of the Ca2+ signal compared to the initial response (before inhibitor application) provides a measure of the inhibitor's reversibility.

Electrophysiology Patch-Clamp Protocol

This technique can be used to study the effect of inhibitors on IP3R channels directly in isolated nuclei or permeabilized cells.

1. Preparation:

  • Prepare isolated nuclei or permeabilized cells that have exposed IP3Rs.
  • Use a patch pipette filled with an appropriate intracellular solution containing a known concentration of IP3 to activate the channels.

2. Baseline Channel Activity:

  • Establish a whole-cell or nuclear patch-clamp configuration.
  • Record the baseline IP3-evoked currents.

3. Inhibitor Application:

  • Perfuse the recording chamber with a solution containing the IP3R inhibitor.
  • Record the change in channel activity. A decrease in current indicates inhibition.

4. Washout and Recovery:

  • Switch the perfusion back to an inhibitor-free solution.
  • Continuously record the channel activity to monitor the time course of recovery of the IP3-evoked currents. The rate and extent of current recovery indicate the reversibility of the inhibitor.

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the IP3 signaling pathway with points of inhibitor action and a typical experimental workflow for assessing reversibility.

IP3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_inhibitors Inhibitors GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor Ca_store Ca2+ Store IP3R->Ca_store Releases Ca_cytosol Cytosolic Ca2+ Ca_store->Ca_cytosol IP3->IP3R Binds & Activates Downstream Downstream Cellular Responses Ca_cytosol->Downstream Triggers XestoC This compound (Allosteric) XestoC->IP3R Inhibits TwoAPB 2-APB (Non-competitive) TwoAPB->IP3R Inhibits Heparin Heparin (Competitive) Heparin->IP3R Competes with IP3

Caption: IP3 signaling pathway and points of inhibitor action.

Reversibility_Workflow start Start: Cell Culture with Ca2+ Indicator baseline 1. Measure Baseline Ca2+ Level start->baseline stim1 2. Agonist Stimulation (e.g., Carbachol) baseline->stim1 rec1 Record Initial Ca2+ Response (100%) stim1->rec1 wash_agonist Washout Agonist rec1->wash_agonist inhib_inc 3. Incubate with This compound wash_agonist->inhib_inc stim2 4. Agonist Stimulation + this compound inhib_inc->stim2 rec2 Record Inhibited Ca2+ Response stim2->rec2 wash_inhib 5. Washout of This compound rec2->wash_inhib wait Incubate in Inhibitor-Free Media (Time course: 5, 15, 30 min) wash_inhib->wait stim3 6. Agonist Stimulation wait->stim3 rec3 Record Recovered Ca2+ Response stim3->rec3 end End: Analyze % Recovery rec3->end

Caption: Experimental workflow for assessing inhibitor reversibility.

Conclusion

The available evidence strongly supports the characterization of this compound as a reversible inhibitor of the IP3 receptor. This property, combined with its high potency and selectivity, makes it a valuable tool for temporally probing the intricacies of IP3-mediated calcium signaling. In contrast, other inhibitors like 2-APB exhibit slower and more complex washout kinetics, which should be a key consideration in experimental design. The choice of inhibitor should therefore be guided by the specific requirements of the study, particularly when washout and recovery experiments are planned. The experimental protocols outlined in this guide provide a framework for researchers to empirically assess the reversibility of this compound and other IP3R modulators in their specific cellular models.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.